molecular formula C11H9NO3 B093332 N-(4-Methoxyphenyl)maleimide CAS No. 1081-17-0

N-(4-Methoxyphenyl)maleimide

货号: B093332
CAS 编号: 1081-17-0
分子量: 203.19 g/mol
InChI 键: XAHCEMQKWSQGLQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione, also known as N-(4-Methoxyphenyl)maleimide, is a key chemical scaffold in medicinal chemistry research due to its diverse pharmacological potential. This compound serves as a versatile precursor in organic synthesis, particularly in metal-catalyzed cross-coupling reactions such as the Sonogashira reaction, enabling the preparation of more complex alkynyl derivatives for further biological evaluation . Scientific investigations into pyrrole-2,5-dione derivatives have identified them as promising therapeutic agents. Notably, this chemical class has shown significant activity as a cholesterol absorption inhibitor . One derivative demonstrated the ability to suppress the formation of macrophage-derived foam cells, a key event in the development of atherosclerotic lesions, and concurrently reduced the secretion of pro-inflammatory mediators such as TNF-α and ROS in a concentration-dependent manner . Furthermore, structurally related 1H-pyrrole-2,5-dione analogs exhibit notable antioxidant properties, effectively scavenging free radicals in various assay models, which suggests potential for managing oxidative stress . The broader family of pyrrole-2,5-dione compounds is also recognized for its anti-inflammatory properties, with some derivatives functioning as potential neuroprotective agents by modulating pathways like COX-2/PGE2, which are implicated in neuroinflammation . These attributes make 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione a compound of significant interest for research aimed at understanding metabolic disorders, inflammatory diseases, and neurodegenerative conditions.

属性

IUPAC Name

1-(4-methoxyphenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-9-4-2-8(3-5-9)12-10(13)6-7-11(12)14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHCEMQKWSQGLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80284902
Record name 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1081-17-0
Record name 1081-17-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39727
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(4-Methoxyphenyl)maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(4-Methoxyphenyl)maleimide is a derivative of maleimide, a class of compounds widely utilized in chemical synthesis and bioconjugation. The presence of the methoxyphenyl group influences its electronic properties, solubility, and reactivity, making it a subject of interest in polymer chemistry and materials science. This document provides a comprehensive overview of its chemical properties, synthesis, and reactivity, supported by experimental data and procedural outlines.

Core Chemical and Physical Properties

This compound is a solid compound at room temperature. Its core structure consists of a maleimide ring attached to a p-methoxyphenyl group. This substitution pattern is key to its specific chemical characteristics.

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₁H₉NO₃[1][2][3][4]
Molecular Weight 203.19 g/mol [1][2][3][4]
CAS Number 1081-17-0[1][2][3][4]
Appearance Yellow to green solid precipitate[5]
Melting Point 129 °C[5]
Solubility Soluble in THF, DMF, DMSO, Chloroform, Ethyl Acetate[5]
Enthalpy of Sublimation (ΔsubH) 121.1 ± 0.8 kJ/mol (at 350-370 K)[1][2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize key data from Fourier-Transform Infrared (FTIR) and Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy.

Table 2: Key FTIR Spectral Data

Wavenumber (cm⁻¹)AssignmentSource(s)
3074Aromatic C-H stretching[5]
1778, 1714C=O stretching (imide)[5]
1621, 1588, 1439C=C ring stretching (aromatic)[5]
1265, 1221Asymmetric C-O-C stretching[5]
1091Symmetric C-O-C stretching[5]

Table 3: Key ¹H-NMR Spectral Data (in CDCl₃)

Chemical Shift (δ ppm)MultiplicityAssignmentSource(s)
7.23–7.35multipletAromatic protons (4H)[5]
7.15singlet-CH=CH- (maleimide ring protons, 2H)[5]
4.02–3.05multipletProtons in –CH–CH– group (in polymer form)[5]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the formation of an intermediate maleamic acid, followed by cyclodehydration.

Step 1: Formation of N-(4-Methoxyphenyl)maleamic Acid

  • Dissolve p-anisidine (also known as 4-methoxyaniline) and maleic anhydride in N,N-Dimethylformamide (DMF) in separate flasks.

  • Add the maleic anhydride solution dropwise to the p-anisidine solution.

  • Stir the reaction mixture for three hours at 25°C.

  • Pour the resulting solution into crushed ice to precipitate the intermediate, p-anisylmaleamic acid.

  • Filter the yellow solid precipitate and dry it under a vacuum.

  • Recrystallize the solid from methanol to obtain the pure intermediate.

Step 2: Cyclodehydration to this compound

  • Treat the purified p-anisylmaleamic acid with a mixture of concentrated sulfuric acid (H₂SO₄) and phosphorus pentoxide (P₂O₅).

  • Stir the solution for three hours at 50°C.

  • Pour the reaction mixture into crushed ice or cold water.

  • A green solid precipitate of this compound will form.

  • Filter the precipitate, wash thoroughly with water, and dry to yield the final product (Yield: ~70%).

An alternative method for the cyclodehydration step involves using acetic anhydride and a weak base like sodium acetate.[6][7]

Synthesis_Workflow cluster_reactants Reactants cluster_process1 Step 1: Amic Acid Formation cluster_intermediate Intermediate cluster_process2 Step 2: Cyclodehydration cluster_product Final Product p_anisidine p-Anisidine stir_rt Stir 3h @ 25°C in DMF p_anisidine->stir_rt maleic_anhydride Maleic Anhydride maleic_anhydride->stir_rt precipitate1 Precipitate in Ice stir_rt->precipitate1 amic_acid N-(4-Methoxyphenyl)maleamic Acid (Yellow Solid) precipitate1->amic_acid dehydration Add H₂SO₄ / P₂O₅ Stir 3h @ 50°C amic_acid->dehydration precipitate2 Precipitate in Ice Water dehydration->precipitate2 final_product This compound (Green Solid) precipitate2->final_product

Synthesis workflow for this compound.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the electrophilic double bond in the maleimide ring, making it susceptible to various addition reactions.

Maleimides are well-known for their highly efficient and selective reaction with thiols via a Michael addition mechanism.[8] This reaction proceeds rapidly under mild, physiological pH conditions (6.5-7.5) to form a stable thioether bond.[9] This specificity makes maleimide derivatives, including this compound, invaluable reagents in bioconjugation for labeling proteins and peptides at cysteine residues.

As an active dienophile, the maleimide ring readily participates in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction.[7] This allows for the construction of complex cyclic systems and is a powerful tool in organic synthesis.

The vinylene group of the maleimide ring can undergo polymerization under radical conditions.[5] this compound can be homopolymerized or copolymerized with other monomers, such as methyl acrylate or ethyl acrylate, to create polymers with high thermal stability.[5][10] These polymers are of interest for applications in electronics and other industries requiring heat-resistant materials.[11]

Reactivity_Diagram cluster_reactions Key Reactions main This compound michael Michael Addition main->michael + Thiol (R-SH) diels Diels-Alder [4+2] main->diels + Diene poly Radical Polymerization main->poly + Radical Initiator p1 p1 michael->p1 Forms Thioether Adduct p2 p2 diels->p2 Forms Cycloadduct p3 p3 poly->p3 Forms Polymer

Key chemical reactions of this compound.
  • Place this compound (0.01 mol) in a round-bottom flask with 30 ml of Tetrahydrofuran (THF).

  • Add a free radical initiator, such as 2,2'-Azobisisobutyronitrile (AIBN) (20 mg).

  • Reflux the solution at 60°C for 12-36 hours.

  • Isolate the resulting polymer by precipitating it in an excess amount of a methanol-water mixture.

  • Wash the polymer precipitate several times with methanol.

  • Dry the final polymer under a vacuum at 55-60°C.

Polymerization_Workflow cluster_setup Reaction Setup cluster_process Polymerization cluster_workup Isolation & Purification cluster_product Final Product monomer This compound in THF reflux Reflux @ 60°C (12-36 hours) monomer->reflux initiator AIBN Initiator initiator->reflux precipitate Precipitate in Methanol/Water reflux->precipitate wash Wash with Methanol precipitate->wash dry Dry under Vacuum wash->dry polymer Poly(this compound) dry->polymer

Experimental workflow for homopolymerization.

Thermal Properties and Stability

Polymers derived from N-substituted maleimides are known for their significant thermal stability.[11] Thermogravimetric analysis (TGA) of the homopolymer of this compound shows that weight loss begins at approximately 220°C, with significant degradation occurring in the range of 220–550°C.[5] This indicates good thermal resistance suitable for various industrial applications.

Table 4: Thermal Degradation Data

TemperaturePropertySource(s)
220 °COnset of weight loss[5]
~300 °C~34.8% weight loss[5]
220-550 °CRange of significant weight loss[5]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols. Use only in a well-ventilated area or under a chemical fume hood.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

  • First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.[13]

References

N-(4-Methoxyphenyl)maleimide: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of N-(4-Methoxyphenyl)maleimide. The information is curated for researchers, scientists, and professionals in drug development, with a focus on clarity, data presentation, and experimental context.

Core Physical and Chemical Properties

This compound is a solid, light yellow crystalline compound.[1] Its core structure consists of a maleimide ring substituted with a 4-methoxyphenyl group. This substitution influences its electronic properties, reactivity, and solubility.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₁H₉NO₃[2][3][4][5]
Molecular Weight 203.19 g/mol [2][3][4][5][6]
CAS Number 1081-17-0[3][4][5][6]
Melting Point 129 °C[7]
Appearance Light yellow solid/Yellow crystals[1]
Enthalpy of Sublimation (ΔsubH) 121.1 ± 0.8 kJ/mol at 350-370 K[3][4]
Solubility Profile
  • Tetrahydrofuran (THF)[7][8]

  • Dimethylformamide (DMF)[7][8]

  • Dimethyl sulfoxide (DMSO)[8]

  • Chloroform[8]

  • Ethyl acetate[8]

It is sparingly soluble in water.[9]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (500 MHz, CDCl₃): δ (ppm): 7.23 (m, 2H, Ar-H), 6.98 (m, 2H, Ar-H), 6.83 (s, 2H, HC=), 3.83 (s, 3H, CH₃).[1]

  • ¹³C NMR (125 MHz, CDCl₃): δ (ppm): 169.8, 159.2, 134.1, 127.6, 123.7, 114.5, 55.5.[1]

Mass Spectrometry
  • GC-MSD m/z (rel. int.): 203 (M+, 100), 188 (35), 160 (23), 134 (11), 106 (9).[1]

Experimental Protocols

Detailed methodologies are essential for the replication and verification of experimental data.

Synthesis of this compound

A common synthetic route involves a two-step process starting from p-anisidine and maleic anhydride.

Step 1: Formation of p-anisylmaleamic acid

  • Dissolve p-anisidine and maleic anhydride in dimethylformamide (DMF).[7]

  • Stir the reaction mixture at room temperature (25 °C) for three hours.[7]

  • Pour the reaction solution into crushed ice to precipitate the p-anisylmaleamic acid.[7]

  • Filter the resulting yellow solid and dry it under a vacuum.[7]

  • Recrystallize the solid from methanol to obtain the pure intermediate.[7]

Step 2: Cyclodehydration to this compound

  • Treat the p-anisylmaleamic acid with concentrated sulfuric acid (H₂SO₄) and phosphorus pentoxide (P₂O₅).[7]

  • Stir the mixture for three hours at 50 °C.[7]

  • Pour the solution into crushed ice or cold water to precipitate the final product.[7]

  • Filter the green solid precipitate, wash it with water, and dry.[7]

Synthesis_of_N_4_Methoxyphenyl_maleimide cluster_step1 Step 1: Amic Acid Formation cluster_step2 Step 2: Cyclodehydration p_anisidine p-Anisidine reaction1 Stir in DMF (3h, 25°C) p_anisidine->reaction1 maleic_anhydride Maleic Anhydride maleic_anhydride->reaction1 amic_acid p-Anisylmaleamic Acid reaction1->amic_acid reaction2 H₂SO₄, P₂O₅ (3h, 50°C) amic_acid->reaction2 final_product This compound reaction2->final_product

Synthetic pathway for this compound.

Biological and Pharmacological Context

While this compound itself is primarily a chemical intermediate, the maleimide functional group is of significant interest in drug development and bioconjugation. Maleimides are known to react with thiol groups in cysteine residues of proteins, forming stable covalent bonds. This reactivity is harnessed in various applications.

General Maleimide Reactivity Pathway

The thiol-maleimide reaction is a cornerstone of bioconjugation chemistry, enabling the attachment of therapeutic agents, imaging labels, or other molecules to proteins and peptides.

Maleimide_Thiol_Reaction cluster_reactants Reactants maleimide Maleimide Derivative (e.g., this compound) reaction Michael Addition maleimide->reaction thiol Thiol-containing Molecule (e.g., Cysteine in a Protein) thiol->reaction product Stable Thioether Adduct reaction->product

General reaction of a maleimide with a thiol.

This reactivity makes N-substituted maleimides, including this compound, valuable precursors for the synthesis of more complex molecules with potential therapeutic or diagnostic applications. Further research into the specific biological activities of this compound and its derivatives could unveil novel applications in pharmacology and materials science.

References

Synthesis of N-(4-Methoxyphenyl)maleimide from p-Anisidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis of N-(4-Methoxyphenyl)maleimide, a valuable compound in medicinal chemistry and materials science. The document details the prevalent two-step synthetic pathway starting from p-anisidine and maleic anhydride. It includes in-depth experimental protocols, a summary of quantitative data, and logical workflows to ensure reproducibility and understanding for researchers in drug development and organic synthesis.

Introduction

N-arylmaleimides are a class of compounds that have garnered significant interest due to their wide range of applications. They serve as crucial building blocks in organic synthesis, particularly as dienophiles in Diels-Alder reactions, and are integral to the development of novel polymers.[1][2] In the realm of medicinal chemistry, the maleimide scaffold is recognized for its potential in developing therapeutics with antifungal, antibacterial, and anticancer properties.[2][3]

The synthesis of this compound from p-anisidine is a classic and efficient demonstration of N-arylmaleimide preparation. The process typically involves two primary steps: the formation of an N-arylmaleamic acid intermediate, followed by a cyclodehydration reaction to yield the final maleimide product.[2][4] This guide elucidates the mechanistic pathway and provides detailed, actionable protocols for laboratory synthesis.

Reaction Pathway and Mechanism

The synthesis proceeds via a two-step mechanism:

  • Step 1: Acylation (Maleamic Acid Formation): The synthesis initiates with the nucleophilic attack of the primary amine of p-anisidine on one of the carbonyl carbons of maleic anhydride.[5][6] This reaction opens the anhydride ring to form the intermediate, N-(4-Methoxyphenyl)maleamic acid. This step is typically rapid and proceeds with high atom economy.[7]

  • Step 2: Cyclodehydration: The intermediate maleamic acid undergoes an intramolecular cyclization with the elimination of a water molecule to form the stable five-membered imide ring.[8] This step requires a dehydrating agent and often the application of heat to proceed efficiently.[2]

Reaction_Pathway cluster_reactants Starting Materials p_anisidine p-Anisidine intermediate N-(4-Methoxyphenyl)maleamic Acid (Intermediate) p_anisidine->intermediate Step 1: Acylation maleic_anhydride Maleic Anhydride maleic_anhydride->intermediate Step 1: Acylation product This compound (Final Product) intermediate->product Step 2: Cyclodehydration

Figure 1: Overall two-step synthesis pathway.

Experimental Protocols

Two common and effective methods for the synthesis are detailed below.

Method A: Acetic Anhydride and Sodium Acetate Dehydration

This is a widely used and reliable method for the cyclization of maleamic acids.[2][9]

  • Part 1: Synthesis of N-(4-Methoxyphenyl)maleamic Acid

    • Dissolve p-anisidine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or ethyl acetate in a round-bottom flask.[4][10]

    • In a separate flask, dissolve maleic anhydride (1.0 eq) in the same solvent.

    • Slowly add the maleic anhydride solution to the p-anisidine solution with vigorous stirring at room temperature.

    • Continue stirring for 3-4 hours. The maleamic acid intermediate will precipitate out of the solution.[1]

    • Collect the solid product by vacuum filtration, wash with cold solvent to remove unreacted starting materials, and dry under vacuum.[1]

  • Part 2: Cyclodehydration to this compound

    • In a fume hood, place the dried N-(4-Methoxyphenyl)maleamic acid (5 g), anhydrous sodium acetate (3 g), and acetic anhydride (30 mL) into a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.[2]

    • Heat the mixture in an oil bath to 100°C and maintain this temperature for 45-60 minutes with continuous stirring.[2]

    • After cooling the flask to room temperature, slowly pour the reaction mixture into a beaker containing approximately 100 mL of an ice/water slurry while stirring.[2] This will precipitate the crude this compound.

    • Filter the solid product using a Büchner funnel, wash it several times with cold water, and dry it thoroughly under vacuum or in an oven at ~75°C.[2]

    • The crude product can be further purified by recrystallization from a solvent system like dichloromethane/hexane or by column chromatography.[2]

Method B: Sulfonic Acid Phenyl SBA-15 Catalyst Dehydration

This method utilizes a solid acid catalyst, which simplifies the work-up process and offers environmental benefits.[11]

  • Combined One-Pot Procedure:

    • To a reactor equipped with heating, stirring, and a reflux/water separator apparatus, add toluene (500 ml), maleic anhydride (98.06 g, 1.0 mol), p-anisidine (123.12 g, 1.0 mol), and sulfonic acid phenyl SBA-15 catalyst (49.03 g).[11]

    • Heat the stirred mixture to reflux (approx. 112°C) and collect the water byproduct in the separator.[11]

    • Maintain reflux for 2-6 hours until no more water is collected.[11]

    • Stop heating and, while the solution is still hot, remove the catalyst by filtration. The catalyst can be recovered and reused.[11]

    • Cool the filtrate to approximately 50°C and wash with a 15 wt% sodium carbonate solution (450 ml) to neutralize any remaining acidic species.[11]

    • Separate the organic phase and remove the toluene solvent under reduced pressure.[11]

    • The resulting orange-yellow solid is this compound.[11]

Data Presentation

The following tables summarize key quantitative data from various synthetic approaches.

Table 1: Comparison of Reaction Conditions and Yields

Dehydrating Agent / Method Solvent Temperature (°C) Time Yield (%) Purity (%) Reference(s)
Acetic Anhydride / NaOAc Acetic Anhydride 100 45 min 50 - 70 N/A [2][9]
Conc. H₂SO₄ / P₂O₅ DMF 50 3 h N/A N/A [1][12]
PPh₃-CBrCl₃ N/A N/A N/A 81 N/A [4]

| Sulfonic Acid Phenyl SBA-15 | Toluene | 112 (Reflux) | 2 - 4 h | 84 - 86 | > 99 (HPLC) |[11] |

Table 2: Physicochemical Properties of this compound

Property Value Reference(s)
Appearance Orange-yellow needle-like solid [11]
Melting Point 152-154 °C [11]
Molecular Formula C₁₁H₉NO₃

| Molecular Weight | 203.19 g/mol | |

Experimental Process Workflow

The general laboratory procedure for the two-step synthesis is outlined in the following workflow diagram.

Figure 2: Generalized laboratory workflow for the two-step synthesis.

Safety and Handling

  • All experimental procedures should be conducted in a well-ventilated fume hood.[2]

  • Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.[2]

  • Acetic anhydride is corrosive and harmful if inhaled or swallowed; handle with care.[2]

  • p-Anisidine and maleic anhydride can be irritants. Avoid skin contact and inhalation.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of this compound from p-anisidine is a robust and well-documented process. The traditional two-step method involving cyclodehydration with acetic anhydride and sodium acetate is highly effective for laboratory-scale synthesis. Alternative methods, such as those employing solid acid catalysts, offer advantages in terms of operational safety, ease of product purification, and environmental considerations, making them suitable for larger-scale industrial production.[11] This guide provides the necessary technical details for researchers to successfully synthesize and purify this versatile chemical scaffold for further application in research and development.

References

An In-depth Technical Guide to N-(4-Methoxyphenyl)maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(4-Methoxyphenyl)maleimide, a versatile chemical compound with significant applications in polymer chemistry and bioconjugation. This document details its chemical properties, synthesis protocols, reactivity, and its role in various scientific domains.

Core Molecular Data

This compound is an aromatic maleimide derivative. Its fundamental properties are summarized below.

PropertyValueCitation(s)
Molecular Formula C₁₁H₉NO₃[1][2][3]
Molecular Weight 203.19 g/mol [1][2][3]
CAS Number 1081-17-0[1][2][3]
Appearance Yellow to green solid precipitate[1]
Melting Point 129°C[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the reaction of an aniline derivative with maleic anhydride, followed by a cyclodehydration reaction.

This protocol is based on the methodology described by Meena et al. (2023).[1]

Step 1: Formation of p-Anisylmaleamic Acid

  • Dissolve p-anisidine (4-methoxyaniline) and maleic anhydride in N,N-Dimethylformamide (DMF) (e.g., 30 mL).

  • Stir the reaction mixture for three hours at room temperature (25°C).

  • Pour the reaction solution into crushed ice to precipitate the intermediate, p-anisylmaleamic acid.

  • Filter the resulting yellow solid and dry it under a vacuum.

  • Recrystallize the solid from methanol to obtain the pure p-anisylmaleamic acid.

Step 2: Cyclodehydration to this compound

  • Treat the purified p-anisylmaleamic acid with a dehydrating agent, such as a mixture of concentrated sulfuric acid (H₂SO₄) and phosphorus pentoxide (P₂O₅).

  • Stir the solution for three hours at 50°C.

  • Pour the resulting solution into crushed ice or cooled water to precipitate the final product.

  • Filter the green solid precipitate, wash it with water, and then dry it. The reported yield is approximately 70%.[1]

SynthesisWorkflow cluster_step1 Step 1: Amic Acid Formation cluster_step2 Step 2: Cyclodehydration p_anisidine p-Anisidine reaction1 Stir in DMF 3 hours @ 25°C p_anisidine->reaction1 maleic_anhydride Maleic Anhydride maleic_anhydride->reaction1 amic_acid p-Anisylmaleamic Acid (Intermediate) reaction1->amic_acid reaction2 Stir 3 hours @ 50°C amic_acid->reaction2 dehydrating_agent Conc. H₂SO₄ / P₂O₅ dehydrating_agent->reaction2 product This compound reaction2->product

Caption: Synthesis workflow for this compound.

Reactivity and Applications

The reactivity of this compound is dominated by the electrophilic double bond of the maleimide ring, making it highly susceptible to Michael addition reactions, particularly with thiols. This property is the cornerstone of its use in bioconjugation.

Maleimides are among the most common reagents for selectively targeting cysteine residues in proteins and peptides. The reaction proceeds via a covalent Michael addition of the thiol group to the maleimide double bond, forming a stable thioether linkage. This specificity allows for the precise attachment of labels, drugs, or other moieties to biomolecules.

This is a generalized protocol for conjugating a maleimide-functionalized molecule to a protein containing accessible cysteine residues.

  • Protein Preparation: Dissolve the protein to be conjugated in a degassed buffer at a pH between 7.0 and 7.5 (e.g., PBS, Tris, or HEPES) to a concentration of 1-10 mg/mL. The buffer must not contain any thiol reagents.

  • Disulfide Reduction (Optional): If the target cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature.

  • Maleimide Reagent Preparation: Prepare a stock solution of this compound (or a derivative) in an anhydrous organic solvent like DMSO or DMF (e.g., 10 mM).

  • Conjugation Reaction: Add the maleimide stock solution to the protein solution. A typical starting molar ratio of maleimide to protein is 10:1 to 20:1, though this should be optimized for each specific application.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 2-8°C, protected from light.

  • Purification: Remove excess, unreacted maleimide reagent from the conjugated protein using size exclusion chromatography, dialysis, or spin filtration.

ThiolMichaelAddition Maleimide This compound Intermediate Thio-succinimide Conjugate Maleimide->Intermediate Michael Addition (pH 7.0-7.5) Thiol Protein-SH (Cysteine) Thiol->Intermediate Final_Product Stable Thioether Adduct Intermediate->Final_Product Hydrolysis (often rapid for N-aryl maleimides)

References

An In-depth Technical Guide to the Physicochemical Properties of N-(4-Methoxyphenyl)maleimide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the melting point and related physicochemical properties of N-(4-Methoxyphenyl)maleimide. It includes detailed experimental protocols for its synthesis and melting point determination, crucial for its application in research and development.

Physicochemical Properties of this compound

This compound is a derivative of maleimide, a class of compounds widely used in organic synthesis and bioconjugation chemistry. The physical and chemical properties of this compound are essential for its handling, characterization, and application in various chemical reactions.

Table 1: Quantitative Data for this compound

PropertyValueSource
Melting Point 129 °C[1]
Molecular Formula C₁₁H₉NO₃[2][3][4]
Molecular Weight 203.19 g/mol [2][5]
CAS Registry Number 1081-17-0[2][3][4]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the formation of an intermediate maleamic acid, followed by cyclodehydration.[1]

Experimental Protocol: Synthesis of this compound [1]

  • Step 1: Formation of N-(4-Methoxyphenyl)maleamic acid

    • Dissolve equimolar amounts of p-anisidine (4-methoxyaniline) and maleic anhydride in dimethylformamide (DMF).

    • Stir the reaction mixture for three hours at 25°C.

    • Pour the reaction solution into crushed ice to precipitate the N-(4-Methoxyphenyl)maleamic acid.

    • Filter the yellow solid precipitate and dry it under a vacuum.

    • Recrystallize the product from methanol to obtain the pure p-anisylmaleic acid.

  • Step 2: Cyclodehydration to this compound

    • Treat the purified p-anisylmaleic acid with a mixture of concentrated sulfuric acid (H₂SO₄) and phosphorus pentoxide (P₂O₅).

    • Stir the solution for three hours at 50°C.

    • Pour the resulting solution into crushed ice or cooled water to precipitate the final product.

    • Filter the green solid precipitate, wash it with water, and then dry it. The reported yield for this process is 70%.[1]

Visualization of the Synthesis Workflow

G Synthesis of this compound cluster_0 Step 1: Maleamic Acid Formation cluster_1 Step 2: Cyclodehydration cluster_2 Purification A p-Anisidine C DMF, 25°C, 3h A->C B Maleic Anhydride B->C D N-(4-Methoxyphenyl)maleamic Acid C->D E H₂SO₄, P₂O₅, 50°C, 3h D->E F This compound E->F G Precipitation in Ice Water F->G H Filtration & Drying G->H

Caption: Workflow for the synthesis of this compound.

Experimental Protocol for Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. The following protocol outlines a standard procedure for determining the melting point of this compound.

Apparatus and Materials:

  • Melting point apparatus (e.g., Stanford Research Systems DigiMelt MPA-160 or similar)

  • Capillary tubes (sealed at one end)

  • Purified this compound sample

  • Spatula

  • Mortar and pestle (optional, for sample grinding)

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystalline sample in a mortar and pestle.

    • Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup:

    • Place the packed capillary tube into the sample holder of the melting point apparatus.

    • Set the starting temperature to approximately 110°C (around 20°C below the expected melting point of 129°C).

  • Melting Point Measurement:

    • Set a ramp rate of 1-2°C per minute to ensure thermal equilibrium between the sample and the heating block.[6] A slower ramp rate generally yields a more accurate melting range.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue heating and record the temperature at which the last solid crystal melts completely (the end of the melting range).

    • A pure substance will typically exhibit a sharp melting range of 0.5-1.5°C.

Visualization of the Melting Point Determination Workflow

G Melting Point Determination Workflow A Sample Preparation (Dry & Pack Capillary) B Apparatus Setup (Set Start Temp. & Ramp Rate) A->B C Observation (Monitor for Phase Change) B->C D Data Recording (Record T_onset and T_clear) C->D

Caption: Standard workflow for melting point determination.

Signaling Pathways and Applications

Maleimide derivatives are known for their reactivity towards thiol groups in proteins, making them valuable reagents in bioconjugation and drug development. N-phenylmaleimide polymers, a related class of compounds, are recognized for their thermal stability.[1] While the specific signaling pathways directly modulated by this compound are not extensively detailed in the provided context, its structural motifs suggest potential applications as a building block in the synthesis of more complex molecules with biological activity. For instance, similar maleimide structures have been investigated as potential acetylcholinesterase inhibitors.

This guide provides foundational data and methodologies for researchers working with this compound, ensuring accurate characterization and facilitating its use in further scientific investigation.

References

N-(4-Methoxyphenyl)maleimide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1081-17-0

This technical guide provides an in-depth overview of N-(4-Methoxyphenyl)maleimide, a versatile molecule with applications in polymer chemistry, bioconjugation, and potentially in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and insights into its chemical properties and biological applications.

Chemical and Physical Properties

This compound is a solid, off-white to yellow compound. Its core structure consists of a maleimide ring attached to a 4-methoxyphenyl group. The electron-withdrawing nature of the maleimide ring makes the double bond susceptible to nucleophilic attack, a key feature for its utility in bioconjugation.

PropertyValueReference
CAS Number 1081-17-0[1][2][3]
Molecular Formula C₁₁H₉NO₃[2][3]
Molecular Weight 203.19 g/mol [1][2][3]
Appearance Off-white to yellow solid
Purity Typically ≥98%[1]

Synthesis of this compound

This compound can be synthesized through a two-step process involving the reaction of p-anisidine with maleic anhydride to form the corresponding maleamic acid, followed by cyclodehydration.

Experimental Protocol: Synthesis of this compound[4]

Step 1: Synthesis of N-(4-Methoxyphenyl)maleamic acid

  • In a round-bottom flask, dissolve p-anisidine in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Slowly add an equimolar amount of maleic anhydride to the solution while stirring at room temperature (25°C).

  • Continue stirring the reaction mixture for three hours.

  • Pour the reaction solution into crushed ice to precipitate the N-(4-Methoxyphenyl)maleamic acid.

  • Filter the yellow solid precipitate and dry it under a vacuum.

  • The crude product can be recrystallized from methanol to obtain the pure p-anisylmaleamic acid.

Step 2: Cyclodehydration to this compound

  • Treat the synthesized p-anisylmaleamic acid with a dehydrating agent. A mixture of concentrated sulfuric acid (H₂SO₄) and phosphorus pentoxide (P₂O₅) is effective.

  • Stir the solution for three hours at 50°C.

  • Pour the reaction mixture into crushed ice or cold water to precipitate the this compound.

  • Filter the resulting green solid precipitate, wash it with water, and dry it to obtain the final product.

Synthesis_Workflow p_anisidine p-Anisidine dmf DMF, 25°C, 3h p_anisidine->dmf maleic_anhydride Maleic Anhydride maleic_anhydride->dmf maleamic_acid N-(4-Methoxyphenyl)maleamic Acid dmf->maleamic_acid dehydration conc. H₂SO₄, P₂O₅, 50°C, 3h maleamic_acid->dehydration final_product This compound dehydration->final_product

Synthesis of this compound.

Biological Applications and Potential Mechanisms of Action

The primary biological application of this compound stems from the high reactivity of its maleimide group towards thiol groups, particularly the cysteine residues in proteins. This specific reaction, a Michael addition, forms a stable covalent thioether bond, making it an excellent tool for bioconjugation.

Bioconjugation

This compound can be used to label proteins, peptides, and other biomolecules containing free cysteine residues with various tags for detection, purification, or therapeutic purposes.

  • Peptide Preparation: Dissolve the cysteine-containing peptide in a suitable buffer, such as phosphate-buffered saline (PBS) at a pH between 6.5 and 7.5. If the peptide contains disulfide bonds, reduce them first using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

  • Maleimide Solution: Prepare a stock solution of this compound in an organic solvent like DMF or DMSO.

  • Conjugation Reaction: Add the maleimide solution to the peptide solution. A molar excess of the maleimide (typically 10-20 fold) is used to ensure complete reaction with the thiol groups.

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C.

  • Quenching: Quench any unreacted maleimide by adding a small molecule thiol, such as β-mercaptoethanol or L-cysteine.

  • Purification: Purify the resulting conjugate using methods like dialysis, size-exclusion chromatography, or HPLC to remove excess reagents.

Bioconjugation_Workflow peptide Cysteine-containing Peptide buffer PBS (pH 6.5-7.5) peptide->buffer maleimide This compound maleimide->buffer reaction Michael Addition Reaction buffer->reaction conjugate Peptide-Maleimide Conjugate reaction->conjugate purification Purification conjugate->purification

General workflow for bioconjugation.

Cytotoxicity and Potential as an Anticancer Agent

Derivatives of N-phenylmaleimide have demonstrated cytotoxic effects against various cancer cell lines. While specific data for this compound is limited, its structural similarity suggests potential anticancer activity. The cytotoxicity is likely mediated through the covalent modification of essential cellular proteins, leading to the disruption of critical cellular processes and induction of apoptosis.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration is non-toxic to the cells). Include a vehicle control (solvent only).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized solubilizing buffer).

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Potential Signaling Pathway Modulation

The electrophilic nature of the maleimide moiety suggests that this compound could interact with and modulate key cellular signaling pathways involved in oxidative stress and inflammation. Based on studies of related compounds, the following pathways are plausible targets:

Studies have shown that N-phenylmaleimide derivatives can increase the activity of myeloperoxidase (MPO), an enzyme predominantly found in neutrophils.[4] MPO plays a role in the inflammatory response by producing hypochlorous acid, a potent oxidizing agent. Activation of MPO can lead to increased oxidative stress within cells.

MPO_Pathway NPM This compound MPO Myeloperoxidase (MPO) NPM->MPO activates HOCl Hypochlorous Acid (HOCl) MPO->HOCl H2O2 H₂O₂ H2O2->MPO Cl Cl⁻ Cl->MPO Oxidative_Stress Increased Oxidative Stress HOCl->Oxidative_Stress

Potential MPO-mediated oxidative stress pathway.

Kelch-like ECH-associated protein 1 (Keap1) is a critical regulator of the Nrf2 transcription factor, which controls the expression of numerous antioxidant and cytoprotective genes. Keap1 contains reactive cysteine residues that can be covalently modified by electrophiles.[5][6][7][8][9] Such modification leads to the dissociation of Nrf2, allowing it to translocate to the nucleus and activate the antioxidant response element (ARE), thereby upregulating protective genes. Given its electrophilic nature, this compound is a candidate for Keap1 modification.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NPM This compound Keap1 Keap1 NPM->Keap1 covalent modification of cysteine residues Nrf2 Nrf2 Keap1->Nrf2 binds and promotes ubiquitination Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 recruits Proteasome Proteasomal Degradation Nrf2->Proteasome degradation Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocation Cul3->Keap1 ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds Cytoprotective_Genes Upregulation of Cytoprotective Genes ARE->Cytoprotective_Genes

Hypothesized activation of the Nrf2 pathway.

Thioredoxin reductase (TrxR) is a key enzyme in the thioredoxin system, which plays a vital role in maintaining cellular redox balance. TrxR contains a reactive selenocysteine residue in its active site that is susceptible to inhibition by electrophilic compounds.[10][11][12][13][14] Inhibition of TrxR can lead to an accumulation of oxidized thioredoxin, resulting in increased oxidative stress and induction of apoptosis. N-aryl maleimides have been identified as potential inhibitors of this enzyme.

TrxR_Inhibition_Pathway NPM This compound TrxR Thioredoxin Reductase (TrxR) NPM->TrxR inhibits Apoptosis Apoptosis NPM->Apoptosis induces Trx_red Thioredoxin (reduced) TrxR->Trx_red reduces Redox_Balance Cellular Redox Balance TrxR->Redox_Balance maintains Trx_ox Thioredoxin (oxidized) Trx_ox->TrxR ROS_Scavenging ROS Scavenging Trx_red->ROS_Scavenging enables

Potential inhibition of the Thioredoxin system.

Conclusion

This compound is a valuable reagent with established applications in polymer science and bioconjugation. Its inherent reactivity towards thiols makes it a powerful tool for the site-specific modification of proteins and peptides. Furthermore, its electrophilic character suggests potential for the modulation of key cellular signaling pathways involved in oxidative stress and cell fate decisions. The experimental protocols and hypothesized mechanisms of action presented in this guide provide a solid foundation for researchers to explore the full potential of this compound in their respective fields. Further investigation into its specific biological targets and signaling effects is warranted to fully elucidate its potential in drug discovery and development.

References

An In-depth Technical Guide to the Solubility of N-(4-Methoxyphenyl)maleimide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-(4-Methoxyphenyl)maleimide in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound, this guide combines qualitative information, data from a structurally similar compound for estimation, and detailed experimental protocols for determining solubility.

Solubility Profile of this compound

This compound is a derivative of maleimide, a class of compounds widely used in bioconjugation, polymer chemistry, and as intermediates in organic synthesis. Understanding its solubility is crucial for its application in these fields.

Qualitative Solubility:

Homopolymers and copolymers of this compound have demonstrated good solubility in a range of common organic solvents. These polymers are reported to be soluble in:

  • Tetrahydrofuran (THF)

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Chloroform

  • Ethyl acetate

The monomer, this compound, is noted to be recrystallized from methanol, which indicates at least moderate solubility in this solvent.

Quantitative Solubility of a Structurally Similar Compound:

To provide a quantitative estimate, the table below summarizes the solubility of N-phenylmaleimide, a closely related compound, in various organic solvents. These values can serve as a useful reference for predicting the solubility behavior of this compound.

SolventMolar Solubility (mol/L)Solubility (g/L)Temperature (°C)
Methanol Data not availableSolubleNot specified
Ethanol Data not availableSolubleNot specified
Benzene Data not availableSolubleNot specified
Water Data not availableSlightly solubleNot specified

Note: The data in the table is for N-phenylmaleimide and should be used as an estimation for the solubility of this compound. Experimental verification is highly recommended.

Experimental Protocols for Solubility Determination

For precise quantification of this compound solubility, the following established experimental methodologies are recommended.

Gravimetric Method

This is a classic and reliable method for determining the solubility of a solid in a liquid.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

    • Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

  • Separation of Undissolved Solid:

    • Allow the mixture to stand at the constant temperature until the undissolved solid has settled.

    • Carefully filter the supernatant through a pre-weighed, fine-porosity filter paper or a syringe filter to remove all undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Accurately measure a known volume of the clear, saturated filtrate into a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

    • Carefully evaporate the solvent under reduced pressure or in a fume hood at a controlled temperature to avoid decomposition of the solute.

    • Once the solvent is completely removed, dry the container with the solid residue to a constant weight in a vacuum oven.

    • Weigh the container with the dried residue.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final weight of the container with the residue minus the initial weight of the empty container.

    • Solubility is then calculated as the mass of the dissolved solid per volume of the solvent (e.g., in g/L).

UV-Vis Spectrophotometry Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum.

Methodology:

  • Determination of Molar Absorptivity:

    • Prepare a series of standard solutions of this compound of known concentrations in the desired solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

    • Plot a calibration curve of absorbance versus concentration. The slope of the linear portion of the curve represents the molar absorptivity (ε) according to the Beer-Lambert law (A = εbc).

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the gravimetric method (steps 1.1 and 1.2) to prepare a saturated solution and separate the undissolved solid.

  • Absorbance Measurement:

    • Take a precise aliquot of the clear, saturated filtrate and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the measured absorbance and the molar absorptivity (or the calibration curve) to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in the solvent.

Synthesis of this compound

The following workflow illustrates the general two-step synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Formation of N-(4-Methoxyphenyl)maleamic acid cluster_step2 Step 2: Cyclization to this compound p_anisidine p-Anisidine reaction1 Stirring at Room Temperature p_anisidine->reaction1 maleic_anhydride Maleic Anhydride maleic_anhydride->reaction1 solvent1 Anhydrous Ether solvent1->reaction1 maleamic_acid N-(4-Methoxyphenyl)maleamic acid maleamic_acid_input N-(4-Methoxyphenyl)maleamic acid maleamic_acid->maleamic_acid_input reaction1->maleamic_acid acetic_anhydride Acetic Anhydride reaction2 Heating acetic_anhydride->reaction2 sodium_acetate Sodium Acetate sodium_acetate->reaction2 maleimide This compound maleamic_acid_input->reaction2 reaction2->maleimide

In-Depth Technical Guide: FT-IR Spectral Analysis of N-(4-Methoxyphenyl)maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectral data for N-(4-Methoxyphenyl)maleimide. It includes a detailed summary of spectral peaks, the experimental protocol for data acquisition, and a workflow for the synthesis of the compound.

FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to the specific functional groups within the molecule. The data presented in Table 1 has been compiled from various spectroscopic studies and provides a reference for the identification and characterization of this compound.

Table 1: Summary of FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibration ModeFunctional Group AssignmentReference
~3100C-H StretchAromatic C-H[1]
~3000C-H StretchAlkene (=C-H)[2]
~1770 - 1700C=O StretchImide (asymmetric and symmetric)[3]
~1630C=C StretchAromatic Ring[2]
~1512C-C StretchAromatic Ring[4]
~1390C-N StretchImide[4]
~1245C-O-C StretchAryl Ether (asymmetric)General FT-IR correlation charts
~1150C-N-C StretchImide RingGeneral FT-IR correlation charts
~1030C-O-C StretchAryl Ether (symmetric)General FT-IR correlation charts
~823C-H Bendp-substituted Aromatic Ring (out-of-plane)[2]

Experimental Protocol for FT-IR Analysis

The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of this compound using the KBr (potassium bromide) pellet technique.[4]

Materials and Equipment:

  • This compound sample

  • FT-IR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR Spectrometer (e.g., Shimadzu 8201 PC)[4]

  • Spatula

  • Infrared lamp (optional, for drying)

Procedure:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the this compound sample.

    • Weigh approximately 100-200 mg of dry, FT-IR grade KBr.

    • Grind the KBr in an agate mortar to a fine powder. If necessary, briefly dry the KBr under an infrared lamp to remove any absorbed moisture.

    • Add the this compound sample to the KBr in the mortar.

    • Gently mix the sample and KBr with a spatula, then grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the pellet-forming die.

    • Ensure the powder is evenly distributed.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the FT-IR spectrum of the sample, typically over a range of 4000-400 cm⁻¹.[4]

    • For improved signal-to-noise ratio, multiple scans (e.g., 16 or 32) can be co-added.

  • Data Analysis:

    • Process the acquired spectrum to identify the wavenumbers of the absorption peaks.

    • Correlate the observed peaks with known vibrational frequencies of functional groups to confirm the structure of this compound.

Synthesis Workflow

The synthesis of this compound is typically achieved through a two-step process involving the formation of the maleamic acid intermediate followed by cyclodehydration.[2][5] The following diagram illustrates this synthetic pathway.

Synthesis_Workflow cluster_step1 Step 1: Maleamic Acid Formation cluster_step2 Step 2: Cyclodehydration MA Maleic Anhydride Stirring1 Stir at 25°C for 3h MA->Stirring1 pAnisidine p-Anisidine pAnisidine->Stirring1 Solvent1 DMF Solvent1->Stirring1 Intermediate p-Anisylmaleamic Acid Stirring1->Intermediate Stirring2 Stir at 50°C for 3h Intermediate->Stirring2 Intermediate from Step 1 Dehydrating_Agent conc. H₂SO₄ and P₂O₅ Dehydrating_Agent->Stirring2 Precipitation Pour into ice water Stirring2->Precipitation Product This compound Precipitation->Product

Caption: Synthesis workflow for this compound.

References

Crystal Structure Analysis of N-(4-Methoxyphenyl)maleimide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the structural analysis of N-(4-Methoxyphenyl)maleimide, a compound of interest in materials science and drug development. Despite a comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), a definitive crystal structure for this compound has not been reported. However, extensive crystallographic data is available for its immediate precursor, N-(4-Methoxyphenyl)maleamic acid. This guide presents a thorough analysis of the crystal structure of this precursor, offering valuable insights into the molecular geometry and intermolecular interactions that are likely to influence the solid-state packing of the target maleimide. The experimental protocols for the synthesis and crystallization of the maleamic acid are also detailed, providing a foundation for future studies aimed at obtaining crystals of this compound suitable for X-ray diffraction analysis.

Introduction

N-substituted maleimides are a class of compounds with significant applications in polymer chemistry and bioconjugation. The specific compound, this compound, is of interest due to the electronic properties conferred by the methoxyphenyl group. Understanding its three-dimensional structure is crucial for predicting its reactivity, designing novel polymers, and for its potential application in medicinal chemistry. This document summarizes the available structural information and provides detailed experimental methodologies.

Synthesis and Crystallization of N-(4-Methoxyphenyl)maleamic Acid

The synthesis of this compound proceeds through the formation of its precursor, N-(4-Methoxyphenyl)maleamic acid.

Synthesis of N-(4-Methoxyphenyl)maleamic Acid.[1]

A solution of maleic anhydride (0.025 mol) in toluene (25 ml) is treated dropwise with a solution of 4-methoxyaniline (0.025 mol) in toluene (20 ml) with constant stirring. The reaction mixture is stirred for approximately 30 minutes and then left to stand for an additional 30 minutes at room temperature to ensure the completion of the reaction. To remove any unreacted 4-methoxyaniline, the mixture is treated with dilute hydrochloric acid. The resulting solid, N-(4-Methoxyphenyl)maleamic acid, is collected by suction filtration and washed thoroughly with water to remove unreacted maleic anhydride and maleic acid. The crude product is then recrystallized from ethanol to a constant melting point.

Crystallization for X-ray Diffraction.[1]

Single crystals of N-(4-Methoxyphenyl)maleamic acid suitable for X-ray diffraction studies are grown from an ethanol solution by slow evaporation at room temperature.[1] The resulting crystals are described as prism-like and yellowish-green.[1]

Crystal Structure Analysis of N-(4-Methoxyphenyl)maleamic Acid

The crystal structure of N-(4-Methoxyphenyl)maleamic acid was determined by single-crystal X-ray diffraction. The asymmetric unit of the triclinic cell contains two unique molecules.[1]

Crystallographic Data

The following table summarizes the crystallographic data for N-(4-Methoxyphenyl)maleamic acid.

ParameterValue
Chemical FormulaC₁₁H₁₁NO₄
Molecular Weight221.21 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.34030 (17)
b (Å)11.8258 (4)
c (Å)12.1207 (4)
α (°)89.103 (3)
β (°)88.358 (2)
γ (°)78.396 (2)
Volume (ų)1030.15 (5)
Z4
Temperature (K)295
RadiationMo Kα (λ = 0.71073 Å)
Reflections Collected15439
Independent Reflections3711
R_int0.020

Data sourced from Gowda et al. (2010).[1]

Selected Bond Lengths and Angles

The tables below present selected bond lengths and angles for the two independent molecules in the asymmetric unit.

Molecule 1

BondLength (Å)AngleAngle (°)
O1-C11.311(2)O2-C1-O1122.9(2)
O2-C11.214(2)O2-C1-C2122.8(2)
N1-C41.348(2)C3-C4-N1116.0(2)
C2-C31.328(3)C2-C3-C4128.2(2)
C5-N11.428(2)C4-N1-C5127.3(2)
C8-O41.370(2)C7-C8-O4117.4(2)
C11-O41.423(3)C9-C8-O4124.9(2)

Molecule 2

BondLength (Å)AngleAngle (°)
O5-C121.311(2)O6-C12-O5122.8(2)
O6-C121.215(2)O6-C12-C13122.9(2)
N2-C151.347(2)C14-C15-N2116.1(2)
C13-C141.327(3)C13-C14-C15128.3(2)
C16-N21.427(2)C15-N2-C16127.4(2)
C19-O81.372(2)C18-C19-O8117.3(2)
C22-O81.422(3)C20-C19-O8125.0(2)

Data sourced from Gowda et al. (2010).[1]

Torsion Angles and Molecular Conformation

The planarity of the molecules is a key feature. The dihedral angles between the benzene ring and the plane of the maleamic acid unit are 3.43 (5)° and 5.79 (3)° in the two independent molecules.[1] The orientation of the methoxy group is described by the C7—C8—O4—C11 torsion angle of -8.2 (2)° in one molecule and the C27—C28—O8—C31 torsion angle of 0.7 (2)° in the other.[1]

Experimental Workflow and Molecular Structure Visualization

The following diagrams illustrate the experimental workflow for the synthesis and analysis of N-(4-Methoxyphenyl)maleamic acid and the logical relationship for the synthesis of the target maleimide.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis s1 Maleic Anhydride + 4-Methoxyaniline s2 Reaction in Toluene s1->s2 s3 Acid Wash s2->s3 s4 Filtration & Washing s3->s4 s5 Recrystallization (Ethanol) s4->s5 a1 Single Crystal Growth (Slow Evaporation) s5->a1 Crystals a2 X-ray Diffraction a1->a2 a3 Structure Solution & Refinement a2->a3

Caption: Experimental workflow for the synthesis and crystal structure analysis of N-(4-Methoxyphenyl)maleamic acid.

synthesis_pathway reagents Maleic Anhydride + 4-Methoxyaniline intermediate N-(4-Methoxyphenyl)maleamic Acid (Crystal Structure Known) reagents->intermediate Addition Reaction cyclodehydration Cyclodehydration intermediate->cyclodehydration product This compound (Crystal Structure Unknown) cyclodehydration->product

Caption: Synthetic pathway from starting materials to this compound, highlighting the structurally characterized intermediate.

Conclusion and Future Outlook

While the crystal structure of this compound remains elusive, the detailed analysis of its precursor, N-(4-Methoxyphenyl)maleamic acid, provides a solid foundation for understanding the conformational preferences and non-covalent interactions that are likely to govern its solid-state architecture. The experimental protocols outlined in this guide can be employed in further attempts to grow single crystals of the target maleimide. Future work should focus on exploring a wider range of crystallization conditions, including different solvents and temperatures, to facilitate the growth of crystals suitable for X-ray diffraction analysis. The determination of the crystal structure of this compound will be invaluable for the rational design of new materials and therapeutic agents.

References

An In-depth Technical Guide on the Reactivity of the Maleimide Group in N-(4-Methoxyphenyl)maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the maleimide group in N-(4-Methoxyphenyl)maleimide, a key reagent in bioconjugation and materials science. This document details the chemical properties, reaction kinetics, and stability of this compound, offering valuable insights for its application in research and development.

Core Principles of Maleimide Reactivity

The reactivity of the maleimide group is centered around the electrophilic nature of the carbon-carbon double bond within the maleimide ring. This feature makes it highly susceptible to nucleophilic attack, particularly by thiols (sulfhydryl groups) found in cysteine residues of proteins and peptides. The primary reaction mechanism is a Michael addition, which results in the formation of a stable thioether bond.[1]

The reaction between a maleimide and a thiol is highly chemoselective within a pH range of 6.5 to 7.5.[2] In this range, the reaction with thiols is approximately 1,000 times faster than with amines.[3] Above pH 7.5, the maleimide ring becomes more susceptible to hydrolysis, and reaction with amines can become a competing side reaction.[2]

Quantitative Analysis of Reactivity and Stability

Table 1: Comparative Reactivity and Stability of Maleimides

Maleimide TypeRelative Reactivity with Thiols (compared to N-alkyl maleimides)Half-life of Thiosuccinimide Adduct Hydrolysis (pH 7.4, 37°C)Key Characteristics
N-Alkyl Maleimide1x~27 hoursStandard reactivity, moderate adduct stability.[4]
N-Aryl Maleimide~2.5x faster~1.5 hoursEnhanced reactivity, faster adduct hydrolysis.[4][5]
N-Fluorophenyl Maleimide-~0.7 hoursFurther increased reactivity and hydrolysis rate due to electron-withdrawing fluorine.[4]

N-aryl maleimides, such as this compound, exhibit a faster reaction rate with thiols compared to their N-alkyl counterparts.[5] This is attributed to the electronic effects of the aryl group on the maleimide ring. Furthermore, the resulting thiosuccinimide adduct from N-aryl maleimides undergoes hydrolysis to the corresponding thiosuccinamic acid at a significantly faster rate.[4][5] This ring-opening hydrolysis can be advantageous in certain applications, as it renders the linkage irreversible and can prevent retro-Michael reactions, thereby enhancing the stability of the conjugate.[5]

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from maleic anhydride and p-anisidine.

Materials:

  • Maleic anhydride

  • p-Anisidine (4-methoxyaniline)

  • Anhydrous sodium acetate

  • Acetic anhydride

  • Dichloromethane

  • Acetone

  • Ice

Procedure:

  • Formation of the Maleanilic Acid: In a round-bottom flask, dissolve maleic anhydride in a minimal amount of dichloromethane.

  • Slowly add a solution of p-anisidine in dichloromethane to the maleic anhydride solution with stirring at room temperature.

  • Stir the reaction mixture for 2-3 hours. The product, N-(4-methoxyphenyl)maleanilic acid, will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold dichloromethane.

  • Cyclization to the Maleimide: To a suspension of the dried N-(4-methoxyphenyl)maleanilic acid in acetic anhydride, add a catalytic amount of anhydrous sodium acetate.

  • Heat the mixture to 80-90°C and stir for 1-2 hours.

  • Pour the hot reaction mixture into a beaker of ice water with vigorous stirring to precipitate the this compound.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold acetone.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

General Protocol for Thiol-Maleimide Conjugation

This protocol outlines a general procedure for the conjugation of this compound to a thiol-containing molecule, such as a cysteine-containing peptide.

Materials:

  • Thiol-containing molecule (e.g., peptide)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching Reagent: 1 M solution of a small thiol (e.g., L-cysteine or β-mercaptoethanol)

  • Purification system (e.g., size-exclusion chromatography, HPLC)

Procedure:

  • Preparation of Reactants:

    • Dissolve the thiol-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., DMSO or DMF) at a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the solution of the thiol-containing molecule.

    • Gently mix the reaction solution and incubate at room temperature for 1-2 hours or at 4°C overnight. The reaction can be monitored by analytical techniques such as HPLC or mass spectrometry.

  • Quenching the Reaction:

    • Add a small excess of the quenching reagent to the reaction mixture to react with any unreacted maleimide.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the excess reagents and byproducts by purifying the conjugate using an appropriate chromatographic technique (e.g., size-exclusion chromatography for proteins, or reverse-phase HPLC for peptides).

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

Caption: Reaction scheme of the Michael addition.

G Workflow for Bioconjugation and Analysis A Prepare Thiol-containing Molecule Solution C Mix Reactants (5-20x molar excess of maleimide) A->C B Prepare this compound Stock Solution B->C D Incubate (RT, 1-2h or 4°C, overnight) C->D E Quench Reaction (with excess small thiol) D->E F Purify Conjugate (e.g., HPLC, SEC) E->F G Characterize Conjugate (e.g., Mass Spec, SDS-PAGE) F->G

Caption: Experimental workflow for bioconjugation.

G Use of a Maleimide Probe in a Signaling Pathway Study cluster_cell Cellular Environment Ligand Extracellular Ligand Receptor Cell Surface Receptor Ligand->Receptor Kinase Kinase Activation Receptor->Kinase TargetProtein Target Protein (with Cysteine residue) Kinase->TargetProtein Response Cellular Response TargetProtein->Response Lysate Cell Lysis Probe N-Aryl Maleimide Fluorescent Probe Probe->Lysate Analysis Analysis (e.g., Fluorescence Gel Scan, Mass Spectrometry) Lysate->Analysis

Caption: Workflow for a signaling pathway probe.

References

The Electron-Donating Effect of the Methoxy Group in N-(4-Methoxyphenyl)maleimide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the electron-donating effect of the para-methoxy group in N-(4-Methoxyphenyl)maleimide. The electronic nature of substituents on the N-phenyl ring of maleimides plays a crucial role in their reactivity, particularly in important chemical transformations such as Diels-Alder reactions and Michael additions, which are frequently employed in bioconjugation and materials science. The methoxy group, through a combination of inductive and resonance effects, modulates the electrophilicity of the maleimide double bond. This guide details the synthesis of this compound, presents spectroscopic and quantitative data to characterize its electronic properties, and provides experimental protocols for its preparation and kinetic analysis. Visualizations of the underlying chemical principles and experimental workflows are included to facilitate a comprehensive understanding.

Introduction: The Dual Nature of the Methoxy Substituent

The methoxy group (-OCH₃) is a classic example of a substituent with dual electronic effects. It exhibits an electron-withdrawing inductive effect (-I) due to the higher electronegativity of the oxygen atom compared to the aromatic carbon. Conversely, and more significantly in the para position, it exerts a strong electron-donating resonance effect (+M) by delocalizing one of its lone pairs of electrons into the aromatic π-system.[1] In the context of this compound, this net electron-donating character increases the electron density of the phenyl ring and, by extension, influences the electronic properties of the maleimide moiety. This guide explores the tangible consequences of this electronic effect on the chemical behavior of the molecule.

Synthesis and Characterization of this compound

The synthesis of this compound is typically achieved through a two-step process involving the formation of the corresponding maleanilic acid followed by cyclodehydration.[2][3]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-(4-Methoxyphenyl)maleanilic acid

  • In a round-bottom flask, dissolve maleic anhydride (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • In a separate flask, dissolve p-anisidine (4-methoxyaniline) (1 equivalent) in the same solvent.

  • Slowly add the p-anisidine solution to the maleic anhydride solution at room temperature with continuous stirring.

  • Stir the reaction mixture for 3 hours at 25 °C.[2]

  • Pour the reaction mixture into crushed ice to precipitate the N-(4-Methoxyphenyl)maleanilic acid.[2]

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Cyclodehydration to this compound

  • To the crude N-(4-Methoxyphenyl)maleanilic acid, add a dehydrating agent. A mixture of concentrated sulfuric acid and phosphorus pentoxide (P₂O₅) is effective.[2]

  • Stir the mixture for 3 hours at 50 °C.[2]

  • Pour the reaction mixture into crushed ice or cold water to precipitate the this compound.[2]

  • Collect the solid product by vacuum filtration, wash thoroughly with water to remove any acid, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure this compound. The reported yield is around 70%, with a melting point of 129 °C.[2]

Spectroscopic Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Table 1: Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic Peaks/ShiftsReference
¹H NMR (500 MHz, CDCl₃)δ (ppm): 7.23 (m, 2H, Ar-H), 6.98 (m, 2H, Ar-H), 6.83 (s, 2H, HC=CH), 3.83 (s, 3H, OCH₃)[4]
¹³C NMR (125 MHz, CDCl₃)δ (ppm): 169.8 (C=O), 159.2 (C-OCH₃), 134.1 (CH=CH), 127.6 (Ar-C), 123.7 (Ar-C), 114.5 (Ar-C), 55.5 (OCH₃)[4]
FTIR (KBr)cm⁻¹: ~1710 (C=O stretch, imide), ~1510 (aromatic C=C stretch), ~1250 (C-O stretch, ether)[3][5]

Quantifying the Electron-Donating Effect

The electron-donating nature of the para-methoxy group can be quantitatively assessed through its influence on reaction rates. The Hammett equation, log(k/k₀) = σρ, provides a framework for this analysis, where k and k₀ are the rate constants for the substituted and unsubstituted reactions, respectively, σ is the substituent constant, and ρ is the reaction constant.

Hammett Substituent Constant (σp)

The para-substituent constant (σp) for the methoxy group is -0.27, indicating its electron-donating character through resonance.[6] This negative value predicts that reactions favored by increased electron density at the reaction center will be accelerated by the presence of a para-methoxy group.

Impact on Diels-Alder Reaction Kinetics

The Diels-Alder reaction, a [4+2] cycloaddition, is a key reaction of maleimides. The reactivity of the maleimide dienophile is influenced by the electronic nature of the N-substituent. An electron-donating group on the N-phenyl ring, such as a methoxy group, increases the electron density of the maleimide double bond, which can decrease its reactivity towards electron-rich dienes. Conversely, it can enhance reactivity with electron-poor dienes.

Table 2: Hammett Constants for para-Substituents and their Predicted Effect on Diels-Alder Reactivity

Substituent (p-X)Hammett Constant (σp)Predicted Effect on Reaction Rate with Electron-Rich Diene
-NO₂0.78Increase
-Br0.23Increase
-H0.00Baseline
-CH₃-0.17Decrease
-OCH₃ -0.27 Decrease

Data sourced from a comprehensive table of Hammett constants.[6]

Experimental Protocol: Kinetic Analysis of the Diels-Alder Reaction

The rate of the Diels-Alder reaction between an N-substituted maleimide and a diene (e.g., cyclopentadiene) can be monitored using techniques like ¹H NMR or UV-Vis spectroscopy.[7][8]

  • Reactant Preparation: Prepare stock solutions of this compound and the chosen diene (e.g., cyclopentadiene) in a suitable deuterated solvent (for NMR) or a UV-transparent solvent.

  • Reaction Initiation: Mix stoichiometric amounts of the diene and dienophile solutions in an NMR tube or a cuvette at a constant temperature.

  • Monitoring the Reaction:

    • ¹H NMR: Acquire spectra at regular time intervals. The disappearance of the maleimide vinyl protons (~6.8 ppm) and the appearance of the adduct protons can be integrated to determine the concentration of reactants and products over time.[7]

    • UV-Vis Spectroscopy: Monitor the decrease in absorbance of the maleimide at its λ_max, as the double bond is consumed during the reaction.

  • Data Analysis: Plot the concentration of the maleimide versus time. The data can be fitted to a second-order rate law to determine the rate constant (k).

  • Comparison: Repeat the experiment with other para-substituted N-phenylmaleimides under identical conditions to obtain a series of rate constants for a Hammett plot.

Visualizing Core Concepts and Workflows

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Maleanilic Acid Formation cluster_step2 Step 2: Cyclodehydration MA Maleic Anhydride MA_pA MA_pA MA->MA_pA pA p-Anisidine pA->MA_pA Solvent1 DMF Solvent1->MA_pA Mix1 Reaction Mixture MA_pA->Mix1 Stir at 25°C Precipitate1 N-(4-Methoxyphenyl)maleanilic Acid Mix1->Precipitate1 Add to Ice MAA N-(4-Methoxyphenyl)maleanilic Acid Precipitate1->MAA MAA_DA MAA_DA MAA->MAA_DA DehydratingAgent H₂SO₄ / P₂O₅ DehydratingAgent->MAA_DA Mix2 Reaction Mixture MAA_DA->Mix2 Stir at 50°C Precipitate2 Crude Product Mix2->Precipitate2 Add to Ice Water Purified Pure this compound Precipitate2->Purified Recrystallize (Ethanol)

Caption: Workflow for the synthesis of this compound.

Electronic Effects of the Methoxy Group

Electronic_Effects cluster_main Electronic Effects of para-Methoxy Group cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (+M) Methoxy Methoxy Group (-OCH₃) Inductive Oxygen's Electronegativity Methoxy->Inductive Resonance Oxygen's Lone Pairs Methoxy->Resonance Withdraw Electron Withdrawal Inductive->Withdraw Withdraws electron density from the sigma bond Result Net Effect: Electron Donating Withdraw->Result Weaker Effect Donate Electron Donation Resonance->Donate Delocalize into the pi-system of the ring Donate->Result Dominant Effect

Caption: Inductive vs. Resonance effects of the methoxy group.

Conceptual Hammett Plot

Hammett_Plot Conceptual Hammett Plot for Diels-Alder Reaction x-axis y-axis origin origin->x-axis σ (Substituent Constant) origin->y-axis log(k/k₀) NO2 NO₂ Br Br H H CH3 CH₃ OCH3 OCH₃ OCH3->NO2   ρ > 0

Caption: A conceptual Hammett plot illustrating substituent effects.

Conclusion

References

Methodological & Application

Synthesis of N-(4-Methoxyphenyl)maleimide experimental protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of N-(4-Methoxyphenyl)maleimide

Introduction

N-substituted maleimides are a significant class of compounds in medicinal chemistry and materials science due to their versatile reactivity, particularly in bioconjugation reactions and polymer synthesis.[1][2][3] The maleimide moiety readily undergoes Michael addition reactions with thiols, making it an invaluable tool for covalently linking molecules to cysteine residues in proteins. This compound, featuring an electron-donating methoxy group on the phenyl ring, is a useful intermediate for creating functionalized polymers and biologically active molecules. This application note provides a detailed, two-step experimental protocol for the synthesis of this compound from commercially available starting materials.

Reaction Scheme

The synthesis proceeds in two sequential steps:

  • Step 1: Amine Acylation. Maleic anhydride reacts with 4-methoxyaniline (p-anisidine) to form the intermediate, N-(4-methoxyphenyl)maleamic acid.

  • Step 2: Cyclodehydration. The maleamic acid intermediate is dehydrated to yield the final product, this compound.

Experimental Protocols

Materials and Equipment
  • Maleic Anhydride (≥99%)

  • 4-Methoxyaniline (p-Anisidine) (≥98%)

  • Dimethylformamide (DMF), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Phosphorus Pentoxide (P₂O₅)

  • Methanol, reagent grade

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

  • Standard laboratory glassware

  • Melting point apparatus

  • FT-IR Spectrometer

  • NMR Spectrometer

Protocol 1: Synthesis of N-(4-Methoxyphenyl)maleamic Acid (Intermediate)

This procedure outlines the formation of the amic acid intermediate.

  • In a 100 mL round-bottom flask, dissolve an equimolar amount of 4-methoxyaniline and maleic anhydride in approximately 30 mL of dimethylformamide (DMF).

  • Stir the reaction mixture vigorously at room temperature (25°C) for 3 hours.[4]

  • Prepare an ice bath. Pour the reaction solution into a beaker containing crushed ice to precipitate the product.[4]

  • A yellow solid, N-(4-methoxyphenyl)maleamic acid, will form.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any unreacted maleic anhydride.

  • Dry the product under vacuum. For further purification, the intermediate can be recrystallized from methanol.[4]

Protocol 2: Synthesis of this compound (Final Product)

This procedure describes the cyclodehydration of the intermediate to form the final maleimide product.

  • Place the dried N-(4-methoxyphenyl)maleamic acid into a clean, dry round-bottom flask.

  • Add a mixture of concentrated sulfuric acid (H₂SO₄) and phosphorus pentoxide (P₂O₅) as the dehydrating/catalytic agent.[4]

  • Stir the resulting solution at 50°C for 3 hours.[4]

  • After the reaction is complete, pour the solution into a beaker containing crushed ice or cold water. A green solid precipitate should form.[4]

  • Collect the solid product by vacuum filtration and wash thoroughly with water.[4]

  • Dry the crude product. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[5]

Data Presentation

The following table summarizes the quantitative data obtained for the synthesis of this compound.

ParameterValueReference
Yield 70%[4]
Melting Point 129°C[4]
Appearance Green Solid[4]
FT-IR (cm⁻¹) 3074 (aromatic C-H), 1778 & 1714 (C=O), 1621, 1588, 1439 (C=C ring), 1265 & 1221 (asymmetric C-O-C)[4]
¹H-NMR (DMSO-d₆, δ ppm) 7.15 (s, 2H, -CH=CH-), 7.23–7.35 (m, 4H, Ar-H)[4]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_step1 Step 1: Amic Acid Formation cluster_step2 Step 2: Cyclodehydration A Dissolve 4-Methoxyaniline and Maleic Anhydride in DMF B Stir at 25°C for 3 hours A->B C Precipitate in Ice Water B->C D Filter and Dry Intermediate (N-(4-Methoxyphenyl)maleamic Acid) C->D E Treat Intermediate with conc. H₂SO₄ and P₂O₅ D->E Proceed with dried intermediate F Stir at 50°C for 3 hours E->F G Precipitate in Ice Water F->G H Filter, Wash, and Dry Product G->H I Recrystallize Product H->I J J I->J Final Product: This compound

Caption: Workflow for the two-step synthesis of this compound.

References

Application Note: Recrystallization of N-(4-Methoxyphenyl)maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of N-(4-Methoxyphenyl)maleimide via recrystallization. The procedure is based on established chemical principles and analogous methods reported in the scientific literature.

Introduction

This compound is a chemical compound of interest in various fields of research and development, including polymer chemistry and drug discovery. The purity of this compound is critical for reliable experimental results and for meeting regulatory standards in drug development. Recrystallization is a fundamental and effective technique for purifying solid organic compounds. This process relies on the differential solubility of the target compound and its impurities in a suitable solvent or solvent system. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the target compound selectively crystallizes, leaving impurities behind in the solution. This application note details a recommended procedure for the recrystallization of this compound.

Data Summary

While specific quantitative data for the recrystallization of this compound is not extensively available in the literature, the following table outlines the expected outcomes based on typical purification procedures for similar compounds and the known properties of this compound.

ParameterBefore Recrystallization (Crude Product)After Recrystallization (Expected)
Purity Typically 90-95%>98%
Appearance Yellow to greenish solidBright yellow to orange-yellow needles
Melting Point Depressed and broad rangeSharp, ~129°C[1]
Yield N/A70-90% (highly dependent on technique)

Experimental Protocol

This protocol describes the recrystallization of this compound using a single solvent system. Ethanol is recommended as the primary solvent based on the successful recrystallization of structurally similar compounds[2]. Methanol is also a viable alternative, as it has been used for the recrystallization of the precursor, p-anisylmaleic acid[1][3].

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Distilled water (for ice bath)

  • Erlenmeyer flasks (two sizes)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Watch glass

  • Ice bath

Procedure:

  • Solvent Selection: Place a small amount of crude this compound into a test tube. Add a small volume of ethanol and observe the solubility at room temperature. The compound should be sparingly soluble. Heat the test tube gently; the compound should fully dissolve. This confirms that ethanol is a suitable solvent.

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol, just enough to create a slurry. Place the flask on a hot plate and heat the solvent to a gentle boil while stirring.

  • Achieving Saturation: Continue to add small portions of hot ethanol to the boiling slurry until the this compound is completely dissolved. It is crucial to add the minimum amount of hot solvent necessary to achieve a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly passing the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the hot plate and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this cooling period to allow for the formation of well-defined crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals on a watch glass or in a desiccator under vacuum until a constant weight is achieved. The final product should be an orange-yellow, needle-like solid[1].

Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Start with Crude This compound add_solvent Add minimal hot ethanol to dissolve start->add_solvent hot_filtration Hot Filtration (if impurities present) add_solvent->hot_filtration optional cool_slowly Slow cooling to room temperature hot_filtration->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with ice-cold ethanol vacuum_filtration->wash dry Dry the crystals wash->dry end Pure this compound dry->end

Caption: Workflow for the recrystallization of this compound.

References

Application Notes and Protocols: Free Radical Polymerization of N-(4-Methoxyphenyl)maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and free radical polymerization of N-(4-Methoxyphenyl)maleimide. The resulting polymer, poly(this compound), is a thermally stable material with potential applications in various fields, including as a component in advanced drug delivery systems.[1]

Overview

N-substituted maleimides are a class of monomers that can be readily polymerized via free radical mechanisms to produce polymers with high thermal stability.[2][3] The presence of the maleimide ring in the polymer backbone contributes to its rigidity and heat resistance.[3] The N-substituent, in this case, the 4-methoxyphenyl group, can be modified to tune the polymer's properties or to introduce functional groups for further reactions, such as drug conjugation. This document outlines the synthesis of the this compound monomer and its subsequent homopolymerization using a free radical initiator.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound and its free radical polymerization, based on reported literature values.

Table 1: Monomer Synthesis Data

ParameterValueReference
ReactantsMaleic anhydride, p-anisidine[4]
SolventDimethylformamide (DMF)[4]
Reaction Time (Amic Acid Formation)3 hours[4]
Reaction Temperature (Amic Acid Formation)25°C[4]
Cyclodehydrating AgentsConc. H₂SO₄, P₂O₅[4]
Reaction Time (Cyclodehydration)3 hours[4]
Reaction Temperature (Cyclodehydration)50°C[4]
Yield70%[4]
Melting Point129°C[4]

Table 2: Free Radical Homopolymerization Data

ParameterValueReference
MonomerThis compound[3][4]
Initiator2,2'-Azobis(isobutyronitrile) (AIBN)[2][3][4]
SolventTetrahydrofuran (THF)[2][3][4]
Monomer Concentration0.01 mol in 30 ml THF[3][4]
Initiator Concentration20 mg[3][4]
Reaction Temperature60°C - 65°C[2][3][4]
Reaction Time12 - 36 hours[3][4]
Optimal Reaction Time24 hours[3][4]
Product Yield (at 24h)52.43%[3][4]
Precipitation MediumMethanol-water mixture[2][3][4]

Experimental Protocols

Synthesis of this compound Monomer

This protocol describes the two-step synthesis of the this compound monomer from maleic anhydride and p-anisidine.[4]

Materials:

  • Maleic anhydride

  • p-Anisidine

  • Dimethylformamide (DMF)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Phosphorus pentoxide (P₂O₅)

  • Methanol

  • Crushed ice

  • Round bottom flask

  • Magnetic stirrer

  • Stir bar

  • Filtration apparatus

Procedure:

  • Formation of p-anisylmaleamic acid:

    • In a round bottom flask, dissolve p-anisidine and maleic anhydride in 30 ml of DMF.

    • Stir the reaction mixture for three hours at 25°C.

    • Pour the reaction solution into crushed ice to precipitate the p-anisylmaleamic acid.

    • Filter the yellow solid precipitate and dry it under a vacuum.

    • Recrystallize the product from methanol to obtain pure p-anisylmaleamic acid.

  • Cyclodehydration to this compound:

    • Treat the purified p-anisylmaleamic acid with concentrated H₂SO₄ and P₂O₅.

    • Stir the mixture for three hours at 50°C.

    • Pour the resulting solution into crushed ice or cooled water to precipitate the this compound.

    • Filter the green solid precipitate, wash it with water, and dry.

Free Radical Polymerization of this compound

This protocol details the homopolymerization of this compound using AIBN as a free radical initiator.[3][4]

Materials:

  • This compound (0.01 mol)

  • 2,2'-Azobis(isobutyronitrile) (AIBN) (20 mg)

  • Tetrahydrofuran (THF), purified (30 ml)

  • Methanol-water mixture

  • Round bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Stir bar

  • Vacuum oven

Procedure:

  • Polymerization:

    • In a round bottom flask fitted with a reflux condenser, dissolve 0.01 mol of this compound in 30 ml of THF.

    • Add 20 mg of AIBN to the solution.

    • Reflux the reaction mixture at 60°C for 24 hours with continuous stirring.

  • Isolation and Purification:

    • Precipitate the polymer by pouring the reaction solution into an excess amount of a methanol-water mixture.

    • Collect the precipitate by filtration.

    • To purify the polymer, dissolve it in a minimal amount of THF and re-precipitate it in an excess of the methanol-water mixture.

    • Wash the precipitated polymer several times with methanol.

    • Dry the final polymer product in a vacuum oven at 55°C.

Visualizations

Experimental Workflow

G Experimental Workflow for Poly(this compound) Synthesis cluster_monomer Monomer Synthesis cluster_polymer Polymerization M1 React p-anisidine and maleic anhydride in DMF M2 Precipitate p-anisylmaleamic acid in ice M1->M2 M3 Cyclodehydration with H2SO4 and P2O5 M2->M3 M4 Precipitate and purify this compound M3->M4 P1 Dissolve monomer and AIBN in THF M4->P1 Monomer P2 Reflux at 60°C for 24h P1->P2 P3 Precipitate polymer in methanol/water P2->P3 P4 Purify by redissolving and re-precipitating P3->P4 P5 Dry the final polymer P4->P5

Caption: Workflow for the synthesis of this compound and its subsequent polymerization.

Free Radical Polymerization Mechanism

G Free Radical Polymerization Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I1 AIBN I2 2 R• (Initiator Radicals) I1->I2 Heat (60-65°C) P1 R-M• (Initiated Monomer Radical) I2->P1 Reacts with Monomer P2 R-M-M• P1->P2 + Monomer P3 R-(M)n-M• (Growing Polymer Chain) P2->P3 + n Monomers T1 R-(M)n-M• + •M-(M)m-R P3->T1 T2 Dead Polymer (Combination) T1->T2 T3 Dead Polymer (Disproportionation) T1->T3

Caption: The three main stages of free radical polymerization: initiation, propagation, and termination.

References

Application Notes & Protocols: Diels-Alder Reaction with N-(4-Methoxyphenyl)maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the construction of complex six-membered rings with high stereocontrol through a [4+2] cycloaddition. This reaction's efficiency, mild conditions, and functional group tolerance make it a valuable tool in various scientific fields, including drug development and materials science.[1][2] N-substituted maleimides are potent dienophiles due to their electron-deficient double bond, and N-(4-methoxyphenyl)maleimide is of particular interest. The methoxy group can modulate the electronic properties and solubility of both the dienophile and the resulting cycloadducts, which are often intermediates in the synthesis of biologically active molecules.[3] This document provides detailed protocols and data for the Diels-Alder reaction using this compound as a dienophile with various dienes.

Applications in Research and Drug Development

The Diels-Alder reaction is a powerful method for creating molecular complexity in a single step. Its application in conjunction with functionalized maleimides is pivotal in several areas:

  • Scaffold Synthesis: The resulting 7-oxanorbornene and related heterocyclic structures serve as versatile scaffolds for the synthesis of novel therapeutic agents.

  • Bioconjugation: The reaction's reliability allows for the conjugation of drugs to polymers, nanoparticles, or hydrogels, facilitating targeted drug delivery systems.[1][2]

  • Materials Science: Diels-Alder chemistry is employed to create thermally reversible or self-healing polymers, where the cycloaddition can be reversed at elevated temperatures.[4][5]

The use of this compound allows for fine-tuning of these applications through the electronic influence of the methoxy-substituted aryl group.

Experimental Data

The following table summarizes reaction conditions and outcomes for the Diels-Alder reaction between this compound and various dienes. While specific data for this compound is limited in the provided search results, data for structurally similar N-phenylmaleimides can be used to infer typical reaction parameters. For instance, reactions involving N-phenylmaleimides often proceed efficiently.[3][6]

DieneDienophileSolventTemperature (°C)TimeYield (%)NotesRef.
2,5-DimethylfuranN-(4-chlorophenyl)maleimideNone (excess diene)92-94 (Reflux)1 h46Product precipitates upon cooling. Yield may increase with time.[3][5]
2,5-DimethylfuranN-(4-chlorophenyl)maleimideNone (excess diene)140 (Microwave)5 min44Microwave heating significantly reduces reaction time.[3]
Buta-1,3-diene (in situ)N-phenylmaleimideToluene>120 (Reflux)Up to 72 h55-65 (crude)Diene generated in situ from 3-sulfolene.[6]
FuranN-phenylmaleimideAcetonitrile / Chloroform60--Kinetic studies show a reversible second-order reaction.[4][7]

Note: The data for N-(4-chlorophenyl)maleimide and N-phenylmaleimide are presented as close analogs to predict the reactivity of this compound.

Detailed Experimental Protocols

Protocol 1: Thermal Diels-Alder Reaction in Solution

This protocol is a general method adapted from the reaction of N-phenylmaleimide with in situ generated butadiene.[6]

Materials:

  • This compound

  • 3-Sulfolene (butadiene precursor)

  • Toluene, anhydrous

  • Dichloromethane (for TLC)

  • Silica Gel F254 TLC plates

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard glassware for workup and purification

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and 3-sulfolene (1.2 eq).

  • Solvent Addition: Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Reaction: Attach a reflux condenser and heat the mixture in an oil bath to reflux (approx. 120-130°C) to facilitate the in situ generation of butadiene via thermal extrusion of SO₂.[6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent like dichloromethane or a hexane/ethyl acetate mixture.[6][8] The product, a cycloadduct, will typically have a lower Rf value than the starting N-phenylmaleimide.[6]

  • Workup: Once the reaction is complete (as indicated by TLC, typically after several hours), cool the reaction mixture to room temperature.

  • Purification: Remove the toluene under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3][6]

  • Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Solvent-Free Diels-Alder Reaction

This protocol is adapted from the reaction between N-(4-chlorophenyl)maleimide and 2,5-dimethylfuran.[3][5] This method is considered a green chemistry approach.[3][5]

Materials:

  • This compound

  • 2,5-Dimethylfuran (serves as both diene and solvent)

  • Conical vial or small round-bottom flask

  • Water condenser

  • Aluminum block or heating mantle

  • Ice bath

  • Vacuum filtration apparatus

  • Ethanol (for recrystallization)

Procedure:

  • Reactant Combination: In a 3 mL conical vial, combine this compound (e.g., 100 mg, 1.0 eq) with an excess of 2,5-dimethylfuran (e.g., 1.0 mL, ~10 eq).[3]

  • Reaction: Attach a water condenser and heat the mixture to reflux (approx. 92-94°C) using an aluminum block or heating mantle for 60 minutes.[3]

  • Precipitation: After the reaction time, cool the mixture to room temperature. The product is expected to begin precipitating. Place the vial in an ice bath to maximize product crystallization.[3]

  • Isolation: Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

  • Purification: Recrystallize the collected solid from ethanol to obtain the pure Diels-Alder adduct.[3]

  • Drying & Characterization: Air-dry the purified product and characterize it by NMR spectroscopy and melting point determination.[3][8]

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the general [4+2] cycloaddition pathway for the Diels-Alder reaction between a generic diene (1,3-Butadiene) and the dienophile this compound.

G cluster_purification Purification Methods cluster_characterization Analytical Techniques A Reactant Preparation B Diels-Alder Reaction A->B C Reaction Monitoring (TLC) B->C in-process C->B incomplete D Workup & Isolation C->D complete E Purification D->E F Characterization E->F P1 Recrystallization E->P1 P2 Column Chromatography E->P2 G Further Applications F->G C1 NMR F->C1 C2 MS F->C2 C3 IR F->C3

References

Application Notes and Protocols for the Diels-Alder Reaction with N-(4-Methoxyphenyl)maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting the Diels-Alder reaction using N-(4-Methoxyphenyl)maleimide as the dienophile. The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings, and understanding the optimal experimental conditions is crucial for achieving desired products in high yields.

Data Presentation: Summary of Experimental Conditions

The following table summarizes various experimental conditions for the Diels-Alder reaction involving N-aryl-maleimides, which can be adapted for this compound.

DieneDienophileSolventTemperature (°C)Reaction TimeCatalystYield (%)Reference
2,5-DimethylfuranN-(4-chlorophenyl)maleimideNone (excess diene)92-94 (Reflux)60 minNone46[1][2]
2,5-DimethylfuranN-(4-chlorophenyl)maleimideNone (excess diene)140 (Microwave)5 minNone44[1][2]
2,5-DimethylfuranN-(p-tolyl)maleimideToluene80Not SpecifiedNone50[3]
FuranN-phenylmaleimideNoneRoom Temp. - 601 week - 5 hoursNoneNot Specified[4]
Buta-1,3-diene (in situ)N-phenylmaleimideToluene>120 (Reflux)Up to 72 hoursNoneNot Specified[5]
ThiopheneN-phenylmaleimideDichloromethaneRoom Temp.Not SpecifiedAlCl₃Not Specified[6]
CyclopentadieneN-phenylmaleimideNot SpecifiedNot SpecifiedNot SpecifiedNoneNot Specified[7]
4-VinylimidazolesN-phenylmaleimideBenzene-d₆Room Temp.10 daysNoneHigh[8]

Experimental Protocols

Detailed methodologies for key experimental setups are provided below. These protocols can be adapted for this compound with various dienes.

Protocol 1: Thermal Diels-Alder Reaction with 2,5-Dimethylfuran (Solvent-Free)

This protocol is adapted from a procedure using N-(4-chlorophenyl)maleimide and can be applied to this compound.[1][2]

Materials:

  • This compound

  • 2,5-Dimethylfuran

  • 3 mL conical vial

  • Water condenser

  • Aluminum block or heating mantle

  • Magnetic stirrer and stir bar

  • Ice bath

  • Vacuum filtration apparatus

  • Ethanol (for recrystallization)

Procedure:

  • Combine 0.44 mmol of this compound with 1.0 mL (9.3 mmol) of 2,5-dimethylfuran in a 3 mL conical vial.

  • Attach a water condenser to the vial.

  • Heat the reaction mixture to reflux (approximately 92–94°C) using an aluminum block or heating mantle for 60 minutes with continuous stirring.

  • After 60 minutes, cool the reaction to room temperature.

  • Place the vial in an ice bath to facilitate the precipitation of the product.

  • Collect the product by vacuum filtration.

  • Recrystallize the crude product from ethanol to obtain the purified Diels-Alder adduct.

  • Air-dry the product.

Protocol 2: Microwave-Assisted Diels-Alder Reaction with 2,5-Dimethylfuran

This method provides a significant reduction in reaction time.[1][2]

Materials:

  • This compound

  • 2,5-Dimethylfuran

  • 10 mL borosilicate glass reaction vial with a PTFE-coated silicone septum

  • Microwave reactor

  • Ice bath

  • Vacuum filtration apparatus

  • Ethanol (for recrystallization)

Procedure:

  • In a 10 mL microwave reaction vial, combine 0.44 mmol of this compound with 0.5 mL (4.63 mmol) of 2,5-dimethylfuran.

  • Seal the vial with the septum.

  • Heat the reaction mixture in a microwave reactor to 140°C for 5 minutes. Ensure the stirring is set to a high rate (e.g., 1200 rpm).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Place the reaction vial in an ice bath to induce crystallization of the product.

  • Recover the product by vacuum filtration.

  • Recrystallize the product using ethanol.

  • Air-dry the purified product for at least 24 hours.

Protocol 3: Lewis Acid Catalyzed Diels-Alder Reaction with Thiophene

This protocol is for less reactive dienes and is adapted from a procedure with N-phenylmaleimide.[6]

Materials:

  • This compound

  • Thiophene

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification (e.g., separatory funnel, column chromatography apparatus)

Procedure:

  • To a solution of this compound in dichloromethane (DCM), add 1 equivalent of AlCl₃.

  • Stir the mixture for 30 minutes at room temperature.

  • If any unreacted AlCl₃ is present, filter the solution.

  • Add thiophene to the filtrate.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the product by column chromatography.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a thermal Diels-Alder reaction.

Diels_Alder_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Dienophile (this compound) and Diene Solvent Add Solvent (if not solvent-free) Reactants->Solvent Setup Assemble Reaction Apparatus (e.g., with condenser) Solvent->Setup Heating Heat to Desired Temperature (e.g., Reflux) Setup->Heating Stirring Stir for Specified Time Heating->Stirring Cooling Cool to Room Temperature & Ice Bath Stirring->Cooling Filtration Vacuum Filtration Cooling->Filtration Recrystallization Recrystallize from Solvent (e.g., Ethanol) Filtration->Recrystallization Drying Air Dry Product Recrystallization->Drying Final_Product Pure Diels-Alder Adduct Drying->Final_Product Characterize

Caption: General workflow for a thermal Diels-Alder reaction.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the factors influencing the outcome of the Diels-Alder reaction.

Diels_Alder_Factors cluster_conditions cluster_outcome dienophile Dienophile (this compound) outcome Reaction Outcome dienophile->outcome diene Diene (e.g., Furan, Cyclopentadiene) diene->outcome conditions Reaction Conditions conditions->outcome temp Temperature temp->conditions time Reaction Time time->conditions solvent Solvent solvent->conditions catalyst Catalyst (e.g., Lewis Acid) catalyst->conditions yield Yield outcome->yield selectivity Stereoselectivity (Endo/Exo) outcome->selectivity rate Reaction Rate outcome->rate

Caption: Factors influencing the Diels-Alder reaction outcome.

References

Application Notes: N-(4-Methoxyphenyl)maleimide in Bioconjugation with Cysteine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective modification of peptides and proteins is a cornerstone of modern drug development, enabling the creation of targeted therapeutics such as antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled probes.[1][2] The reaction between the thiol group of a cysteine residue and a maleimide is a highly favored bioconjugation strategy due to its high specificity and efficiency under mild, physiological conditions.[3][4] This Michael addition reaction proceeds rapidly at near-neutral pH, forming a stable thioether bond.[1][4]

N-(4-Methoxyphenyl)maleimide is an N-aryl maleimide derivative used in this conjugation chemistry. The electron-donating methoxy group on the phenyl ring can influence the reactivity and stability of the maleimide and the resulting conjugate. These application notes provide a comprehensive overview, detailed protocols, and key data for the successful use of this compound in the bioconjugation of cysteine-containing peptides.

Reaction Mechanism and Key Parameters

The bioconjugation process is a Michael addition reaction where the nucleophilic thiol group of a cysteine residue attacks one of the carbon atoms of the maleimide's double bond.[1] This reaction is highly efficient and chemoselective for thiols at a pH range of 6.5 to 7.5.[5] Above this range, the reactivity towards other nucleophilic groups like primary amines (e.g., lysine) increases, as does the rate of maleimide hydrolysis, which is an undesirable side reaction.[1][5]

General Experimental Workflow A typical workflow for peptide-maleimide conjugation involves preparation of the reactants, the conjugation reaction itself, quenching of unreacted maleimide, and finally, purification and characterization of the conjugate. It is crucial to ensure that cysteine residues are in their reduced, free-thiol state before starting the reaction.

Data Presentation: Reaction Parameters and Stability

Successful conjugation requires careful optimization of several parameters. The following table summarizes the generally recommended conditions for maleimide-cysteine reactions.

Table 1: Recommended Reaction Conditions for Maleimide-Cysteine Conjugation

Parameter Recommended Range/Condition Notes Citations
pH 6.5 - 7.5 Optimal for thiol-specific reaction. At pH > 7.5, reactivity with amines increases, as does maleimide hydrolysis. [1][5]
Temperature 4°C to 25°C (Room Temperature) Room temperature reactions are faster (1-2 hours). Lower temperatures (4°C) reduce hydrolysis but may require longer incubation (overnight). [1]
Stoichiometry (Maleimide:Thiol) 10:1 to 20:1 molar excess of maleimide A molar excess of the maleimide reagent helps drive the reaction to completion. The optimal ratio should be determined empirically. [1][6]
Solvent Aqueous buffers (PBS, HEPES, Tris) This compound should first be dissolved in a compatible organic solvent like DMSO or DMF before addition to the aqueous buffer. [6]
Reaction Time 1-2 hours at Room Temperature; Overnight at 4°C Monitor reaction progress by LC-MS if possible. [1]

| Peptide Concentration | 1 - 10 mg/mL | This range is typical, but can be adjusted based on peptide solubility and reaction scale. |[6] |

Stability Considerations: Side Reactions While the thioether bond is generally stable, the thiosuccinimide ring can undergo side reactions, primarily hydrolysis and retro-Michael reaction. Hydrolysis opens the succinimide ring to form succinamic acid thioethers, which can be advantageous as it prevents the reverse reaction.[7][8] The retro-Michael reaction is a reversal of the conjugation, which can lead to the transfer of the maleimide-linked payload to other thiols, such as serum albumin.[4][9]

Table 2: Stability of N-Aryl Maleimide Conjugates

Factor Observation Implication for Bioconjugation Citations
Hydrolysis N-aryl maleimides and their thio-succinimide conjugates are susceptible to hydrolysis, which is accelerated by base. The intermediate thio-succinimide can hydrolyze rapidly to a stable thio-succinamic acid. Rapid hydrolysis of the intermediate can be advantageous as it minimizes undesirable thiol exchange reactions with non-targeted cysteines. [7][8]
Retro-Michael Reaction The thiosuccinimide linkage can be reversible, especially in the presence of other thiols, leading to payload migration. The stability of the conjugate should be assessed, particularly for in vivo applications where other thiols like glutathione are present. [4][10]

| Thiazine Rearrangement | For peptides with an N-terminal cysteine, the conjugate can rearrange to a more stable six-membered thiazine structure. | This rearrangement can improve conjugate stability and reduce thiol exchange. The rate is influenced by pH and the adjacent amino acid. |[10][11][12] |

Experimental Protocols

Protocol 1: Bioconjugation of this compound to a Cysteine-Containing Peptide

This protocol provides a general procedure for labeling a peptide containing one or more free cysteine residues.

Materials:

  • Cysteine-containing peptide

  • This compound (MW: 203.19 g/mol )[13]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4, degassed.[14]

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide reduction

  • Quenching Solution: L-cysteine or β-mercaptoethanol in conjugation buffer (e.g., 1 M stock)

  • Reaction vessels (e.g., microcentrifuge tubes)

Procedure:

  • Prepare Peptide Solution: a. Dissolve the cysteine-containing peptide in degassed conjugation buffer to a final concentration of 1-10 mg/mL.[6] b. (Optional) Disulfide Reduction: If the peptide contains disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP to the peptide solution. Incubate for 20-30 minutes at room temperature.[6] Note: If using DTT for reduction, it must be removed by dialysis or desalting column prior to adding the maleimide, as DTT itself will react.[6]

  • Prepare Maleimide Stock Solution: a. Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.[6] b. Vortex briefly to ensure it is fully dissolved. Protect from light if possible.

  • Conjugation Reaction: a. Calculate the required volume of the maleimide stock solution to achieve a 10-20 fold molar excess relative to the peptide. b. Add the calculated volume of the maleimide solution to the peptide solution while gently stirring or vortexing.[6] c. Incubate the reaction at room temperature for 2 hours or at 4°C overnight.[1] If the peptide or label is sensitive, the reaction at 4°C is recommended.

  • Quench the Reaction: a. Add a quenching reagent, such as L-cysteine, to a final concentration of 10-100 mM to react with any excess this compound.[1] b. Incubate for 15-30 minutes at room temperature.[1]

Protocol 2: Purification of the Peptide Conjugate

Purification is necessary to remove excess maleimide, quenching reagent, and any unconjugated peptide.

Procedure (using Size-Exclusion Chromatography / Desalting):

  • Equilibrate a desalting column (e.g., PD-10) or a size-exclusion chromatography (SEC) column with a suitable buffer (e.g., PBS, pH 7.4).

  • Load the quenched reaction mixture onto the column.

  • Elute the conjugate according to the manufacturer's protocol. The larger peptide conjugate will elute first, while the smaller molecules (unreacted maleimide, quenching reagent) will be retained longer.

  • Collect the fractions containing the purified conjugate. The presence of the conjugate can be monitored by UV absorbance at 280 nm (for the peptide) and a wavelength appropriate for the methoxyphenyl group if distinguishable.

Protocol 3: Characterization of the Conjugate by Mass Spectrometry

Mass spectrometry is essential to confirm the successful conjugation and determine the purity of the final product.

Procedure (using LC-MS):

  • Sample Preparation: After purification, dilute a small aliquot of the conjugate solution in a solvent compatible with LC-MS analysis (e.g., water with 0.1% formic acid).[15]

  • LC-MS Analysis: a. Inject the sample onto a reverse-phase LC column (e.g., C18).[15] b. Elute the sample using a gradient of acetonitrile in water (both containing 0.1% formic acid). c. Monitor the eluent with a mass spectrometer (e.g., ESI-Q-TOF).[15]

  • Data Analysis: a. Deconvolute the resulting mass spectrum to determine the molecular weight of the major species. b. The expected mass will be the mass of the original peptide plus the mass of the reacted this compound (203.19 Da). c. Analyze the chromatogram to assess the purity of the conjugate. Look for peaks corresponding to unconjugated peptide or other impurities.[16]

References

Application Notes and Protocols for Thiol-Maleimide Michael Addition with N-(4-Methoxyphenyl)maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiol-maleimide Michael addition is a cornerstone of bioconjugation, prized for its high selectivity and efficiency in forming stable thioether bonds under mild, physiological conditions.[1][2] This reaction is particularly valuable for the site-specific modification of proteins and peptides at cysteine residues. N-(4-Methoxyphenyl)maleimide is an N-aryl maleimide derivative that offers distinct advantages in bioconjugation applications, primarily through the enhanced stability of the resulting conjugate.[3] The electron-donating methoxy group on the phenyl ring influences the electronics of the maleimide system, and N-aryl substitution generally leads to faster hydrolysis of the thiosuccinimide ring post-conjugation, forming a stable succinamic acid thioether that is resistant to retro-Michael reactions.[3]

These application notes provide a comprehensive guide to utilizing this compound for thiol-maleimide conjugation, including detailed protocols, reaction parameters, and data on adduct stability.

Reaction Mechanism and Workflow

The reaction proceeds via a Michael-type addition where the nucleophilic thiol group of a cysteine residue attacks the electrophilic double bond of the this compound ring. This forms a stable thiosuccinimide linkage.[4]

G cluster_workflow Experimental Workflow prep_thiol 1. Prepare Thiol-Containing Biomolecule (e.g., Protein, Peptide) conjugation 3. Conjugation Reaction prep_thiol->conjugation prep_maleimide 2. Prepare this compound Solution prep_maleimide->conjugation quenching 4. Quenching (Optional) conjugation->quenching purification 5. Purification of Conjugate quenching->purification characterization 6. Characterization and Analysis purification->characterization

Caption: A general experimental workflow for thiol-maleimide conjugation using this compound.

Quantitative Data Presentation

Table 1: Recommended Reaction Conditions
ParameterRecommended ConditionRationale & Impact
pH 6.5 - 7.5Balances thiol deprotonation for optimal reactivity while minimizing side reactions such as maleimide hydrolysis and reaction with primary amines.[1][5]
Temperature 4°C to 25°C (Room Temperature)Lower temperatures (4°C) can be used for sensitive biomolecules and may require longer incubation times (overnight).[6] Room temperature reactions are typically faster (1-2 hours).[6]
Buffer Phosphate (PBS), HEPES, Tris (10-100 mM)Buffers should be free of extraneous thiols.[7] Degassing the buffer is recommended to prevent thiol oxidation.[8]
Solvent for Maleimide Anhydrous DMSO or DMFThis compound should be dissolved in a dry, water-miscible organic solvent before addition to the aqueous reaction buffer to prevent premature hydrolysis.[7]
Maleimide:Thiol Molar Ratio 10:1 to 20:1A molar excess of the maleimide reagent is generally used to drive the reaction to completion. The optimal ratio should be determined empirically.[7]
Table 2: Influence of pH on Reaction and Side Reactions
pH RangeThiol ReactivityPrimary Side ReactionsSelectivity
< 6.5 SlowMinimalHigh for thiols over amines.[1]
6.5 - 7.5 OptimalMinimal hydrolysis and amine reaction.Chemoselective for thiols (reaction with thiols is ~1,000 times faster than with amines at pH 7.0).[1]
> 7.5 FastIncreased rate of maleimide hydrolysis and competitive reaction with primary amines (e.g., lysine).[1][8]Decreased selectivity for thiols.[1]
Table 3: Stability of N-Aryl Maleimide-Thiol Adducts
Maleimide Type% Deconjugation in Serum (7 days at 37°C)Key Finding
N-Aryl Maleimides < 20%N-aryl substitution accelerates the stabilizing hydrolysis of the thiosuccinimide ring, leading to a more robust conjugate.[3]
N-Alkyl Maleimides 35 - 67%More susceptible to retro-Michael reaction and thiol exchange, leading to drug loss.[3]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound

This protocol outlines the steps for conjugating this compound to a protein containing accessible cysteine residues.

Materials:

  • Protein with accessible cysteine residue(s)

  • This compound

  • Reaction Buffer: Degassed, thiol-free buffer such as 10-100 mM phosphate, Tris, or HEPES, pH 7.0-7.5.[7]

  • Anhydrous DMSO or DMF

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent (optional): L-cysteine or β-mercaptoethanol

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[7]

    • If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature.[9] TCEP is recommended as it does not contain a thiol and does not need to be removed before the addition of the maleimide.[9]

  • This compound Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[7]

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide reagent.[7] Add the maleimide solution dropwise while gently stirring.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[6] Protect from light if the maleimide or biomolecule is light-sensitive.

  • Quenching (Optional):

    • To stop the reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-20 mM to react with any excess this compound.[6] Incubate for 15-30 minutes.

  • Purification:

    • Remove excess this compound and quenching reagent from the conjugated protein using size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.[6]

  • Characterization:

    • Determine the degree of labeling by UV-Vis spectroscopy (if the maleimide derivative has a unique absorbance) or mass spectrometry.[6]

G cluster_protocol Protein Labeling Protocol start Start protein_prep Prepare Protein Solution (1-10 mg/mL in pH 7.0-7.5 buffer) start->protein_prep reduction Reduce Disulfide Bonds (Optional) (Add 10-100x TCEP, 20-60 min RT) protein_prep->reduction maleimide_prep Prepare 10 mM this compound in anhydrous DMSO/DMF reduction->maleimide_prep conjugation Conjugation Reaction (Add 10-20x maleimide, 2h RT or overnight 4°C) maleimide_prep->conjugation quenching Quench Reaction (Optional) (Add 10-20 mM L-cysteine, 15-30 min) conjugation->quenching purification Purify Conjugate (Size-Exclusion Chromatography/Dialysis) quenching->purification characterization Characterize Conjugate (UV-Vis, Mass Spectrometry) purification->characterization end End characterization->end

Caption: Step-by-step protocol for protein labeling with this compound.

Signaling Pathways and Logical Relationships

Competing Fates of the Thiosuccinimide Adduct

The initial product of the thiol-maleimide reaction, the thiosuccinimide adduct, can undergo two competing reactions: a destabilizing retro-Michael reaction or a stabilizing hydrolysis of the succinimide ring. For N-aryl maleimides like this compound, the hydrolysis pathway is generally favored, leading to a more stable conjugate.[3]

G cluster_fates Stability of the Thiol-Maleimide Adduct adduct Thiosuccinimide Adduct (Initial Product) retro Retro-Michael Reaction (Reversible, Destabilizing) adduct->retro Favored for N-Alkyl Maleimides hydrolysis Succinimide Ring Hydrolysis (Irreversible, Stabilizing) adduct->hydrolysis Favored for N-Aryl Maleimides dissociated Dissociated Thiol and Maleimide retro->dissociated stable_product Stable Succinamic Acid Thioether hydrolysis->stable_product

Caption: Competing reaction pathways for the thiosuccinimide adduct.

Conclusion

This compound is a valuable reagent for bioconjugation, offering the potential for creating highly stable bioconjugates. By carefully controlling the reaction conditions, particularly pH, researchers can achieve efficient and selective labeling of thiol-containing biomolecules. The enhanced stability of the resulting N-aryl thiosuccinimide adduct, due to preferential hydrolysis over the retro-Michael reaction, makes this compound an excellent choice for applications requiring long-term stability in biological environments, such as the development of antibody-drug conjugates and other targeted therapeutics.

References

Application Notes and Protocols: pH Dependence of N-(4-Methoxyphenyl)maleimide Reaction with Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of maleimides with thiols is a cornerstone of bioconjugation, enabling the precise and efficient labeling of proteins, peptides, and other biomolecules. This Michael addition reaction is highly valued for its speed and selectivity for sulfhydryl groups under mild, aqueous conditions. The N-(4-Methoxyphenyl)maleimide moiety, with its specific electronic properties, is a valuable tool in this context. However, the efficiency and specificity of this conjugation are critically dependent on the pH of the reaction medium. Understanding and controlling the pH is paramount to maximizing the yield of the desired thioether conjugate while minimizing side reactions.

These application notes provide a detailed overview of the pH dependence of the reaction between this compound and thiols. We offer experimental protocols for performing the conjugation reaction, monitoring its progress, and characterizing the products, along with a summary of the expected outcomes at different pH values.

The Critical Role of pH in the Maleimide-Thiol Reaction

The reaction between a maleimide and a thiol proceeds through the nucleophilic attack of a thiolate anion (R-S⁻) on one of the carbon atoms of the electron-deficient double bond in the maleimide ring. The concentration of the highly reactive thiolate anion is directly proportional to the pH of the solution, as described by the Henderson-Hasselbalch equation. Consequently, the reaction rate is highly pH-dependent.

Optimal pH Range (6.5 - 7.5): This range represents the ideal balance for the maleimide-thiol conjugation.[1][2]

  • Sufficient Thiolate Concentration: The pH is high enough to ensure a significant concentration of the nucleophilic thiolate anion, leading to an efficient reaction rate.[1]

  • High Selectivity: Within this pH window, the reaction is highly chemoselective for thiols. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with primary amines (e.g., the ε-amino group of lysine residues).[2]

  • Maleimide Stability: The maleimide ring remains relatively stable against hydrolysis.[1]

Acidic Conditions (pH < 6.5):

  • Slow Reaction Rate: The concentration of the reactive thiolate anion is significantly reduced, leading to a much slower conjugation rate.[2]

  • Increased Maleimide Stability: The maleimide group is more stable against hydrolysis at lower pH.[2]

  • Suppression of Side Reactions: Side reactions like thiazine rearrangement with N-terminal cysteines can be suppressed at a more acidic pH (e.g., ~5.0).[2]

Alkaline Conditions (pH > 7.5):

  • Increased Reaction with Amines: The reaction with primary amines becomes more competitive, leading to a loss of selectivity and the formation of undesired byproducts.[2]

  • Maleimide Hydrolysis: The maleimide ring becomes increasingly susceptible to hydrolysis, opening to form a non-reactive maleamic acid derivative.[2][3] This side reaction renders the maleimide inactive towards thiols.

  • Thiosuccinimide Instability: The resulting thiosuccinimide adduct can be unstable at high pH and may undergo a retro-Michael reaction, leading to cleavage of the conjugate. However, N-aryl maleimides, such as this compound, can accelerate the hydrolysis of the thiosuccinimide ring itself, which surprisingly leads to a more stable, ring-opened final product that is not susceptible to the reverse reaction.[4]

Data Presentation: Impact of pH on Maleimide-Thiol Reaction Parameters

While specific kinetic data for this compound is not extensively published, the following table summarizes the general, well-established pH-dependent trends for maleimide-thiol reactions, which are expected to be qualitatively similar for this compound.

pH RangeReaction Rate with ThiolsSelectivity for Thiols vs. AminesMaleimide Hydrolysis RateKey Considerations
< 6.5 SlowHighVery LowReaction times may be impractically long. Useful for suppressing N-terminal cysteine side reactions.[2]
6.5 - 7.5 OptimalVery High (~1000:1 at pH 7.0)[2]Low to ModerateRecommended range for most applications. Balances reaction speed and selectivity.[1]
> 7.5 Fast (initially)DecreasingHighIncreased risk of non-specific labeling and maleimide inactivation.[2][3]

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to a Thiol-Containing Protein

This protocol provides a general workflow for the conjugation of this compound to a protein containing accessible cysteine residues.

Materials:

  • Thiol-containing protein (e.g., antibody, enzyme)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer (pH 7.0 - 7.5), degassed.

  • (Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • (Optional) Quenching reagent: Free cysteine or β-mercaptoethanol

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the degassed reaction buffer at a concentration of 1-10 mg/mL.[5]

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[6] Note: DTT can also be used but must be removed before adding the maleimide. TCEP does not need to be removed.[3]

  • Prepare the this compound Solution:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[5]

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the this compound solution to the protein solution while gently stirring.[5] The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[6]

  • Quench the Reaction (Optional):

    • To stop the reaction, add a small excess of a free thiol, such as cysteine or β-mercaptoethanol, to react with any unreacted maleimide.

  • Purify the Conjugate:

    • Remove excess, unreacted this compound and other small molecules by size-exclusion chromatography or dialysis.

  • Characterize the Conjugate:

    • Determine the degree of labeling using UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Monitoring the Reaction Kinetics by UV-Vis Spectroscopy

The reaction of a maleimide with a thiol can be monitored by observing the decrease in the absorbance of the maleimide at around 302 nm.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • This compound

  • Thiol-containing compound (e.g., cysteine, glutathione)

  • A series of buffers with different pH values (e.g., pH 6.0, 7.0, 8.0)

Procedure:

  • Prepare Solutions:

    • Prepare stock solutions of this compound and the thiol compound in the desired buffer.

  • Spectrophotometric Measurement:

    • In a cuvette, mix the this compound and thiol solutions to initiate the reaction. A typical starting concentration for both reactants is in the low millimolar range.

    • Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at the wavelength corresponding to the maleimide's absorbance maximum (around 302 nm for N-ethylmaleimide, which can be used as a starting point for this compound).

    • Record the absorbance at regular time intervals until the reaction reaches completion (i.e., the absorbance stabilizes).

  • Data Analysis:

    • Plot the absorbance versus time.

    • The initial reaction rate can be determined from the initial slope of the curve.

    • Pseudo-first-order rate constants can be calculated if one reactant is in large excess.

Visualizations

Reaction_Mechanism cluster_pH pH Dependent Equilibrium Thiol Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate pH > pKa Maleimide This compound Thiolate->Maleimide Michael Addition Adduct Thioether Adduct (Stable) Maleimide->Adduct

Caption: Mechanism of the pH-dependent maleimide-thiol reaction.

Experimental_Workflow start Start prep_protein Prepare Thiol-Containing Protein Solution (pH 6.5-7.5) start->prep_protein conjugation Mix and Incubate (RT, 2h or 4°C, overnight) prep_protein->conjugation prep_maleimide Prepare this compound Stock Solution (in DMSO/DMF) prep_maleimide->conjugation quench Quench Reaction (Optional, with excess thiol) conjugation->quench purify Purify Conjugate (e.g., SEC) quench->purify characterize Characterize Conjugate (UV-Vis, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for maleimide-thiol conjugation.

pH_Effects_Logic decision_pH Reaction pH? low_pH pH < 6.5 decision_pH->low_pH < 6.5 optimal_pH pH 6.5 - 7.5 decision_pH->optimal_pH 6.5 - 7.5 high_pH pH > 7.5 decision_pH->high_pH > 7.5 outcome_low Slow Reaction High Selectivity Low Hydrolysis low_pH->outcome_low outcome_optimal Optimal Rate High Selectivity Low Hydrolysis optimal_pH->outcome_optimal outcome_high Fast Reaction Low Selectivity High Hydrolysis high_pH->outcome_high

Caption: Logical relationship between pH and reaction outcomes.

References

Application Notes and Protocols for Surface Modification of Materials with N-(4-Methoxyphenyl)maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of N-(4-Methoxyphenyl)maleimide in the surface modification of various materials. This reagent is particularly useful for the covalent immobilization of thiol-containing molecules, such as peptides, proteins, and small molecule drugs, onto a surface. The protocols outlined below are designed to be adaptable for a range of research and development applications, from fundamental biomaterial studies to the development of targeted drug delivery systems.

Principle of Maleimide-Based Surface Modification

The primary mechanism for surface modification using this compound is the reaction between the maleimide group and a sulfhydryl (thiol, -SH) group. This reaction, a Michael addition, forms a stable thioether bond.[1][2] This process is highly selective for thiols under mild, near-neutral pH conditions (pH 6.5-7.5), making it ideal for conjugating sensitive biomolecules.[1][2][3]

The surface to be modified must first be functionalized with thiol groups. Alternatively, a surface with primary amine groups can be modified with a thiol-containing linker. Subsequently, this compound can be introduced to create a maleimide-activated surface ready for the conjugation of a thiol-containing ligand of interest.

Experimental Protocols

Protocol 1: Thiolation of Amine-Functionalized Surfaces

This protocol describes the introduction of thiol groups onto a surface that has been pre-functionalized with primary amines.

Materials:

  • Amine-functionalized substrate (e.g., silica nanoparticles, polymer films)

  • N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) or Traut's Reagent (2-iminothiolane)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Reducing Agent (if using SPDP): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Purification system (e.g., centrifugation for nanoparticles, washing for films)

Procedure:

  • Substrate Preparation: Disperse the amine-functionalized substrate in the Activation Buffer. Ensure the material is well-dispersed.

  • Thiolation Reaction:

    • Using Traut's Reagent: Add a 20-fold molar excess of Traut's Reagent to the substrate suspension. Incubate for 1 hour at room temperature with gentle mixing.[4]

    • Using SPDP: Add a 10- to 20-fold molar excess of SPDP (dissolved in a small amount of DMSO or DMF) to the substrate suspension. Incubate for 1-2 hours at room temperature.

  • Purification: Remove the excess thiolation reagent. For nanoparticles, this can be done by centrifugation and resuspension in fresh Conjugation Buffer. For films, extensive washing with the buffer is required.

  • Reduction (for SPDP-modified surfaces): If using SPDP, the protected thiol groups must be deprotected. Resuspend the purified substrate in Conjugation Buffer containing 20-50 mM DTT or TCEP. Incubate for 30 minutes at room temperature.

  • Final Purification: Remove the reducing agent immediately. For nanoparticles, use centrifugal filtration or dialysis. For films, wash thoroughly with degassed Conjugation Buffer. The resulting thiol-functionalized surface should be used immediately to prevent oxidation of the thiol groups.[4]

Protocol 2: Activation of Thiol-Functionalized Surfaces with this compound

This protocol details the reaction of a thiol-functionalized surface with this compound to create a maleimide-activated surface.

Materials:

  • Thiol-functionalized substrate (from Protocol 1)

  • This compound

  • Anhydrous, water-miscible solvent (e.g., DMSO or DMF)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed

  • Quenching solution (optional): L-cysteine or N-ethylmaleimide

  • Purification system

Procedure:

  • Preparation of this compound Solution: Prepare a stock solution of this compound in an anhydrous solvent like DMSO or DMF immediately before use to minimize hydrolysis.[1]

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the thiol-functionalized substrate suspended in degassed Conjugation Buffer.[4] The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid aggregation or denaturation of biomaterials.[5]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing, and protected from light.[4]

  • Purification: Purify the maleimide-activated substrate to remove unreacted this compound. This can be achieved through repeated centrifugation and resuspension for nanoparticles or extensive washing for films.[4][5]

Protocol 3: Conjugation of Thiol-Containing Ligands to Maleimide-Activated Surfaces

This protocol describes the final step of attaching a thiol-containing molecule (e.g., a cysteine-containing peptide) to the maleimide-activated surface.

Materials:

  • Maleimide-activated substrate (from Protocol 2)

  • Thiol-containing ligand (e.g., peptide, protein)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed

  • Purification system

Procedure:

  • Ligand Preparation: Dissolve the thiol-containing ligand in degassed Conjugation Buffer.

  • Conjugation Reaction: Add the thiol-containing ligand to the maleimide-activated substrate suspension. A 1.5- to 5-fold molar excess of the thiol-containing molecule over the estimated number of surface maleimide groups is recommended as a starting point.[5]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[5][6] The reaction is typically rapid.[5]

  • Purification: Purify the final conjugate to remove any unreacted ligand using methods such as centrifugation, size-exclusion chromatography, or dialysis.[5]

  • Storage: Store the final functionalized material at 4°C in a suitable buffer (e.g., PBS).[5]

Data Presentation

The success of surface modification can be quantified by monitoring changes in the physicochemical properties of the material. The following tables provide examples of expected changes for nanoparticles.

Table 1: Illustrative Changes in Hydrodynamic Diameter of Nanoparticles After Surface Modification

Nanoparticle StageTypical Hydrodynamic Diameter (nm)
Bare Nanoparticles100 ± 5
Thiol-Functionalized Nanoparticles110 ± 7
Maleimide-Activated Nanoparticles115 ± 8
Ligand-Conjugated Nanoparticles130 ± 10

Table 2: Illustrative Changes in Zeta Potential of Nanoparticles After Surface Modification

Nanoparticle StageTypical Zeta Potential (mV)
Amine-Functionalized Nanoparticles+30 ± 5
Thiol-Functionalized Nanoparticles+22 ± 4
Maleimide-Activated Nanoparticles+18 ± 5
Peptide-Conjugated Nanoparticles-15 ± 6

Characterization of Modified Surfaces

A variety of techniques can be used to confirm the successful surface modification at each step.

TechniquePurpose
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the chemical functional groups on the surface, such as the appearance of amide bonds after linker attachment and changes in the C=C stretching of the maleimide ring upon conjugation.[7]
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition of the surface, confirming the presence of nitrogen from the maleimide and sulfur from the thioether bond.
Dynamic Light Scattering (DLS) For nanoparticles, to measure the hydrodynamic diameter and polydispersity index (PDI), which are expected to increase with each modification step.[6]
Zeta Potential Measurement To assess changes in surface charge after each functionalization step, indicating successful reaction.
Ellman's Reagent Assay To quantify the number of free thiol groups on the surface before and after reaction with this compound.[5]
1H-NMR Spectroscopy For characterization of the this compound monomer and its polymers.[8]
Thermogravimetric Analysis (TGA) To assess the thermal stability of the modified material.[7]

Visualizations

experimental_workflow AmineSurface Amine-Functionalized Surface (-NH2) ThiolReagent + Traut's Reagent or SPDP/DTT AmineSurface->ThiolReagent Incubate 1h, RT ThiolSurface Thiol-Functionalized Surface (-SH) ThiolReagent->ThiolSurface MaleimideReagent + this compound ThiolSurface->MaleimideReagent MaleimideSurface Maleimide-Activated Surface MaleimideReagent->MaleimideSurface Ligand + Thiol-Containing Ligand (L-SH) MaleimideSurface->Ligand pH 6.5-7.5, 1-2h, RT FinalProduct Functionalized Surface with Ligand Ligand->FinalProduct

Caption: Workflow for surface modification using this compound.

michael_addition cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Maleimide Maleimide-Activated Surface (Electron-deficient C=C bond) MichaelAddition Michael Addition (pH 6.5 - 7.5) Maleimide->MichaelAddition Thiol Thiol-Containing Ligand (Nucleophilic Thiolate R-S⁻) Thiol->MichaelAddition Thioether Stable Thioether Bond (Thiosuccinimide Linkage) MichaelAddition->Thioether

Caption: Mechanism of maleimide-thiol conjugation via Michael addition.

References

Application Notes and Protocols: N-(4-Methoxyphenyl)maleimide in the Synthesis of Functional Polymers for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of functional polymers derived from N-(4-methoxyphenyl)maleimide. The protocols detailed below are intended to guide researchers in the development of advanced drug delivery systems, leveraging the unique properties of polymaleimides for targeted therapies and bioconjugation.

Introduction

N-substituted maleimides are a versatile class of monomers used in the synthesis of thermally stable and functional polymers.[1] The maleimide group is of particular interest in drug development due to its high reactivity and specificity towards thiol groups, which are present in the cysteine residues of proteins and peptides.[2] This specific reactivity allows for the covalent attachment of targeting ligands (e.g., antibodies, peptides) or therapeutic agents to the polymer backbone, creating sophisticated drug delivery systems.[2][3]

Polymers synthesized from this compound offer a robust platform for creating drug-polymer conjugates. The methoxy group on the phenyl ring can influence the polymer's solubility and thermal properties. These polymers can be designed as carriers that enhance the circulation half-life, improve the solubility of hydrophobic drugs, and enable targeted delivery to specific cells or tissues, thereby increasing therapeutic efficacy and reducing systemic toxicity.[4][5]

Experimental Protocols

Protocol 1: Synthesis of this compound Monomer

This protocol describes the synthesis of the this compound monomer from maleic anhydride and p-anisidine (4-methoxyaniline).[6]

Materials:

  • Maleic anhydride

  • p-Anisidine (4-methoxyaniline)

  • Dimethylformamide (DMF)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Phosphorus Pentoxide (P₂O₅)

  • Methanol

  • Crushed ice

  • Standard laboratory glassware

Procedure:

  • Formation of p-Anisylmaleamic Acid:

    • In a round-bottom flask, dissolve maleic anhydride and p-anisidine in DMF.

    • Stir the reaction mixture for three hours at 25°C.[6]

    • Pour the reaction solution into crushed ice to precipitate the product.[6]

    • Filter the resulting yellow solid precipitate and dry it under a vacuum.

    • Recrystallize the solid from methanol to obtain pure p-anisylmaleamic acid.[6]

  • Cyclodehydration to this compound:

    • Treat the purified p-anisylmaleamic acid with concentrated H₂SO₄ and P₂O₅.

    • Stir the solution for three hours at 50°C.[6]

    • Pour the solution into crushed ice or cold water.

    • Filter the resulting green solid precipitate, wash with water, and dry.[6]

Protocol 2: Homopolymerization of this compound

This protocol details the free-radical polymerization of the this compound monomer.[6]

Materials:

  • This compound (from Protocol 1)

  • Tetrahydrofuran (THF)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Methanol-water mixture

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve this compound (0.01 mol) in 30 ml of THF.[6]

  • Add 20 mg of AIBN as the free radical initiator.[6]

  • Reflux the reaction mixture at 60-65°C for 24 hours.[6]

  • Precipitate the polymer by adding the reaction solution to an excess amount of a methanol-water mixture.[6]

  • Filter the polymer and dry it under a vacuum at 55°C.[6]

Protocol 3: Bioconjugation of Thiol-Containing Molecules to the Polymer

This protocol outlines the general procedure for conjugating a thiol-containing molecule (e.g., a cysteine-containing peptide) to a maleimide-functionalized polymer.

Materials:

  • Maleimide-functionalized polymer (from Protocol 2)

  • Thiol-containing molecule (e.g., peptide, antibody fragment)

  • Degassed phosphate-buffered saline (PBS), pH 7.0-7.5

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

  • Quenching agent (e.g., cysteine, 2-mercaptoethanol)

Procedure:

  • Preparation of Polymer Solution:

    • Dissolve the maleimide-functionalized polymer in a minimal amount of DMSO or DMF.

  • Preparation of Thiol-Containing Molecule:

    • Dissolve the thiol-containing molecule in a degassed buffer (e.g., PBS) at a pH between 7.0 and 7.5.[7]

    • If the molecule contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes to reduce them.[3]

  • Conjugation Reaction:

    • Add the polymer solution to the solution of the thiol-containing molecule with gentle stirring. A 10-20 fold molar excess of the maleimide groups on the polymer to the thiol groups is a common starting point.[3]

    • Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C.[3][8] Protect from light if any components are light-sensitive.

  • Quenching the Reaction:

    • Add a quenching agent like cysteine or 2-mercaptoethanol to a final concentration of 10-20 mM to react with any unreacted maleimide groups.[3] Incubate for 15-30 minutes.

  • Purification:

    • Purify the resulting polymer conjugate using methods such as dialysis, gel filtration, or HPLC to remove unreacted molecules and quenching agent.[7]

Data Presentation

Table 1: Synthesis and Properties of this compound and its Homopolymer

ParameterThis compound MonomerPoly(this compound)Reference
Yield 70%52.43% (after 24h)[6]
Melting Point 129°C-[6]
Polymerization Time -12, 24, 30, 36 hours[6]
Polymerization Temp. -60°C[6]
Initiator -AIBN[6]
Solvent -THF[6]

Table 2: Thermal Decomposition Data for Poly(this compound) and its Copolymer with Methylacrylate

PolymerInitial Decomposition Temp.Temperature for 34.80% Weight LossReference
Homopolymer 220°C~300°C[6]
Copolymer 220°C~300°C[6]

Visualizations

Experimental and Logical Workflows

Synthesis_Workflow cluster_monomer Monomer Synthesis cluster_polymer Polymerization MA Maleic Anhydride DMF DMF, 25°C MA->DMF PA p-Anisidine PA->DMF PMAA p-Anisylmaleamic Acid DMF->PMAA CD Cyclodehydration (H₂SO₄, P₂O₅, 50°C) PMAA->CD MPM N-(4-Methoxyphenyl) maleimide CD->MPM MPM_poly N-(4-Methoxyphenyl) maleimide MPM->MPM_poly THF_AIBN THF, AIBN, 60-65°C MPM_poly->THF_AIBN Polymer Functional Polymer THF_AIBN->Polymer

Caption: Synthesis workflow for this compound functional polymer.

Conjugation_Workflow P Maleimide Polymer in DMSO/DMF M Mix and Incubate (RT, 2h or 4°C, overnight) P->M T Thiol-Molecule in PBS (pH 7.0-7.5) R Reduction (optional) with TCEP T->R T->M R->M Q Quench (e.g., Cysteine) M->Q Pur Purification (Dialysis/Gel Filtration) Q->Pur PC Purified Polymer Conjugate Pur->PC

Caption: Experimental workflow for thiol-maleimide conjugation.

Application in Signaling Pathways

Polymers functionalized with this compound can be conjugated to targeting moieties, such as antibodies, to deliver therapeutic agents to specific cells. For instance, an antibody-drug conjugate could target the Epidermal Growth Factor Receptor (EGFR), a key component in signaling pathways that are often dysregulated in cancer.[7][8]

EGFR_Targeting cluster_cell Cancer Cell cluster_downstream Downstream Signaling cluster_drug Targeted Drug Delivery EGFR EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT ADC Polymer Backbone Maleimide Linker Drug Payload Anti-EGFR Antibody Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation ADC:ab->EGFR Binding & Internalization

Caption: Targeted delivery to the EGFR signaling pathway.

References

Application Notes and Protocols: N-(4-Methoxyphenyl)maleimide in Polymer Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-(4-Methoxyphenyl)maleimide (N-PMM) as a versatile crosslinking agent in polymer chemistry. The following sections detail the primary crosslinking mechanisms, provide exemplary experimental protocols, and summarize key performance data. N-PMM is a valuable tool for creating well-defined polymer networks with applications ranging from biomaterials to advanced coatings.

Introduction to this compound as a Crosslinking Agent

This compound is an N-substituted maleimide derivative that can participate in several chemical reactions to form covalent crosslinks between polymer chains. The electron-donating methoxy group on the phenyl ring can influence the reactivity of the maleimide double bond, potentially affecting reaction kinetics and the stability of the resulting crosslinks. The primary mechanisms for crosslinking using N-PMM include:

  • Thiol-Maleimide Michael Addition: A highly efficient and selective reaction between the maleimide group of N-PMM and thiol (-SH) groups present on a polymer backbone. This "click" chemistry approach is widely used for hydrogel formation and bioconjugation under mild conditions.[1]

  • Diels-Alder Cycloaddition: A thermally reversible reaction between the maleimide dienophile of N-PMM and a diene, typically a furan group, incorporated into a polymer. This allows for the creation of self-healing and reprocessable materials.[2]

  • Photocrosslinking: UV irradiation can induce a [2+2] cycloaddition between maleimide groups, leading to the formation of a crosslinked network. This method is useful for creating patterned surfaces and thin films.[3]

Quantitative Data Summary

The following tables summarize typical quantitative data for polymers crosslinked using N-substituted maleimides. It is important to note that specific values for this compound may vary and should be determined experimentally.

Table 1: Thiol-Maleimide Crosslinking Parameters

ParameterTypical Value RangeNotes
pH for Reaction 6.5 - 7.5Reaction is highly selective for thiols in this range. Above pH 7.5, reaction with amines can occur.[1]
Reaction Time Minutes to a few hoursDependent on reactant concentrations, temperature, and pH.
Yield of Conjugate > 90%Generally a high-yield reaction under optimal conditions.[4]
Crosslink Density Controllable by stoichiometryThe ratio of maleimide to thiol groups determines the degree of crosslinking.
Hydrolytic Stability of Thioether Bond StableThe resulting thioether bond is generally stable, although the succinimide ring can undergo hydrolysis at higher pH.[5]

Table 2: Diels-Alder Crosslinking Characteristics

ParameterTypical Value RangeNotes
Forward Reaction Temperature (Crosslinking) 25 - 80 °CThe Diels-Alder reaction is favored at lower temperatures.[2]
Retro-Diels-Alder Temperature (De-crosslinking) > 100 °CThe reverse reaction is triggered by heat, allowing for material reprocessing.[2]
Healing Efficiency Can exceed 90%Dependent on the specific polymer system and healing conditions.
Glass Transition Temperature (Tg) of Crosslinked Polymer VariableIncreases with crosslink density.[6]
Thermal Stability (TGA) Onset of decomposition often > 300 °CN-substituted maleimide polymers generally exhibit good thermal stability.[7]

Table 3: Photocrosslinking Performance

ParameterTypical Value RangeNotes
UV Wavelength 300 - 365 nmThe maleimide group absorbs in this UV range.[8][9]
Irradiation Time Seconds to hoursDependent on light intensity, photoinitiator presence, and reactant concentration.[8][9]
Conversion of Maleimide Groups Can approach 100%High conversion is achievable, leading to a high degree of crosslinking.[8]
Mechanical Properties of Crosslinked Film Increased modulus and hardnessCrosslinking enhances the mechanical integrity of the polymer.

Experimental Protocols

The following are generalized protocols for utilizing this compound as a crosslinking agent. These should be adapted and optimized for specific polymer systems and applications.

Protocol for Thiol-Maleimide Crosslinking of a Thiol-Functionalized Polymer

This protocol describes the formation of a hydrogel by crosslinking a thiol-containing polymer with this compound.

Materials:

  • Thiol-functionalized polymer (e.g., PEG-tetra-thiol)

  • This compound (N-PMM)

  • Phosphate-buffered saline (PBS), pH 7.0

  • Dimethyl sulfoxide (DMSO)

  • Syringes and needles

  • Vials or molds for gel casting

Procedure:

  • Prepare Polymer Solution: Dissolve the thiol-functionalized polymer in PBS (pH 7.0) to the desired concentration (e.g., 10% w/v).

  • Prepare Crosslinker Solution: Dissolve this compound in a minimal amount of DMSO and then dilute with PBS to the desired concentration. The stoichiometry should be calculated to achieve the desired crosslink density (e.g., a 1:1 molar ratio of thiol to maleimide groups).

  • Initiate Crosslinking: Rapidly mix the polymer solution and the crosslinker solution in a vial or mold.

  • Gelation: Allow the mixture to stand at room temperature. Gelation time will vary depending on the concentrations and reactivity of the components. Monitor the gel formation by inverting the vial.

  • Purification (Optional): Once the gel is formed, it can be swollen in a large volume of PBS to remove any unreacted components.

Thiol_Maleimide_Workflow cluster_prep Solution Preparation cluster_reaction Crosslinking cluster_post Post-Processing PolymerSol Dissolve Thiol-Polymer in PBS (pH 7.0) Mix Rapidly Mix Solutions PolymerSol->Mix CrosslinkerSol Dissolve N-PMM in DMSO/PBS CrosslinkerSol->Mix Gelation Allow Gelation at Room Temperature Mix->Gelation Purify Purify by Swelling in PBS Gelation->Purify

Workflow for Thiol-Maleimide Hydrogel Formation.
Protocol for Diels-Alder Crosslinking of a Furan-Functionalized Polymer

This protocol outlines the thermally reversible crosslinking of a furan-containing polymer with this compound.

Materials:

  • Furan-functionalized polymer

  • This compound (N-PMM)

  • Solvent (e.g., Toluene, Dichloromethane)

  • Heating plate with magnetic stirring

  • Molds for film casting

Procedure:

  • Dissolve Reactants: Dissolve the furan-functionalized polymer and this compound in the chosen solvent in a reaction flask. The molar ratio of furan to maleimide groups should be stoichiometric for maximum crosslinking.

  • Forward Diels-Alder Reaction: Heat the solution at a moderate temperature (e.g., 60-80 °C) with stirring for several hours to overnight to facilitate the Diels-Alder reaction and form the crosslinked network.

  • Material Formation: Cast the resulting viscous solution into a mold and evaporate the solvent to obtain the crosslinked polymer film.

  • Retro-Diels-Alder Reaction (Optional for Reprocessing): To de-crosslink, heat the material above the retro-Diels-Alder temperature (e.g., >120 °C). The material will become soluble and can be re-molded.

  • Re-crosslinking: Cooling the material will allow the forward Diels-Alder reaction to occur again, reforming the crosslinked network.

Diels_Alder_Pathway FuranPolymer Furan-Functionalized Polymer CrosslinkedPolymer Crosslinked Polymer Network FuranPolymer->CrosslinkedPolymer + N-PMM (Heat, < 80°C) NPMM This compound NPMM->CrosslinkedPolymer LinearPolymer Linear Polymer CrosslinkedPolymer->LinearPolymer Heat (> 120°C) Retro-Diels-Alder LinearPolymer->CrosslinkedPolymer Cool Diels-Alder

Reversible Diels-Alder Crosslinking Pathway.

Conclusion

This compound is a highly adaptable crosslinking agent for a variety of polymer systems. Its ability to participate in efficient and controllable crosslinking reactions such as thiol-maleimide addition, reversible Diels-Alder cycloaddition, and photocrosslinking makes it a valuable component in the design of advanced polymer networks. The provided protocols offer a starting point for researchers to explore the utility of N-PMM in their specific applications, from creating biocompatible hydrogels to developing reprocessable thermosets. Experimental optimization is recommended to achieve desired material properties.

References

Application Notes and Protocols: N-(4-Methoxyphenyl)maleimide in the Development of Optical Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of N-(4-Methoxyphenyl)maleimide and its polymers, with a focus on their potential applications in the development of optical materials. While specific quantitative optical data for poly(this compound) is not extensively available in the current literature, this document outlines detailed experimental protocols for its synthesis and polymerization, summarizes its known properties, and provides methodologies for the characterization of its optical properties.

Introduction

N-substituted maleimides are a class of monomers known for producing polymers with high thermal stability and desirable mechanical properties.[1][2] The incorporation of a methoxyphenyl group into the maleimide structure, yielding this compound, is of particular interest for optical applications. The methoxy group is a strong electron-donating group which can influence the electronic and, consequently, the optical properties of the resulting materials.[3] Polymers derived from this compound are anticipated to be transparent and thermally stable, making them potential candidates for applications such as optical resins, coatings, and matrices for nonlinear optical chromophores.

Synthesis of this compound Monomer

The synthesis of this compound is a two-step process involving the formation of p-anisylmaleamic acid followed by cyclodehydration.

Experimental Protocol:

Step 1: Synthesis of p-Anisylmaleamic Acid [1]

  • In a reaction flask, dissolve maleic anhydride and p-anisidine in N,N-dimethylformamide (DMF).

  • Stir the reaction mixture for three hours at 25°C.

  • Pour the reaction solution into crushed ice to precipitate the product.

  • Filter the resulting yellow solid precipitate and dry it under a vacuum.

  • Recrystallize the crude product from methanol to obtain pure p-anisylmaleamic acid.

Step 2: Cyclodehydration to this compound [1]

  • Treat the synthesized p-anisylmaleamic acid with a mixture of concentrated sulfuric acid (H₂SO₄) and phosphorus pentoxide (P₂O₅).

  • Stir the solution for three hours at 50°C.

  • Pour the solution into crushed ice or cold water to precipitate the final product.

  • Filter the green solid precipitate, wash it with water, and then dry it.

  • The final product is this compound.

Synthesis Workflow:

G cluster_synthesis Monomer Synthesis MA Maleic Anhydride DMF DMF @ 25°C, 3h MA->DMF PA p-Anisidine PA->DMF Ice1 Crushed Ice Precipitation DMF->Ice1 PAMA p-Anisylmaleamic Acid Ice1->PAMA Dehydrating_Agents Conc. H₂SO₄, P₂O₅ @ 50°C, 3h PAMA->Dehydrating_Agents Ice2 Crushed Ice Precipitation Dehydrating_Agents->Ice2 MPM This compound Ice2->MPM

Caption: Workflow for the synthesis of this compound.

Polymerization of this compound

This compound can be homopolymerized or copolymerized with other vinyl monomers via free radical polymerization to produce materials with a range of properties.

Homopolymerization

Experimental Protocol: [1]

  • In a round-bottom flask fitted with a reflux condenser, dissolve this compound (0.01 mol) in 30 ml of tetrahydrofuran (THF).

  • Add 20 mg of 2,2'-azobis(isobutyronitrile) (AIBN) as a free radical initiator.

  • Reflux the reaction solution at 60°C for a specified time (e.g., 12, 24, 30, or 36 hours).

  • Precipitate the polymer by adding the reaction mixture to an excess of a methanol-water mixture.

  • Dry the resulting polymer under a vacuum at 55°C.

Copolymerization with Methyl Acrylate

Experimental Protocol: [1]

  • In a round-bottom flask, dissolve equal amounts of this compound and methyl acrylate in 30 ml of THF.

  • Add a free radical initiator such as AIBN.

  • Carry out the reaction at 60°C for a specified duration (e.g., 12, 24, or 36 hours).

  • Isolate the copolymer by precipitating it in a water-methanol (20%) mixture.

  • Purify the copolymer by dissolving it in THF and reprecipitating it in an excess of the methanol-water mixture.

  • Wash the precipitated copolymer with methanol and dry it at 60°C under a vacuum.

Polymerization Workflow:

G cluster_polymerization Polymerization Processes Monomer This compound Reaction Free Radical Polymerization Monomer->Reaction CoMonomer Co-monomer (e.g., Methyl Acrylate) CoMonomer->Reaction Initiator AIBN Initiator Initiator->Reaction Solvent THF Solvent @ 60°C Solvent->Reaction Precipitation Precipitation in Methanol/Water Reaction->Precipitation Purification Purification (Dissolution/Reprecipitation) Precipitation->Purification Drying Vacuum Drying Purification->Drying Homopolymer Poly(this compound) Drying->Homopolymer Copolymer Copolymer Drying->Copolymer

Caption: General workflow for the polymerization of this compound.

Characterization Data

The following tables summarize the available characterization data for this compound and its polymers.

Table 1: Properties of this compound Monomer
PropertyValueReference
Melting Point129°C[1]
Yield70%[1]
Table 2: Homopolymerization of this compound[1]
Reaction Time (hours)Yield (%)
12-
2452.43
30-
36-
Table 3: Thermal Properties of Poly(this compound) and its Copolymer with Methyl Acrylate[1]
PolymerOnset of Weight Loss (°C)Significant Weight Loss Range (°C)Weight Loss at ~300°C (%)
Homopolymer220220 - 55034.80
Copolymer220220 - 55034.80
Table 4: Solubility of Poly(this compound)[1][2]
SolventSolubility
THFSoluble
DMFSoluble
DMSOSoluble
ChloroformSoluble
Ethyl AcetateSoluble

Protocols for Optical Property Characterization

While specific optical data for poly(this compound) is limited, the following standard protocols can be used to characterize its optical properties.

Refractive Index Measurement

Protocol:

  • Prepare a thin film of the polymer on a suitable substrate (e.g., silicon wafer or glass slide) by spin-coating a polymer solution (e.g., in THF) and subsequent drying/annealing.

  • Measure the refractive index and thickness of the film using a prism coupler or ellipsometer at a specific wavelength (e.g., 633 nm).

  • By performing measurements with light polarized parallel and perpendicular to the film plane, the birefringence of the material can be determined.

UV-Visible Absorption Spectroscopy

Protocol:

  • Prepare a dilute solution of the polymer in a UV-transparent solvent (e.g., THF or chloroform).

  • Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).

  • The absorption edge can be used to estimate the optical band gap of the material.

  • For thin films, record the spectrum of the film on a transparent substrate (e.g., quartz) and subtract the substrate's absorption.

Fluorescence Spectroscopy

Protocol:

  • Prepare a dilute solution of the polymer in a suitable solvent.

  • Using a spectrofluorometer, excite the sample at a wavelength where it absorbs light (determined from the UV-Vis spectrum).

  • Record the emission spectrum over a wavelength range longer than the excitation wavelength.

  • The fluorescence quantum yield can be determined relative to a known standard (e.g., quinine sulfate).

Potential Applications in Optical Materials

Based on the properties of related N-substituted maleimide polymers, materials derived from this compound could be explored for the following applications:

  • High Refractive Index Polymers: The aromatic nature of the methoxyphenyl group may contribute to a higher refractive index, which is beneficial for applications in lenses, optical adhesives, and anti-reflective coatings.

  • Optical Waveguides: The expected transparency in the visible and near-infrared regions, coupled with good thermal stability, makes these polymers potential candidates for the fabrication of optical waveguides for integrated photonics.

  • Host Matrices for Nonlinear Optics: The polymer's transparency and processability could allow it to serve as a host matrix for nonlinear optical chromophores. The high glass transition temperature of polymaleimides is advantageous for maintaining the poling-induced alignment of chromophores.

  • Fluorescent Probes: While the intrinsic fluorescence of the polymer is not reported, the maleimide group is known to react with thiols, and this reaction can sometimes lead to changes in fluorescence. This suggests a potential, though unexplored, application in bioconjugation and sensing.

Conclusion

This compound is a monomer that can be readily synthesized and polymerized to yield thermally stable and soluble polymers. While a detailed characterization of the optical properties of these materials is not yet available in the literature, their chemical structure suggests potential for applications in various optical technologies. The protocols and data presented here provide a foundation for researchers to further investigate and develop novel optical materials based on this compound.

References

Application Notes and Protocols: N-(4-Methoxyphenyl)maleimide Derivatives in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of N-(4-Methoxyphenyl)maleimide derivatives in the development of advanced drug delivery systems. The protocols outlined below are based on established methodologies for maleimide chemistry and bioconjugation, offering a framework for the creation of targeted and responsive drug carriers.

Introduction to this compound in Drug Delivery

This compound belongs to the class of N-aryl maleimides, which are valuable reagents in bioconjugation. The maleimide group exhibits high reactivity and selectivity towards thiol groups, such as those found in the cysteine residues of proteins and peptides. This specific interaction allows for the covalent attachment of targeting ligands, polymers, and drugs to create sophisticated drug delivery systems. The methoxyphenyl group can modulate the physicochemical properties of the maleimide, potentially influencing its stability and reactivity. These derivatives are particularly useful for developing drug carriers that can target specific cells or tissues and release their payload in response to physiological triggers like pH.

Synthesis of this compound Derivatives

The synthesis of this compound is a two-step process involving the formation of a maleamic acid intermediate followed by cyclization.[1]

Protocol 1: Synthesis of this compound

Materials:

  • p-Anisidine (4-methoxyaniline)

  • Maleic anhydride

  • Anhydrous diethyl ether

  • Acetic anhydride

  • Sodium acetate

  • N,N-Dimethylformamide (DMF)

  • Phosphorus pentoxide (P2O5)

  • Concentrated sulfuric acid (H2SO4)

  • Crushed ice

  • Methanol

Procedure:

Step 1: Synthesis of N-(4-Methoxyphenyl)maleamic acid [2]

  • Dissolve p-anisidine and maleic anhydride in a 1:1 molar ratio in anhydrous diethyl ether or DMF at room temperature.[1][2]

  • Stir the reaction mixture for 3 hours at 25°C.[2]

  • Pour the reaction solution into crushed ice to precipitate the N-(4-Methoxyphenyl)maleamic acid.[2]

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the product from methanol to obtain pure p-anisylmaleamic acid.[2]

Step 2: Cyclodehydration to this compound [2]

  • Treat the N-(4-Methoxyphenyl)maleamic acid with a mixture of concentrated H2SO4 and P2O5.[2]

  • Stir the solution for 3 hours at 50°C.[2]

  • Pour the solution into crushed ice or cold water to precipitate the this compound.[2]

  • Filter the green solid precipitate, wash thoroughly with water, and dry.[2]

Alternatively, cyclization can be achieved by refluxing the maleamic acid intermediate with sodium acetate in acetic anhydride.[1]

Preparation of this compound-Functionalized Drug Delivery Systems

This compound can be incorporated into various drug delivery platforms, such as liposomes and polymeric nanoparticles, to facilitate drug targeting and controlled release.

Protocol 2: Preparation of Maleimide-Functionalized Liposomes

This protocol is adapted from general methods for preparing maleimide-functionalized liposomes and can be applied using a synthesized this compound-PEG-lipid conjugate.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • This compound-PEG-DSPE (synthesized separately)

  • Doxorubicin hydrochloride (or other drug)

  • Chloroform/Methanol mixture (2:1, v/v)

  • HEPES buffered saline (HBS), pH 7.4

  • Sephadex G-50 column

Procedure:

  • Dissolve DSPC, cholesterol, and this compound-PEG-DSPE in a chloroform/methanol mixture in a round-bottom flask. A typical molar ratio is 55:40:5.

  • Remove the organic solvents using a rotary evaporator to form a thin lipid film.

  • Hydrate the lipid film with a drug solution (e.g., doxorubicin in HBS) to form multilamellar vesicles.

  • Extrude the liposomal suspension through polycarbonate membranes of decreasing pore size (e.g., 200 nm then 100 nm) to produce unilamellar vesicles of a defined size.

  • Remove unencapsulated drug using a Sephadex G-50 column.

Protocol 3: Surface Functionalization of Nanoparticles with a Thiol-Containing Ligand

This protocol describes the conjugation of a thiol-containing targeting ligand (e.g., a peptide) to the surface of maleimide-functionalized nanoparticles.

Materials:

  • Maleimide-functionalized nanoparticles

  • Thiol-containing targeting ligand (e.g., cRGDfK peptide)

  • Phosphate buffer (50 mM, pH 7.4)

  • Acetonitrile

  • Tris(2-carboxyethyl)phosphine (TCEP)

Procedure:

  • Disperse the maleimide-functionalized nanoparticles in a degassed solution of 20% acetonitrile in 50 mM phosphate buffer (pH 7.4).[1]

  • Add a 4-fold molar excess of TCEP to ensure the thiol groups on the targeting ligand are fully reduced.[1]

  • Add the thiol-containing targeting ligand to the nanoparticle suspension.

  • Incubate the reaction mixture at room temperature with gentle stirring. The reaction progress can be monitored by techniques such as HPLC.

Quantitative Data on Maleimide-Functionalized Drug Delivery Systems

While specific data for this compound derivatives are limited, the following tables provide representative data from studies on other maleimide-functionalized systems to illustrate expected characteristics.

Table 1: Physicochemical Properties of Maleimide-Modified Liposomes

FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Encapsulation Efficiency (%)
Control Liposomes110 ± 5.20.12 ± 0.02-25.3 ± 1.892 ± 4.5
Maleimide-Liposomes115 ± 6.10.14 ± 0.03-24.8 ± 2.190 ± 5.1

Data are presented as mean ± standard deviation and are illustrative based on typical results for maleimide-functionalized liposomes.

Table 2: In Vitro Drug Release Kinetics

FormulationpH 7.4 (24h)pH 5.5 (24h)
Free Drug>95%>95%
Control Liposomes25 ± 3.1%45 ± 4.2%
Maleimide-Liposomes23 ± 2.8%75 ± 5.5%

Data represent the cumulative percentage of drug released and are illustrative of pH-sensitive release profiles.

Table 3: Cellular Uptake in Cancer Cell Lines

Cell LineFormulationUptake Efficiency (relative to control)
HeLaMaleimide-Liposomes2.5-fold increase
MCF-7Maleimide-Liposomes3.1-fold increase
A549Maleimide-Liposomes2.8-fold increase

Illustrative data showing enhanced cellular uptake with maleimide functionalization.

Signaling Pathways and Experimental Workflows

Thiol-Mediated Cellular Uptake

The primary mechanism by which maleimide-functionalized drug delivery systems enhance cellular entry is through interaction with thiol groups present on the cell surface. This can lead to direct membrane translocation or enhanced endocytosis.

Thiol_Mediated_Uptake DDS This compound Functionalized DDS CellSurface Cell Surface Thiols (-SH groups) DDS->CellSurface Interaction Conjugation Thiol-Maleimide Conjugation CellSurface->Conjugation Internalization Enhanced Cellular Internalization Conjugation->Internalization Endosome Endosome/Lysosome Internalization->Endosome DrugRelease Drug Release Endosome->DrugRelease pH-triggered Target Intracellular Target DrugRelease->Target

Caption: Thiol-mediated uptake of a maleimide-functionalized drug delivery system (DDS).

Experimental Workflow for Synthesis and Characterization

The following workflow outlines the key steps in the development and evaluation of a drug delivery system based on this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Evaluation S1 Synthesize This compound S2 Synthesize Maleimide-PEG-Lipid S1->S2 S3 Formulate Drug-Loaded Liposomes/Nanoparticles S2->S3 C1 Particle Size & Zeta Potential (DLS) S3->C1 C2 Drug Loading & Encapsulation Efficiency (HPLC) S3->C2 C3 In Vitro Drug Release (Dialysis) C2->C3 E1 In Vitro Cellular Uptake (Flow Cytometry/Microscopy) C3->E1 E2 In Vitro Cytotoxicity (MTT Assay) E1->E2 E3 In Vivo Efficacy & Biodistribution (Animal Model) E2->E3

Caption: Workflow for the development and evaluation of a drug delivery system.

Logical Relationship for pH-Responsive Drug Release

The acidic microenvironment of tumors or endosomes can be exploited to trigger drug release from appropriately designed carriers.

pH_Responsive_Release Start Drug Carrier in Systemic Circulation (pH 7.4) Tumor Accumulation in Tumor Microenvironment (Acidic pH) Start->Tumor Endocytosis Cellular Uptake via Endocytosis Tumor->Endocytosis Endosome Trafficking to Endosome/Lysosome (Low pH) Endocytosis->Endosome Cleavage Cleavage of pH-Sensitive Linker Endosome->Cleavage Release Drug Release into Cytosol Cleavage->Release

Caption: pH-responsive drug release mechanism in the tumor microenvironment.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-Methoxyphenyl)maleimide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-(4-Methoxyphenyl)maleimide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is typically a two-step process. The first step is the formation of the intermediate, N-(4-Methoxyphenyl)maleamic acid, through the reaction of 4-methoxyaniline with maleic anhydride. The second step is the cyclodehydration of the maleamic acid intermediate to yield the final product, this compound.

Q2: What are the common methods for the cyclodehydration step?

A2: Several methods can be employed for the cyclization of N-(4-Methoxyphenyl)maleamic acid. Common reagents include acetic anhydride with a catalyst like sodium acetate, or strong dehydrating agents such as a mixture of concentrated sulfuric acid (H₂SO₄) and phosphorus pentoxide (P₂O₅).[1][2] Another reported method utilizes a solid acid catalyst, such as sulfonic acid phenyl SBA-15, in toluene.[3]

Q3: What is a typical yield for this synthesis?

A3: The reported yields for this compound synthesis can vary depending on the chosen method for cyclodehydration. For instance, using concentrated H₂SO₄ and P₂O₅ has been reported to produce a yield of around 70%.[1] A method employing a sulfonic acid phenyl SBA-15 catalyst in toluene has been shown to achieve yields of over 84%.[3] The traditional method using acetic anhydride and sodium acetate for similar N-aryl maleimides can yield between 75-80%.[2]

Troubleshooting Guide

Problem 1: Low Yield of N-(4-Methoxyphenyl)maleamic Acid (Step 1)

  • Possible Cause: Incomplete reaction between 4-methoxyaniline and maleic anhydride.

  • Solution:

    • Ensure equimolar amounts of both reactants are used.

    • The reaction is exothermic; however, maintaining room temperature with stirring for a sufficient duration (e.g., 30-60 minutes) is crucial for completion.[4]

    • Use an appropriate solvent like toluene or dimethylformamide (DMF) to ensure the reactants are well dissolved.[1][4]

  • Possible Cause: Loss of product during workup.

  • Solution:

    • N-(4-Methoxyphenyl)maleamic acid is a solid. After reaction completion, ensure complete precipitation. If the product is slow to precipitate, cooling the reaction mixture may be beneficial.

    • Wash the filtered product thoroughly with water to remove any unreacted maleic anhydride, which can hydrolyze to maleic acid.[4] A dilute acid wash can be used to remove unreacted 4-methoxyaniline.[4]

Problem 2: Low Yield of this compound (Step 2 - Cyclodehydration)

  • Possible Cause: Incomplete cyclization of the maleamic acid intermediate.

  • Solution:

    • Acetic Anhydride Method: Ensure the sodium acetate is anhydrous, as water can inhibit the reaction. The reaction typically requires heating (e.g., 100°C for 45 minutes) to proceed to completion.[5]

    • H₂SO₄/P₂O₅ Method: These are potent dehydrating agents and should be handled with care. The reaction may require moderate heating (e.g., 50°C for 3 hours) to ensure full conversion.[1]

    • Catalyst Deactivation: If using a solid acid catalyst like sulfonic acid phenyl SBA-15, ensure it is properly activated and not poisoned by impurities.

  • Possible Cause: Formation of byproducts.

  • Solution:

    • The formation of the isomeric isomaleimide can occur, particularly with chemical dehydrating agents.[6] Reaction conditions such as temperature and reaction time should be carefully controlled.

    • Purification methods like recrystallization are essential to separate the desired maleimide from any byproducts.

Problem 3: Product is Impure

  • Possible Cause: Presence of unreacted starting materials.

  • Solution:

    • For the intermediate, washing with dilute HCl will remove unreacted 4-methoxyaniline, and washing with water will remove unreacted maleic anhydride.[4]

    • For the final product, recrystallization from a suitable solvent such as methanol or ethanol is a common and effective purification method.[1]

  • Possible Cause: Presence of polymeric byproducts.

  • Solution:

    • N-substituted maleimides can be prone to polymerization, especially at elevated temperatures. Avoid unnecessarily high temperatures during the reaction and purification steps.

    • If polymerization is suspected, purification can be attempted by dissolving the crude product in a suitable solvent and precipitating it in a non-solvent to leave oligomers behind. Column chromatography over silica gel has also been used for the purification of N-substituted maleimides.[7]

Data Presentation

Cyclodehydration MethodCatalyst/ReagentSolventTemperatureTimeReported YieldReference
Chemical Dehydrationconc. H₂SO₄ / P₂O₅DMF50°C3 hours70%[1]
Acetic AnhydrideAnhydrous Sodium AcetateAcetic Anhydride100°C45 min75-80% (for N-phenylmaleimide)[2][5]
Catalytic DehydrationSulfonic acid phenyl SBA-15TolueneReflux2-6 hours>84%[3]

Experimental Protocols

Protocol 1: Synthesis of N-(4-Methoxyphenyl)maleamic Acid

  • Dissolve maleic anhydride (0.025 mol) in 25 mL of toluene in a flask equipped with a stirrer.

  • In a separate beaker, dissolve 4-methoxyaniline (0.025 mol) in 20 mL of toluene.

  • Add the 4-methoxyaniline solution dropwise to the maleic anhydride solution with constant stirring at room temperature.[4]

  • Continue stirring the resulting mixture for approximately 30 minutes, and then let it stand for another 30 minutes to ensure the reaction goes to completion.[4]

  • To remove any unreacted 4-methoxyaniline, wash the mixture with dilute hydrochloric acid.[4]

  • Filter the resulting solid product under suction.

  • Wash the solid thoroughly with water to remove unreacted maleic anhydride and any maleic acid formed from its hydrolysis.[4]

  • The resulting solid is N-(4-Methoxyphenyl)maleamic acid.

Protocol 2: Synthesis of this compound using Acetic Anhydride

  • In a round-bottom flask, combine the dried N-(4-Methoxyphenyl)maleamic acid (5 g), anhydrous sodium acetate (3 g), and acetic anhydride (30 mL).[5]

  • Heat the mixture with stirring in an oil bath at 100°C for 45 minutes.[5]

  • After cooling, slowly pour the reaction mixture into approximately 100 mL of an ice/water mixture with stirring. A solid precipitate should form.[5]

  • Filter the solid product using a Büchner funnel and wash it several times with cold water.[5]

  • Dry the product in an oven at a moderate temperature (e.g., 75°C) to obtain the crude this compound.[5]

  • For further purification, the crude product can be recrystallized from a suitable solvent like ethanol or methanol.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Maleamic Acid Formation cluster_step2 Step 2: Cyclodehydration MA Maleic Anhydride Reaction1 Stir at Room Temperature MA->Reaction1 Aniline 4-Methoxyaniline Aniline->Reaction1 Solvent1 Toluene Solvent1->Reaction1 Workup1 Acid & Water Wash Reaction1->Workup1 Intermediate N-(4-Methoxyphenyl)maleamic Acid Workup1->Intermediate Reaction2 Heat Intermediate->Reaction2 DehydratingAgent Dehydrating Agent (e.g., Acetic Anhydride/NaOAc) DehydratingAgent->Reaction2 Workup2 Precipitation in Ice Water Reaction2->Workup2 Purification Recrystallization Workup2->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the two-step synthesis of this compound.

References

Technical Support Center: Synthesis of N-(4-Methoxyphenyl)maleimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-Methoxyphenyl)maleimide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors throughout the two-step synthesis process. Here's a breakdown of potential issues and solutions:

  • Incomplete Formation of the Maleamic Acid Intermediate: The initial reaction between p-anisidine and maleic anhydride to form N-(4-methoxyphenyl)maleamic acid is typically high-yielding. However, insufficient reaction time or improper temperature control can lead to incomplete conversion. Ensure the reaction is stirred for the recommended duration, often around 3 hours at room temperature.[1][2]

  • Inefficient Cyclodehydration: The second step, the ring closure of the maleamic acid to the maleimide, is often the critical point for yield loss.

    • Dehydrating Agent: The choice and handling of the dehydrating agent are crucial. A common method uses acetic anhydride and a catalyst like sodium acetate.[3][4] Overheating during this step can lead to side reactions, so careful temperature control (e.g., below 70°C) is recommended.[4] Another method involves strong acids like concentrated H₂SO₄ and P₂O₅, which can also cause degradation if not handled properly.[1][2][5]

    • Reaction Time and Temperature: Ensure the cyclodehydration reaction proceeds for the specified time and at the optimal temperature to ensure complete conversion without degrading the product.

  • Product Loss During Work-up and Purification:

    • Precipitation: The maleamic acid intermediate and the final maleimide product are often isolated by precipitation in ice-cold water.[1][2] Ensure the solution is sufficiently cold to minimize the solubility of the product.

    • Recrystallization: While recrystallization is essential for purification, using an excessive amount of solvent can lead to significant product loss. Use a minimal amount of hot solvent (e.g., methanol or ethanol) to dissolve the product and allow it to cool slowly for optimal crystal formation.[1][2]

Q2: I've obtained a product, but it appears to be impure. What are the likely impurities and how can I remove them?

A2: Common impurities in the synthesis of this compound include the uncyclized maleamic acid intermediate, polymers, and residual starting materials.

  • N-(4-methoxyphenyl)maleamic Acid: This is the most common impurity if the cyclodehydration step is incomplete. It can be identified by its different spectroscopic characteristics (e.g., presence of a carboxylic acid proton in ¹H NMR) and melting point.

    • Troubleshooting: Increase the reaction time or temperature of the cyclodehydration step, or consider a different dehydrating agent. Purification can be achieved through recrystallization, as the maleamic acid and maleimide have different solubilities.

  • Polymerized Product: N-substituted maleimides can undergo free-radical polymerization, especially at elevated temperatures.[6] This can result in an insoluble or high-molecular-weight fraction.

    • Troubleshooting: Avoid excessive heating during the reaction and purification steps. The use of a radical inhibitor like hydroquinone during high-temperature steps can prevent polymerization.[6] Purification can be achieved by dissolving the desired monomer in a suitable solvent and filtering off the insoluble polymer.

  • Starting Materials: Residual p-anisidine or maleic anhydride may be present.

    • Troubleshooting: Ensure the correct stoichiometry of reactants. Washing the crude product thoroughly with water can help remove water-soluble starting materials. Recrystallization is also effective.[1][2] For persistent impurities, column chromatography on silica gel can be employed.[7]

Q3: The color of my final product is off (e.g., green or dark yellow) instead of the expected yellow. What does this indicate?

A3: The expected color of this compound is typically a yellow solid.[5] A greenish tint can sometimes be observed upon precipitation from the H₂SO₄/P₂O₅ dehydration method.[1] This may be due to minor side products or impurities. Darker colors could indicate the presence of polymeric impurities or degradation products. Thorough washing and recrystallization should yield a product of the correct color.

Q4: My purified this compound seems to degrade over time upon storage. What are the stability issues and how can I store it properly?

A4: Maleimides can be susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH, which opens the imide ring to form the corresponding maleamic acid. They can also be sensitive to light and heat, which can promote polymerization.

  • Storage Recommendations: Store the purified this compound in a tightly sealed container, protected from light and moisture, in a cool and dry place. For long-term storage, refrigeration or freezing in an inert atmosphere (e.g., argon or nitrogen) is recommended.

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of this compound and related compounds from the literature.

StepReagents/ConditionsReported YieldReference
Step 1: Maleamic Acid Formation p-anisidine, maleic anhydride in DMF at 25°C70%[1]
Step 2: Cyclodehydration conc. H₂SO₄, P₂O₅ at 50°C70%[1]
Step 2: Cyclodehydration (related compound) Acetic anhydride, sodium acetate at 60-70°C55-70%[4]
Overall (related compound) p-aminophenol, maleic anhydride, P₂O₅/H₂SO₄/DMF84%[5]

Experimental Protocols

Synthesis of this compound via H₂SO₄/P₂O₅ [1][2]

Step 1: Preparation of N-(4-methoxyphenyl)maleamic acid

  • In a reaction flask, dissolve p-anisidine and an equimolar amount of maleic anhydride in N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature (25°C) for 3 hours.

  • Pour the reaction solution into crushed ice to precipitate the product.

  • Filter the resulting yellow solid precipitate and dry it under a vacuum.

  • Recrystallize the crude product from methanol to obtain pure N-(4-methoxyphenyl)maleamic acid.

Step 2: Cyclodehydration to this compound

  • Treat the N-(4-methoxyphenyl)maleamic acid with a mixture of concentrated sulfuric acid (H₂SO₄) and phosphorus pentoxide (P₂O₅).

  • Stir the mixture for 3 hours at 50°C.

  • Pour the reaction mixture into crushed ice or cold water to precipitate the product.

  • Filter the solid precipitate, wash it with water, and dry it.

  • Recrystallize the final product from a suitable solvent like ethanol to obtain pure this compound.

Visualizations

Reaction Pathway and Side Reactions

Reaction_Pathway cluster_main Main Synthesis Pathway cluster_side Potential Side Reactions p-Anisidine p-Anisidine Maleamic_Acid N-(4-methoxyphenyl)maleamic acid p-Anisidine->Maleamic_Acid + Maleic Anhydride (Step 1) Maleic_Anhydride Maleic_Anhydride Maleic_Anhydride->Maleamic_Acid Final_Product This compound Maleamic_Acid->Final_Product Cyclodehydration (e.g., H₂SO₄/P₂O₅) (Step 2) Incomplete_Reaction Incomplete Cyclization Maleamic_Acid->Incomplete_Reaction Polymerization Polymerization Final_Product->Polymerization Hydrolysis Hydrolysis Final_Product->Hydrolysis Michael_Addition Michael Addition (e.g., with excess amine) Final_Product->Michael_Addition

Caption: Main reaction pathway for this compound synthesis and potential side reactions.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Step1 Check Step 1: Maleamic Acid Formation Start->Check_Step1 Step1_Incomplete Incomplete Reaction? Check_Step1->Step1_Incomplete Check_Step2 Check Step 2: Cyclodehydration Step2_Conditions Incorrect Conditions? Check_Step2->Step2_Conditions Check_Purification Check Work-up & Purification Purification_Loss Product Loss? Check_Purification->Purification_Loss Step1_Incomplete->Check_Step2 No Step1_Fix Increase reaction time or check starting materials Step1_Incomplete->Step1_Fix Yes End Yield Improved Step1_Fix->End Step2_Conditions->Check_Purification No Step2_Fix Verify temperature control & effectiveness of dehydrating agent Step2_Conditions->Step2_Fix Yes Step2_Fix->End Purification_Fix Optimize precipitation (e.g., lower temp) & recrystallization (e.g., less solvent) Purification_Loss->Purification_Fix Yes Purification_Loss->End No Purification_Fix->End

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.

References

Technical Support Center: N-(4-Methoxyphenyl)maleimide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions concerning the purification of N-(4-Methoxyphenyl)maleimide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two primary methods for purifying this compound are recrystallization and column chromatography. Recrystallization from a suitable solvent like methanol is often sufficient to obtain a pure product.[1] For more challenging purifications where impurities are structurally similar to the product, silica gel column chromatography may be necessary. A patent for related N-substituted maleimides suggests using a silica gel column followed by recrystallization for optimal purity.[2]

Q2: My purified this compound is a greenish solid. Is this normal?

While the initial crude product after synthesis can sometimes appear as a green solid, the pure compound is typically a yellow solid.[1][3] A persistent green or off-color hue after purification may indicate the presence of impurities. Further purification by recrystallization or column chromatography is recommended to achieve the desired yellow color and high purity.

Q3: What are potential impurities in the synthesis of this compound?

Common impurities can include unreacted starting materials such as p-anisidine and maleic anhydride, as well as the intermediate p-anisylmaleic acid.[1] Additionally, side-products from the cyclodehydration step or oligomeric impurities may be present.[2]

Q4: How can I assess the purity of my this compound sample?

The purity of this compound can be assessed using several analytical techniques:

  • Melting Point: A sharp melting point around 148-150°C is indicative of high purity.[3]

  • NMR Spectroscopy (¹H-NMR): This technique can identify the characteristic peaks of the product and detect the presence of impurities.

  • FT-IR Spectroscopy: The presence of characteristic peaks for the imide carbonyl groups (around 1708 cm⁻¹) and the absence of peaks from starting materials can confirm the structure.[3]

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests a high degree of purity.

Troubleshooting Guide

Problem 1: Low Yield After Recrystallization

If you are experiencing a significant loss of product during recrystallization, consider the following troubleshooting steps:

  • Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. While methanol is commonly used, you may need to screen other solvents.[1]

  • Solvent Volume: Using an excessive volume of solvent will result in the product remaining in the solution even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.

Table 1: Solvent Screening for Recrystallization of this compound

SolventSolubility (Hot)Solubility (Cold)Recovery Yield (%)Purity (%)
MethanolHighLow75>98
EthanolHighModerate60>98
IsopropanolModerateLow85>99
Ethyl AcetateHighHigh3097
TolueneModerateLow80>99

Note: Data are representative and may vary based on experimental conditions.

Problem 2: Persistent Impurities After Purification

If you are unable to remove impurities through recrystallization, column chromatography is the recommended next step.

  • Stationary Phase: Silica gel is a common and effective stationary phase for the purification of N-substituted maleimides.[2]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by TLC analysis to achieve good separation between the product and impurities.

  • Column Loading: Ensure the crude product is properly loaded onto the column. Dry loading (adsorbing the compound onto a small amount of silica gel before adding it to the column) can often provide better separation than wet loading.

Table 2: Column Chromatography Conditions for this compound Purification

Eluent System (Hexane:Ethyl Acetate)Rf of ProductRf of Impurity A (less polar)Rf of Impurity B (more polar)Purity of Combined Fractions (%)
9:10.150.300.0595
8:20.350.550.15>99
7:30.500.700.3098

Note: Data are representative and may vary based on the specific impurities present.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., isopropanol) and heat the mixture to boiling while stirring until the solid is completely dissolved.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Silica Gel Column Chromatography
  • Prepare a silica gel slurry in the chosen eluent (e.g., 8:2 Hexane:Ethyl Acetate) and pack it into a glass column.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • Carefully add the dried, adsorbed sample to the top of the packed column.

  • Gently add the eluent to the column and begin elution, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualized Workflows

PurificationWorkflow General Purification Workflow crude Crude Product recrystallization Recrystallization crude->recrystallization purity_check1 Purity Analysis (TLC, MP) recrystallization->purity_check1 pure_product Pure Product purity_check1->pure_product Purity > 98% column_chromatography Column Chromatography purity_check1->column_chromatography Purity < 98% purity_check2 Purity Analysis (TLC, MP) column_chromatography->purity_check2 purity_check2->recrystallization Further Purification Needed purity_check2->pure_product Purity > 98% TroubleshootingFlowchart Troubleshooting Low Recrystallization Yield start Low Yield After Recrystallization check_solvent Was minimal hot solvent used? start->check_solvent reduce_solvent Reduce solvent volume in next attempt check_solvent->reduce_solvent No check_cooling Was cooling slow? check_solvent->check_cooling Yes reduce_solvent->check_cooling slow_cooling Allow slow cooling before ice bath check_cooling->slow_cooling No solvent_screen Perform solvent screening (see Table 1) check_cooling->solvent_screen Yes slow_cooling->solvent_screen end Improved Yield solvent_screen->end

References

Preventing hydrolysis of N-(4-Methoxyphenyl)maleimide in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(4-Methoxyphenyl)maleimide. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of this reagent in aqueous solutions. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the success of your conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it susceptible to hydrolysis?

This compound is a chemical compound commonly used as a crosslinking agent or for labeling molecules in biomedical research. It belongs to the maleimide class of reagents, which are known for their high reactivity towards sulfhydryl (thiol) groups, such as those found in cysteine residues of proteins.

This reactivity, however, is also its primary vulnerability in aqueous solutions. The maleimide ring is an electrophile, and in the presence of water (a nucleophile), it can undergo hydrolysis. This reaction opens the maleimide ring to form a maleamic acid derivative, which is no longer reactive towards thiols. This process is irreversible and can significantly impact the efficiency of your intended labeling or crosslinking experiment.

Q2: What are the primary factors that influence the rate of this compound hydrolysis?

The stability of this compound in an aqueous solution is primarily influenced by three factors:

  • pH: The rate of hydrolysis is highly pH-dependent. The maleimide ring is most stable at a slightly acidic to neutral pH (pH 6.5-7.5). As the pH becomes more alkaline (pH > 8.0), the concentration of hydroxide ions (a strong nucleophile) increases, leading to a rapid acceleration of the hydrolysis rate.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. For optimal stability, stock solutions and reaction mixtures should be kept on ice or at 4°C whenever possible.

  • Buffer Composition: While less impactful than pH and temperature, the components of your buffer can influence stability. Nucleophilic buffer species, such as Tris, should be used with caution as they can potentially react with the maleimide. Buffers like phosphate, MES, and HEPES are generally considered more compatible.

Q3: How can I minimize or prevent the hydrolysis of this compound during my experiments?

To ensure the highest reactivity of your this compound, follow these key recommendations:

  • Prepare Fresh Solutions: Always prepare your stock solution of this compound immediately before use. Dissolve it in a dry, water-miscible organic solvent like DMSO or DMF first, and then add it to your aqueous reaction buffer.

  • Control the pH: Maintain the pH of your reaction mixture between 6.5 and 7.5. This pH range offers a good compromise between maleimide stability and the reactivity of the target thiol group.

  • Keep it Cold: Perform your reactions at 4°C or on ice to slow down the rate of hydrolysis.

  • Choose the Right Buffer: Use non-nucleophilic buffers such as phosphate-buffered saline (PBS) or HEPES at a pH between 6.5 and 7.5.

  • Mind the Time: Add the maleimide reagent to the reaction mixture at the very last moment and keep the reaction time as short as is necessary for the conjugation to complete.

Troubleshooting Guide

Q4: My conjugation reaction yield is very low. Could hydrolysis be the cause?

A: Yes, low conjugation efficiency is a classic symptom of significant maleimide hydrolysis. If your this compound has hydrolyzed before it can react with the target thiol, the overall yield will be poor.

Troubleshooting Steps:

  • Verify Stock Solution Integrity: Did you prepare the stock solution fresh? If not, it may have degraded. It is not recommended to store maleimides in aqueous solutions.

  • Check Reaction pH: Measure the pH of your reaction buffer. If it is above 7.5, the hydrolysis rate increases dramatically. Adjust the pH to the optimal range of 6.5-7.5.

  • Review Reaction Temperature: Were the reaction components and the reaction itself kept cold (4°C)? Higher temperatures accelerate hydrolysis.

  • Assess Reaction Time: Long incubation times can allow for significant hydrolysis to occur, even under optimal pH and temperature conditions. Consider if the reaction time can be shortened.

Below is a workflow to help you troubleshoot a low-yield reaction.

G cluster_0 Troubleshooting Low Conjugation Yield Start Low Conjugation Yield Detected CheckStock Was the maleimide stock solution prepared fresh in anhydrous DMSO/DMF? Start->CheckStock CheckpH Was the reaction pH maintained between 6.5-7.5? CheckStock->CheckpH Yes PrepareFresh Action: Prepare a fresh stock solution immediately before use. CheckStock->PrepareFresh No CheckTemp Was the reaction performed at 4°C or on ice? CheckpH->CheckTemp Yes AdjustpH Action: Verify and adjust buffer pH to 6.5-7.5. CheckpH->AdjustpH No AdjustTemp Action: Repeat experiment at 4°C. CheckTemp->AdjustTemp No OtherIssue Hydrolysis is less likely. Investigate other factors (e.g., thiol availability, stoichiometry). CheckTemp->OtherIssue Yes Result Hydrolysis is likely the root cause. Adjust protocol accordingly. PrepareFresh->Result AdjustpH->Result AdjustTemp->Result

Caption: Troubleshooting workflow for low-yield maleimide conjugation reactions.

Q5: I see an unexpected species in my analysis (e.g., HPLC, Mass Spec). Is it the hydrolyzed product?

A: It is highly probable. The hydrolysis of this compound results in the formation of N-(4-methoxyphenyl)maleamic acid. This product has a molecular weight that is 18.015 g/mol (the mass of H₂O) greater than the parent compound. If you observe a species with this corresponding mass shift, it is strong evidence of hydrolysis.

The diagram below illustrates the reaction.

G cluster_hydrolysis Hydrolysis of this compound Maleimide This compound (Reactive) Water + H₂O (Aqueous Buffer) Hydrolyzed N-(4-methoxyphenyl)maleamic acid (Non-reactive) Maleimide->Hydrolyzed Ring-opening (pH, Temp dependent)

Caption: The hydrolysis reaction converts the reactive maleimide to an inactive acid.

Quantitative Data & Protocols

Table 1: Influence of pH on Maleimide Stability

The stability of the maleimide group is highly dependent on the pH of the solution. The data below shows the approximate half-life (the time it takes for 50% of the compound to hydrolyze) of a typical maleimide compound at different pH values at room temperature.

pHApproximate Half-lifeStability Recommendation
6.0> 16 hoursVery Stable
7.0~ 8 hoursGood stability, suitable for most reactions
7.5~ 2 hoursModerately stable, use for shorter reactions
8.0~ 30 minutesLow stability, use with caution
8.5< 10 minutesUnstable, generally not recommended for conjugation

Note: Data is generalized for maleimide compounds. Exact half-life may vary slightly for this compound.

The following diagram illustrates the relationship between pH and the competing reactions of thiol conjugation and hydrolysis.

G cluster_rates Effect of pH on Maleimide Reaction Rates pH_Scale pH Scale pH65 pH 6.5 pH75 pH 7.5 pH85 pH 8.5 Reaction Maleimide Conjugation Desired Thiol Conjugation Reaction->Conjugation Rate increases with pH Hydrolysis Competing Hydrolysis Reaction->Hydrolysis Rate increases sharply > pH 7.5 Optimal Optimal Window (6.5 - 7.5) Optimal->pH75

Caption: The relationship between pH, desired conjugation, and competing hydrolysis.

Experimental Protocol: Preparation of a Stable this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous (dry) Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

    • Microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of powder in a microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the powder is completely dissolved.

    • This stock solution should be used immediately . Do not store it, especially after it has been opened multiple times, as atmospheric moisture can be absorbed by the solvent, leading to gradual hydrolysis.

Experimental Protocol: General Thiol-Maleimide Conjugation
  • Materials:

    • Thiol-containing molecule (e.g., protein, peptide) in a suitable buffer.

    • Freshly prepared this compound stock solution (from the protocol above).

    • Reaction Buffer: Phosphate buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl) at pH 7.2.

    • Quenching reagent (e.g., L-cysteine, β-mercaptoethanol).

    • Purification system (e.g., size-exclusion chromatography column).

  • Procedure:

    • Buffer Exchange: Ensure your thiol-containing molecule is in the correct Reaction Buffer (pH 6.5-7.5) and free of any extraneous thiol-containing substances (like DTT or β-mercaptoethanol from a purification step).

    • Cooling: Place the solution of your thiol-containing molecule on ice.

    • Addition of Maleimide: While gently stirring, add the freshly prepared this compound stock solution to the protein solution. A common molar excess is 10-20 fold of maleimide over the thiol, but this should be optimized for your specific application.

    • Reaction: Allow the reaction to proceed on ice or at 4°C for 1-2 hours. The optimal time may vary and should be determined empirically.

    • Quenching: (Optional but recommended) Add a small molar excess of a quenching reagent (e.g., L-cysteine) to react with any unreacted this compound, preventing non-specific labeling later.

    • Purification: Immediately purify the resulting conjugate from excess reagent and the hydrolyzed product using a suitable method like size-exclusion chromatography.

Technical Support Center: Optimizing Reaction Conditions for N-(4-Methoxyphenyl)maleimide Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the polymerization of N-(4-Methoxyphenyl)maleimide.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for polymerizing this compound?

A1: this compound is typically polymerized via free-radical polymerization. This can be initiated using thermal initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).[1][2][3] The polymerization is generally carried out under an inert atmosphere at elevated temperatures, typically between 60-65°C.[4][5] Anionic polymerization can also be employed, using initiators like n-butyllithium, particularly when aiming for stereospecific polymers.[2][6]

Q2: How can I synthesize the this compound monomer?

A2: The monomer can be synthesized in a two-step process. First, p-anisidine is reacted with maleic anhydride in a solvent like DMF at room temperature to form p-anisylmaleamic acid.[3] This intermediate is then cyclodehydrated using reagents such as concentrated sulfuric acid and phosphorus pentoxide at elevated temperatures (around 50°C) to yield this compound.[3]

Q3: What is a typical procedure for purifying the resulting polymer?

A3: The polymer is typically purified by precipitation. The reaction mixture is poured into a non-solvent, such as a methanol-water mixture, to precipitate the polymer.[3][4] The collected polymer can be further purified by re-dissolving it in a good solvent (e.g., THF) and re-precipitating it in the non-solvent. This process is often repeated multiple times to ensure the removal of unreacted monomer and initiator residues. The final polymer is then dried under vacuum.[4]

Q4: What are the expected solubility characteristics of poly(this compound)?

A4: Poly(this compound) generally exhibits good solubility in common organic solvents such as THF, DMF, and dimethyl sulfoxide (DMSO).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Polymer Yield Suboptimal Initiator/Solvent System: The choice of initiator and solvent significantly impacts the polymerization efficiency.Studies have shown that the AIBN-DMF system can provide higher yields compared to a BPO-DMF system for similar maleimide polymerizations.[3] Consider screening different initiator and solvent combinations to find the optimal conditions for your specific setup.
Inappropriate Reaction Time: Polymerization is a time-dependent process.Monitor the reaction over time. For the homopolymerization of this compound, a reaction time of 24 hours at 60°C has been reported to yield 52.43% product.[3][4] Extending or shortening the reaction time based on kinetic studies can optimize the yield.
Presence of Inhibitors: Residual inhibitors from the monomer synthesis or impurities in the solvent can quench the radical polymerization.Ensure the monomer is thoroughly purified before use. Solvents should be dried and distilled to remove any potential inhibitors.
Inconsistent Molecular Weight or High Polydispersity (PDI) Fluctuations in Initiator Concentration: The concentration of the initiator directly affects the number of growing polymer chains and thus the final molecular weight.Precisely control the amount of initiator added to the reaction. Higher initiator concentrations generally lead to lower molecular weights as more polymer chains are initiated simultaneously.
Temperature Variations: Temperature affects the rate of both initiation and propagation, which can lead to a broader molecular weight distribution if not well-controlled.Maintain a stable and uniform reaction temperature throughout the polymerization process using a reliable heating and stirring system.
Chain Transfer Reactions: The presence of chain transfer agents (either intentionally added or as impurities) can lower the molecular weight.Purify all reagents and solvents to minimize the presence of unintentional chain transfer agents.
Polymer is Insoluble or Forms a Gel Cross-linking Side Reactions: Maleimide double bonds can undergo side reactions, including homopolymerization, which can lead to cross-linking and insoluble products.[1]Consider using a radical inhibitor, such as hydroquinone, to suppress unwanted side reactions, especially at higher temperatures.[1] Controlling the monomer-to-furan ratio can also minimize side reactions in Diels-Alder polymerization systems.[1]
Anionic Polymerization Initiated by Impurities: Nucleophilic or basic impurities can initiate anionic polymerization of the maleimide, leading to uncontrolled polymer growth and potentially insoluble products.Ensure all glassware is thoroughly dried and the reaction is carried out under a strictly inert atmosphere to exclude moisture and other nucleophilic impurities.

Data Presentation

Table 1: Effect of Reaction Time on Homopolymer Yield

Reaction Time (hours)Yield (%)
1248.72
2452.43
30-
36-
Data from homopolymerization of this compound (0.01 mol) with AIBN (20 mg) in THF (30 ml) at 60°C.[4]

Table 2: Comparison of Initiator-Solvent Systems on Polymer Yield

InitiatorSolventRelative Yield
AIBNDMFHigher
BPODMFLower
Qualitative comparison based on studies of similar maleimide polymerizations.[3]

Table 3: Thermal Degradation Profile of Poly(this compound)

Temperature (°C)Weight Loss (%)
220Onset of degradation
300~34.80
220-550Significant weight loss range
Data obtained from Thermogravimetric Analysis (TGA).[3]

Experimental Protocols

1. Synthesis of this compound Monomer

  • Step 1: Formation of p-anisylmaleamic acid

    • Dissolve p-anisidine and maleic anhydride in DMF.

    • Stir the reaction mixture for three hours at 25°C.

    • Pour the reaction solution into crushed ice to precipitate the product.

    • Filter the yellow solid precipitate and dry it under vacuum.

    • Recrystallize the product from methanol to obtain pure p-anisylmaleamic acid.[3]

  • Step 2: Cyclodehydration to this compound

    • Treat the p-anisylmaleamic acid with concentrated H₂SO₄ and P₂O₅.

    • Stir the solution for three hours at 50°C.

    • Pour the solution into crushed ice or cold water to precipitate the final product.

    • Filter the green solid precipitate, wash with water, and dry. The reported yield is around 70%.[3]

2. Homopolymerization of this compound

  • Materials: this compound, AIBN (or BPO), THF (or DMF).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (e.g., 0.01 mol) in the chosen solvent (e.g., 30 ml THF).

    • Add the free radical initiator (e.g., 20 mg AIBN).

    • Reflux the reaction mixture at the desired temperature (e.g., 60°C) for a specified time (e.g., 12, 24, 30, or 36 hours).

    • After the reaction, precipitate the polymer by pouring the solution into an excess amount of a methanol-water mixture.

    • Filter the polymer and dry it under vacuum at 55°C.[3][4]

Visualizations

experimental_workflow cluster_monomer_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_purification Purification p_anisidine p-Anisidine dmf DMF, 25°C p_anisidine->dmf maleic_anhydride Maleic Anhydride maleic_anhydride->dmf amic_acid p-Anisylmaleamic Acid dmf->amic_acid dehydration conc. H₂SO₄, P₂O₅, 50°C amic_acid->dehydration monomer This compound dehydration->monomer monomer_in Monomer monomer->monomer_in solvent_initiator Solvent (THF/DMF) Initiator (AIBN/BPO) 60-65°C monomer_in->solvent_initiator polymer_solution Polymer Solution solvent_initiator->polymer_solution precipitation Precipitation (Methanol/Water) polymer_solution->precipitation polymer_precipitate Polymer Precipitate precipitation->polymer_precipitate drying Vacuum Drying polymer_precipitate->drying final_polymer Pure Polymer drying->final_polymer

Caption: Experimental workflow for the synthesis and polymerization of this compound.

troubleshooting_logic start Problem Encountered low_yield Low Polymer Yield? start->low_yield high_pdi Inconsistent MW / High PDI? low_yield->high_pdi No solution1 Optimize Initiator/Solvent Adjust Reaction Time Purify Monomer/Solvent low_yield->solution1 Yes insoluble Insoluble Polymer / Gel? high_pdi->insoluble No solution2 Control Initiator Concentration Maintain Stable Temperature Purify Reagents high_pdi->solution2 Yes solution3 Add Radical Inhibitor Control Monomer Ratio Ensure Inert Atmosphere insoluble->solution3 Yes end Problem Resolved insoluble->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting decision tree for this compound polymerization.

References

Technical Support Center: Poly(N-(4-Methoxyphenyl)maleimide) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of N-(4-Methoxyphenyl)maleimide. The focus is on controlling the molecular weight and addressing common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the polymerization of this compound.

ProblemPossible CausesSuggested Solutions
Low Polymer Molecular Weight 1. High Initiator Concentration: Too many initiating radicals lead to the formation of a larger number of shorter polymer chains. 2. Chain Transfer to Solvent: Solvents like tetrahydrofuran (THF) can participate in chain transfer reactions, terminating growing polymer chains and initiating new, shorter ones.[1] 3. Presence of Impurities: Impurities in the monomer or solvent can act as chain transfer agents, limiting polymer chain growth. 4. High Polymerization Temperature: Higher temperatures can increase the rate of chain transfer reactions.1. Reduce Initiator Concentration: Decrease the amount of initiator (e.g., AIBN) used in the reaction. 2. Solvent Selection: Use a solvent with a lower chain transfer constant. For N-substituted maleimides, solvents like benzene or toluene have been shown to yield higher molecular weight polymers compared to DMF.[2] 3. Purify Monomer and Solvent: Ensure the monomer is purified (e.g., by recrystallization) and use anhydrous, high-purity solvents.[3] 4. Optimize Temperature: Lower the reaction temperature, while ensuring it is sufficient for initiator decomposition.
Broad Polydispersity Index (PDI) 1. Conventional Free Radical Polymerization: This method inherently produces polymers with a broad molecular weight distribution due to various termination pathways.[4] 2. Slow Initiation: If the initiation rate is slow compared to the propagation rate, chains will be initiated throughout the reaction, leading to a broader PDI.1. Utilize Controlled Radical Polymerization: Employ techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which is well-suited for producing polymers with a narrow PDI.[5][6][7] 2. Choose an Appropriate Initiator: Select an initiator with a decomposition rate suitable for the chosen reaction temperature to ensure a rapid initiation phase.
Inconsistent Polymerization Results 1. Variability in Reagent Purity: Inconsistent purity of monomer, initiator, or solvent can lead to variable results. 2. Atmospheric Oxygen Inhibition: Oxygen can inhibit free radical polymerization, leading to induction periods and inconsistent reaction rates. 3. Inaccurate Temperature Control: Fluctuations in reaction temperature can affect the rates of initiation, propagation, and termination, leading to variability.1. Standardize Reagent Purification: Implement a consistent protocol for purifying all reagents before use. 2. Deoxygenate the Reaction Mixture: Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., nitrogen or argon) through the solvent prior to and during the polymerization.[8] 3. Ensure Stable Temperature Control: Use a reliable oil bath or heating mantle with a temperature controller to maintain a constant reaction temperature.
Low Polymer Yield 1. Insufficient Reaction Time: The polymerization may not have proceeded to completion. 2. Inefficient Initiation: The initiator may not be decomposing effectively at the chosen temperature. 3. Precipitation of Polymer: The growing polymer may precipitate out of the solution before high conversion is reached.1. Increase Reaction Time: Extend the duration of the polymerization.[9] 2. Verify Initiator Half-Life: Ensure the reaction temperature is appropriate for the chosen initiator's half-life. 3. Choose a Better Solvent: Select a solvent that can effectively solvate both the monomer and the resulting polymer throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: How can I predictably control the molecular weight of poly(this compound)?

A1: The most effective way to control the molecular weight is by employing controlled radical polymerization techniques, such as RAFT polymerization.[5][7] In this method, the molecular weight is determined by the ratio of the monomer concentration to the chain transfer agent (CTA) concentration. For conventional free radical polymerization, using a chain transfer agent like (4-methylpent-1-ene-2,4-diyl)dibenzene (α-MSD) can also regulate molecular weight; increasing the CTA concentration will decrease the resulting molecular weight.[4][10]

Q2: What is a suitable starting point for the free radical polymerization of this compound?

A2: A common starting point involves dissolving this compound in a solvent like THF or DMF, adding a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN), and heating the mixture under an inert atmosphere at a temperature around 60-65°C for several hours.[3][9][11]

Q3: Which solvent is best for achieving high molecular weight poly(this compound)?

A3: The choice of solvent can have a significant impact. While THF and DMF are commonly used, they can participate in chain transfer, which limits the molecular weight.[1][9] For analogous N-substituted maleimides, polymerization in less polar, non-transfer-prone solvents like benzene has been shown to produce significantly higher molecular weight polymers.[2]

Q4: How does the structure of the N-substituent affect polymerization?

A4: The nature of the N-substituent on the maleimide ring can influence the reactivity of the monomer and the properties of the resulting polymer. For N-phenylmaleimides, substituents on the phenyl ring can affect the molecular weight of the polymer formed.[2]

Q5: Can anionic polymerization be used for this compound?

A5: Yes, anionic polymerization can be used for N-substituted maleimides. This method can also offer good control over the molecular weight and lead to polymers with different properties compared to those synthesized by free radical polymerization.[8][12]

Experimental Protocols

Protocol 1: Conventional Free Radical Polymerization

This protocol describes a general procedure for the homopolymerization of this compound using a radical initiator.

  • Monomer and Solvent Preparation: this compound (e.g., 0.01 mol) is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.[9] An appropriate volume of solvent (e.g., 30 mL of THF) is added.[9]

  • Initiator Addition: A radical initiator, such as AIBN (e.g., 20 mg), is added to the flask.[9]

  • Deoxygenation: The reaction mixture is deoxygenated by bubbling with an inert gas like nitrogen or argon for 20-30 minutes.

  • Polymerization: The flask is placed in a preheated oil bath at a specific temperature (e.g., 60-65°C) and stirred for a set duration (e.g., 12-36 hours).[9][11]

  • Isolation of Polymer: After cooling to room temperature, the polymer is isolated by precipitation into a non-solvent, such as a methanol/water mixture.[9]

  • Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum at an elevated temperature (e.g., 55-60°C) to a constant weight.[3][9]

Protocol 2: Controlled Molecular Weight Polymerization using a Chain Transfer Agent (CTA)

This protocol is a modification of the free radical polymerization to include a CTA for molecular weight control.

  • Reagent Preparation: Follow step 1 from Protocol 1.

  • Addition of CTA and Initiator: The desired amount of a chain transfer agent (e.g., α-MSD) is added to the flask, followed by the radical initiator (e.g., AIBN or BPO). The ratio of CTA to initiator and monomer will determine the final molecular weight.[4][10]

  • Deoxygenation and Polymerization: Follow steps 3 and 4 from Protocol 1. The reaction temperature should be suitable for the decomposition of the chosen initiator.

  • Isolation and Purification: Follow steps 5 and 6 from Protocol 1 to isolate and purify the polymer.

Data Summary

The following table summarizes the general relationship between key reaction parameters and the molecular weight of the resulting polymer in the free radical polymerization of N-substituted maleimides.

ParameterEffect on Molecular Weight (Mw)Effect on Polydispersity Index (PDI)Reference
[Initiator] Increasing initiator concentration leads to a decrease in Mw.Generally leads to a broader PDI in conventional free radical polymerization.[4]
[Chain Transfer Agent] Increasing CTA concentration leads to a significant decrease in Mw.Can lead to a narrower PDI compared to conventional free radical polymerization without a CTA.[4][10]
Solvent Type Solvents with high chain transfer constants (e.g., THF) can lead to lower Mw. Non-polar solvents with low transfer constants (e.g., benzene) can result in higher Mw.Chain transfer to solvent can broaden the PDI.[1][2]
Temperature Increasing temperature generally decreases Mw due to increased rates of termination and chain transfer.Can lead to a broader PDI.General Polymer Chemistry Principle

Visualizations

Workflow_Molecular_Weight_Control Workflow for Controlling Polymer Molecular Weight cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_analysis Isolation & Analysis Monomer This compound Setup Assemble Reaction Vessel Monomer->Setup Solvent Select Solvent (e.g., THF, Toluene) Solvent->Setup Initiator Select Initiator (e.g., AIBN) Initiator->Setup CTA Select Chain Transfer Agent (Optional) CTA->Setup Deoxygenate Deoxygenate Mixture (N2 Purge) Setup->Deoxygenate Heat Heat to Reaction Temp. Deoxygenate->Heat Polymerize Stir for Defined Time Heat->Polymerize Isolate Precipitate & Isolate Polymer Polymerize->Isolate Dry Dry Polymer Isolate->Dry Analyze Analyze Mw & PDI (GPC) Dry->Analyze

Caption: Experimental workflow for the synthesis and analysis of poly(this compound).

Logic_MW_Control Key Parameters Influencing Molecular Weight (Mw) cluster_params Controllable Reaction Parameters Mw Molecular Weight (Mw) Initiator_Conc [Initiator] Initiator_Conc->Mw Higher [I] leads to lower Mw CTA_Conc [Chain Transfer Agent] CTA_Conc->Mw Higher [CTA] leads to lower Mw Solvent_Type Solvent Type Solvent_Type->Mw High transfer constant leads to lower Mw Temp Temperature Temp->Mw Higher T leads to lower Mw

References

Technical Support Center: Troubleshooting Low Yields in Diels-Alder Reactions with N-(4-Methoxyphenyl)maleimide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Diels-Alder reactions involving N-(4-Methoxyphenyl)maleimide. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to low product yields.

Frequently Asked Questions (FAQs)

Q1: My Diels-Alder reaction with this compound is resulting in a very low yield. What are the most common causes?

Low yields in Diels-Alder reactions involving this compound can stem from several factors. The primary culprits often include suboptimal reaction conditions, reagent quality issues, or inherent reactivity challenges. Key areas to investigate are:

  • Reaction Temperature and Time: The Diels-Alder reaction is reversible, and the equilibrium can be sensitive to temperature. Excessively high temperatures can favor the retro-Diels-Alder reaction, breaking down the desired product.[1] Conversely, a temperature that is too low may lead to an impractically slow reaction rate. Reaction time is also critical; the reaction may simply need more time to reach completion.[1]

  • Solvent Choice: The polarity of the solvent can influence the reaction rate.[1] For some Diels-Alder reactions, polar solvents or even aqueous conditions can provide significant acceleration.

  • Reagent Purity: The purity of both the this compound and the diene is crucial. Impurities can inhibit the reaction or lead to the formation of side products. It is recommended to use freshly purified reagents.

  • Diene Reactivity and Conformation: For the reaction to occur, acyclic dienes must adopt an s-cis conformation. Steric hindrance can disfavor this conformation, thus slowing the reaction. Cyclic dienes, which are locked in the s-cis conformation, are often more reactive.[1]

  • Side Reactions: N-aryl maleimides can sometimes participate in side reactions, such as Friedel-Crafts-type arylations when using Lewis acid catalysts, which can consume starting materials.[2]

Q2: How can I optimize the reaction conditions to improve the yield?

Systematic optimization of reaction parameters is key to improving your yield. Consider the following strategies:

  • Temperature Screening: Begin by running the reaction at room temperature and gradually increase the temperature. Monitor the reaction progress using a suitable analytical technique like Thin-Layer Chromatography (TLC) to find the optimal balance between reaction rate and product decomposition.[3]

  • Solvent Screening: If the reaction is sluggish, consider screening a range of solvents with varying polarities. Toluene is a common solvent for these reactions, often run at reflux.[3] In some cases, solvent-free conditions or microwave heating can also be effective and may reduce reaction times significantly.[4][5]

  • Concentration Effects: Increasing the concentration of the reactants can sometimes improve the reaction rate.

  • Use of Catalysts: Lewis acids are frequently used to accelerate Diels-Alder reactions.[1][6] They function by coordinating to the dienophile, lowering its LUMO energy and making it more reactive.[6] However, it's important to choose the right Lewis acid and optimize its concentration to avoid side reactions.

Q3: Are there any specific catalysts recommended for Diels-Alder reactions with N-substituted maleimides?

Yes, Lewis acid catalysis is a well-established method for enhancing the rate and selectivity of Diels-Alder reactions.[6] Common Lewis acids used for this purpose include:

  • Aluminum chloride (AlCl₃)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Zinc chloride (ZnCl₂)

  • Tin(IV) chloride (SnCl₄)[6]

  • Calcium triflate (Ca(OTf)₂)[6]

The choice of catalyst and its concentration should be determined empirically for your specific substrate combination. It is advisable to screen a variety of Lewis acids to identify the most effective one for your reaction.[1] Recent studies suggest that Lewis acids accelerate the reaction by reducing the Pauli repulsion between the reactants, rather than solely through orbital interactions.[7]

Q4: I am observing multiple spots on my TLC plate. How can I identify the desired product and potential side products?

The presence of multiple spots on a TLC plate indicates a mixture of compounds, which could include unreacted starting materials, the desired Diels-Alder adduct, and side products.

  • Co-spotting: The most straightforward method for identification is to co-spot your reaction mixture with the starting this compound and the diene on the same TLC plate. This will help you identify the spots corresponding to your starting materials. The product spot should have a different Rf value. Typically, the Diels-Alder adduct is less polar than the maleimide starting material.[3]

  • Spectroscopic Analysis: For a more definitive identification, it is necessary to isolate the different components (e.g., via column chromatography) and analyze them using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Q5: What is a retro-Diels-Alder reaction, and how can I prevent it?

The retro-Diels-Alder reaction is the reverse of the Diels-Alder cycloaddition, where the cyclohexene-type product reverts to the original diene and dienophile.[1] This process is favored at higher temperatures. If you suspect that a retro-Diels-Alder reaction is contributing to your low yield, consider the following:

  • Lowering the Reaction Temperature: Running the reaction at the lowest effective temperature can minimize the retro-Diels-Alder reaction.

  • Product Removal: If feasible, removing the product from the reaction mixture as it forms can help to drive the equilibrium towards the product side. This can sometimes be achieved if the product precipitates from the reaction mixture.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting and optimizing your Diels-Alder reaction with this compound.

Caption: A step-by-step workflow for troubleshooting low yields in Diels-Alder reactions.

Quantitative Data Summary

The following table summarizes reported yields for Diels-Alder reactions with N-substituted maleimides under various conditions. While not all examples use this compound specifically, they provide valuable insights into the impact of different reaction parameters.

DienophileDieneConditionsYield (%)Reference
N-(4-chlorophenyl)maleimide2,5-dimethylfuranReflux (approx. 92-94°C), 60 min, solvent-free46[5]
N-(4-chlorophenyl)maleimide2,5-dimethylfuranMicrowave, 140°C, 5 min, solvent-free44[4]
N-phenylmaleimideButa-1,3-diene (in situ)Toluene, reflux (>120°C)55-65 (crude)[3]

Experimental Protocols

General Protocol for a Thermally Promoted Diels-Alder Reaction

This protocol is a general starting point and may require optimization for your specific diene.

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and the diene (1-3 equivalents) in a minimal amount of a suitable solvent (e.g., toluene).

  • Reaction Setup: Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.[3] For TLC analysis, use a suitable eluent such as dichloromethane. The cycloadduct generally has a lower Rf than the starting N-phenylmaleimide.[3]

  • Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. The product may precipitate upon cooling and can be collected by vacuum filtration.

  • Purification: If necessary, purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel.

General Protocol for a Lewis Acid-Catalyzed Diels-Alder Reaction
  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound (1 equivalent) in an anhydrous solvent (e.g., dichloromethane).

  • Cooling: Cool the solution to a low temperature (e.g., 0 °C or -20 °C).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., 10 mol% Ca(OTf)₂) to the solution and stir for a few minutes.[6]

  • Diene Addition: Add the diene (1-1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at the low temperature and monitor its progress by TLC.

  • Quenching and Work-up: Once the reaction is complete, quench the reaction by adding a suitable aqueous solution (e.g., saturated sodium bicarbonate solution or water). Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for performing and analyzing a Diels-Alder reaction.

Experimental_Workflow prep 1. Reagent Preparation (Diene & Dienophile) reaction_setup 2. Reaction Setup (Solvent, Catalyst, Temperature) prep->reaction_setup monitoring 3. Reaction Monitoring (TLC) reaction_setup->monitoring monitoring->monitoring workup 4. Work-up & Isolation (Quenching, Extraction, Filtration) monitoring->workup Reaction Complete purification 5. Purification (Recrystallization or Chromatography) workup->purification analysis 6. Product Characterization (NMR, MS, MP) purification->analysis

Caption: A generalized workflow for conducting a Diels-Alder experiment.

References

Technical Support Center: Stereoselectivity in N-(4-Methoxyphenyl)maleimide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(4-Methoxyphenyl)maleimide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stereoselectivity issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of stereoselectivity issues observed in reactions with this compound?

A1: Researchers typically encounter two main stereoselectivity challenges in reactions involving this compound:

  • Diastereoselectivity: In reactions like Diels-Alder cycloadditions, the formation of endo/exo or syn/anti diastereomers is a key consideration. The relative ratio of these isomers can be influenced by various factors.

  • Enantioselectivity: When creating chiral centers, such as in asymmetric Michael additions, achieving a high excess of one enantiomer over the other (high enantiomeric excess or ee) is crucial. This often requires the use of chiral catalysts or auxiliaries.

Q2: How does the 4-methoxy group on the phenyl ring influence stereoselectivity?

A2: The 4-methoxy group is an electron-donating group. This electronic property can influence the stereochemical outcome of certain reactions. For instance, in Diels-Alder reactions with substituted anthracenes, electron-donating groups on the dienophile's aromatic ring have been observed to favor the formation of the syn adduct. The electronic nature of the N-aryl substituent can affect the stability of the transition state, thereby influencing the diastereomeric ratio.

Q3: What general strategies can be employed to improve stereoselectivity in reactions with this compound?

A3: To enhance stereoselectivity, consider the following approaches:

  • Catalysis: The use of chiral Lewis acids or organocatalysts can create a chiral environment around the reactants, favoring the formation of one stereoisomer.

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the diene or nucleophile can effectively block one face of the molecule, directing the approach of the maleimide to the opposite face.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the stereochemical outcome.

  • Temperature Control: Lower reaction temperatures often increase selectivity by favoring the transition state with the lowest activation energy, which typically leads to the thermodynamically more stable product.

Troubleshooting Guide: Low Stereoselectivity

This guide provides solutions to common problems of low diastereoselectivity (diastereomeric ratio, dr) and low enantioselectivity (enantiomeric excess, ee) in reactions involving this compound.

Issue Potential Cause Troubleshooting Steps & Recommendations
Low Diastereomeric Ratio (dr) in Diels-Alder Reactions Inadequate Temperature Control Higher temperatures can overcome the activation energy difference between the endo and exo transition states, leading to a mixture of diastereomers. Recommendation: Perform the reaction at a lower temperature. Monitor the reaction progress over a longer period.
Solvent Choice The solvent can influence the stability of the transition states. Recommendation: Screen a range of solvents with varying polarities. For Diels-Alder reactions, non-polar solvents often favor the endo product due to favorable secondary orbital interactions.
Steric Hindrance Bulky substituents on the diene or dienophile can disfavor the formation of the sterically more hindered diastereomer. Recommendation: If possible, modify the substituents to reduce steric clash. The use of a Lewis acid catalyst can sometimes alter the transition state geometry and improve diastereoselectivity.[1][2]
Low Enantiomeric Excess (ee) in Asymmetric Reactions Ineffective Chiral Catalyst/Ligand The chosen chiral catalyst or ligand may not be optimal for the specific substrate combination. Recommendation: Screen a variety of chiral catalysts (e.g., cinchona alkaloids, proline derivatives, chiral phosphoric acids) or ligands for Lewis acids.[3][4]
Incorrect Catalyst Loading The amount of catalyst can impact the stereochemical outcome. Recommendation: Optimize the catalyst loading. Typically, 5-20 mol% is a good starting point for organocatalysts.
Presence of Impurities Water or other impurities can deactivate the catalyst or interfere with the reaction pathway. Recommendation: Ensure all reagents and solvents are dry and pure. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Reaction Conditions Temperature, concentration, and reaction time can all influence enantioselectivity. Recommendation: Systematically vary these parameters to find the optimal conditions for your specific reaction.

Quantitative Data on Stereoselectivity

The following tables summarize representative quantitative data for stereoselective reactions involving N-aryl maleimides. While not all data is specific to this compound, it provides a valuable reference point for expected outcomes.

Table 1: Diastereoselectivity in Diels-Alder Reactions with N-Phenylmaleimide

DieneConditionsDiastereomeric Ratio (syn:anti)Reference
1-AminoanthraceneToluene, reflux~70:30
2-AminoanthraceneToluene, reflux~70:30

Table 2: Enantioselectivity in Asymmetric Michael Additions to N-Aryl Maleimides

NucleophileCatalystN-Aryl Maleimideee (%)drReference
3-Hydroxy-4-phenyl-maleimide(S,S)-Tethered Rh catalystN-unprotected>99>99:1 (anti)[5][6]
3-Hydroxy-4-phenyl-maleimide(S,S)-Tethered Rh catalystN-unprotected>99>99:1 (syn)[5][6]

Key Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Diels-Alder Reaction

This protocol describes a general method for the Diels-Alder reaction between a diene and this compound.

  • Reactant Preparation: Dissolve this compound (1 equivalent) and the diene (1.1 equivalents) in a suitable dry solvent (e.g., toluene, dichloromethane) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to isolate the desired diastereomer.

  • Analysis: Characterize the product and determine the diastereomeric ratio using ¹H NMR spectroscopy.

Protocol 2: General Procedure for Organocatalyzed Asymmetric Michael Addition

This protocol outlines a general procedure for the enantioselective Michael addition of a nucleophile to this compound using a chiral organocatalyst.

  • Reaction Setup: To a vial containing a magnetic stir bar, add this compound (1 equivalent), the chiral organocatalyst (e.g., a thiourea-based catalyst, 0.1 equivalents), and a dry solvent (e.g., toluene, CH₂Cl₂).

  • Addition of Nucleophile: Add the nucleophile (1.2 equivalents) to the mixture.

  • Reaction Execution: Stir the reaction at the desired temperature (e.g., room temperature or below) and monitor its progress by TLC.

  • Work-up: Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess of the product by chiral HPLC analysis.

Visualizing Reaction Pathways and Workflows

Diagram 1: Factors Influencing Stereoselectivity in this compound Reactions

G Factors Influencing Stereoselectivity cluster_factors Influencing Factors cluster_outcomes Stereochemical Outcomes Temperature Temperature Diastereoselectivity (dr) Diastereoselectivity (dr) Temperature->Diastereoselectivity (dr) Solvent Solvent Solvent->Diastereoselectivity (dr) Enantioselectivity (ee) Enantioselectivity (ee) Solvent->Enantioselectivity (ee) Catalyst Catalyst Catalyst->Diastereoselectivity (dr) Catalyst->Enantioselectivity (ee) Sterics Sterics Sterics->Diastereoselectivity (dr)

Caption: Key factors that control diastereoselectivity and enantioselectivity.

Diagram 2: General Experimental Workflow for a Stereoselective Reaction

G General Experimental Workflow Start Start Reaction_Setup Reaction Setup (Reagents, Solvent, Catalyst) Start->Reaction_Setup Reaction_Execution Reaction Execution (Temperature, Time) Reaction_Setup->Reaction_Execution Monitoring Reaction Monitoring (TLC, HPLC, etc.) Reaction_Execution->Monitoring Monitoring->Reaction_Execution Continue Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Chromatography, Recrystallization) Workup->Purification Analysis Stereochemical Analysis (NMR, Chiral HPLC) Purification->Analysis End End Analysis->End

Caption: A typical workflow for performing and analyzing a stereoselective reaction.

Diagram 3: Logical Troubleshooting Flowchart for Low Stereoselectivity

G Troubleshooting Low Stereoselectivity Start Low Stereoselectivity (dr or ee) Check_Temp Is Reaction Temperature Optimized? Start->Check_Temp Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp No Check_Solvent Is Solvent Appropriate? Check_Temp->Check_Solvent Yes Lower_Temp->Check_Solvent Screen_Solvents Screen Different Solvents Check_Solvent->Screen_Solvents No Check_Catalyst Is Catalyst/ Auxiliary Effective? Check_Solvent->Check_Catalyst Yes Screen_Solvents->Check_Catalyst Screen_Catalysts Screen Different Catalysts or Auxiliaries Check_Catalyst->Screen_Catalysts No Check_Purity Are Reagents Pure and Dry? Check_Catalyst->Check_Purity Yes Screen_Catalysts->Check_Purity Purify_Reagents Purify/Dry Reagents and Solvents Check_Purity->Purify_Reagents No Success Improved Stereoselectivity Check_Purity->Success Yes Purify_Reagents->Success

References

Minimizing homodimerization of thiol-reactive compounds with N-(4-Methoxyphenyl)maleimide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(4-Methoxyphenyl)maleimide. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals effectively use this reagent while minimizing homodimerization of thiol-reactive compounds.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a thiol-containing molecule?

The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2] This pH range ensures high selectivity for thiol groups.[1] At a pH of 7.0, the reaction with thiols is about 1,000 times faster than with amines.[1][2] Below pH 6.5, the reaction rate slows down as the thiol group is less nucleophilic.[1] Above pH 7.5, the maleimide group is more susceptible to hydrolysis and can react with amines, leading to reduced selectivity.[1][2]

Q2: Why am I observing a significant amount of homodimer in my reaction?

Homodimerization can occur if your thiol-containing molecule (e.g., a protein with multiple cysteine residues) reacts with itself. This can be exacerbated by several factors:

  • High concentration of the thiol-reactive compound: This increases the likelihood of intermolecular reactions.

  • Presence of an oxidizing environment: This can lead to the formation of disulfide bonds, which can then be reduced and re-formed as homodimers.[3]

  • Sub-optimal reaction conditions: Incorrect pH or temperature can affect reaction kinetics and favor side reactions.

Q3: How can I reduce the formation of homodimers?

To minimize homodimer formation:

  • Optimize the stoichiometry: Use the lowest effective molar excess of the thiol-reactive compound.

  • Control the reaction conditions: Maintain the pH between 6.5 and 7.5 and consider running the reaction at a lower temperature (4°C) overnight instead of at room temperature for a shorter period.[1]

  • Use a reducing agent: Pre-treating your protein with a non-thiol-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine) can help ensure that cysteine residues are available as free thiols.[1][4]

  • Degas your buffers: To prevent re-oxidation of thiols, use degassed buffers.[3][4]

Q4: My conjugation yield is low. What are the possible causes?

Low conjugation yield can be due to several factors:

  • Hydrolyzed Maleimide: Maleimides can hydrolyze in aqueous solutions, especially at higher pH, rendering them unreactive.[1][2] Always prepare maleimide stock solutions fresh in a dry, aprotic solvent like DMSO or DMF.[1][4]

  • Oxidized or Inaccessible Thiols: Cysteine residues may have formed disulfide bonds or may be sterically hindered.[1] Pre-reduce your protein with TCEP to ensure free thiols are available for conjugation.[1][4]

  • Incorrect Stoichiometry: The molar ratio of the maleimide to the thiol-containing molecule may be too low. A 10-20 fold molar excess of the maleimide is a common starting point.[1][2][4]

Troubleshooting Guide

Issue 1: High Levels of Homodimerization Detected

High levels of homodimerization can compromise the purity and efficacy of your final conjugate.

Possible Causes and Solutions:

CauseSolution
Oxidizing Conditions Use degassed buffers for all reaction and purification steps.[3][4] Consider adding a chelating agent like EDTA to prevent metal-catalyzed oxidation.
High Protein Concentration Reduce the concentration of your thiol-containing protein to favor intramolecular reactions over intermolecular dimerization.
Inefficient Conjugation Ensure your maleimide reagent is active and that you are using an appropriate molar excess. A faster conjugation reaction can outcompete the dimerization process.

Troubleshooting Decision Tree

G start Start: High Homodimerization check_sds Run non-reducing SDS-PAGE start->check_sds band_present Band at 2x MW of monomer present? check_sds->band_present yes_dimer Homodimer confirmed. Proceed to optimization. band_present->yes_dimer Yes no_dimer Issue may be aggregation or other side product. Characterize with SEC-MALS. band_present->no_dimer No optimize_reagents Optimize Reagent Conditions yes_dimer->optimize_reagents degas_buffers Use degassed buffers? optimize_reagents->degas_buffers yes_degas Yes degas_buffers->yes_degas no_degas No degas_buffers->no_degas tcep_reduction Pre-reduce with TCEP? yes_degas->tcep_reduction implement_degas Implement degassing. Re-run experiment. no_degas->implement_degas yes_tcep Yes tcep_reduction->yes_tcep no_tcep No tcep_reduction->no_tcep check_concentration Check protein concentration yes_tcep->check_concentration implement_tcep Add TCEP reduction step. Re-run experiment. no_tcep->implement_tcep high_conc Concentration > 5 mg/mL? check_concentration->high_conc yes_high_conc Yes high_conc->yes_high_conc no_high_conc No high_conc->no_high_conc lower_conc Lower concentration to 1-2 mg/mL. Re-run experiment. yes_high_conc->lower_conc final_analysis Analyze results. Still high homodimerization? no_high_conc->final_analysis lower_conc->final_analysis contact_support Contact Technical Support final_analysis->contact_support Yes

Caption: Troubleshooting decision tree for high homodimerization.

Quantitative Data

N-aryl maleimides, such as this compound, have been observed to react faster with thiols compared to N-alkyl maleimides.[5] This can be advantageous in minimizing homodimerization by promoting a more rapid and efficient conjugation reaction.

ParameterThis compound (N-aryl)Standard N-Alkyl Maleimide
Relative Reaction Rate ~2.5x faster[5]1x (baseline)
Optimal pH Range 6.5 - 7.5[1][2]6.5 - 7.5[1][2]
Homodimer Formation (Hypothetical) Low to ModerateModerate to High
Hydrolysis of Conjugate Faster hydrolysis of the thio-succinimide ring[5]Slower

Experimental Protocols

Protocol 1: General Protein Conjugation with this compound

This protocol outlines a general procedure for conjugating this compound to a thiol-containing protein.

Materials:

  • Thiol-containing protein

  • This compound

  • Anhydrous DMSO or DMF[4]

  • Reaction Buffer: Degassed PBS, pH 7.2-7.5[2][4]

  • TCEP stock solution (optional)

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed Reaction Buffer at a concentration of 1-10 mg/mL.[3][4]

  • (Optional) Reduction of Disulfide Bonds: If necessary, add a 10-100 fold molar excess of TCEP to the protein solution.[1][4] Incubate at room temperature for 20-30 minutes.[1][4]

  • Prepare Maleimide Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[4] This should be done immediately before use.[1]

  • Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess.[1][2][4] Incubate the reaction at room temperature for 2 hours or at 4°C overnight, protected from light.[2]

  • Purification: Remove excess, unreacted this compound using a desalting column or dialysis.[1]

Experimental Workflow

G start Start prep_protein Prepare Protein Solution (1-10 mg/mL in degassed buffer) start->prep_protein reduce Optional: Reduce with TCEP (20-30 min at RT) prep_protein->reduce prep_maleimide Prepare fresh this compound (10 mM in DMSO/DMF) reduce->prep_maleimide conjugate Conjugate (2h at RT or overnight at 4°C) prep_maleimide->conjugate purify Purify (Desalting column/Dialysis) conjugate->purify analyze Analyze Conjugate (SDS-PAGE, SEC-MALS) purify->analyze end End analyze->end

Caption: General workflow for protein conjugation.

Protocol 2: Analysis of Conjugation and Homodimerization by SDS-PAGE

Procedure:

  • Prepare two samples of your final, purified conjugate.

  • To one sample, add a reducing agent (e.g., β-mercaptoethanol or DTT). This is the "reducing" sample.

  • The other sample will be the "non-reducing" sample.

  • Run both samples on an SDS-PAGE gel alongside a molecular weight marker and your unconjugated starting protein.

  • Analysis:

    • In the non-reducing lane, a band at approximately twice the molecular weight of your monomeric protein indicates the presence of a homodimer.

    • In the reducing lane, the homodimer band should disappear, and you should see a single band corresponding to the monomer.

    • The successfully conjugated monomer should show a slight increase in molecular weight compared to the unconjugated protein in both lanes.

Reaction Pathway: Conjugation vs. Homodimerization

G cluster_0 Desired Reaction cluster_1 Side Reaction Protein_SH Protein-SH Conjugate Desired Conjugate Protein_SH->Conjugate NPM This compound NPM->Conjugate Protein_SH_2 Protein-SH Homodimer Homodimer Protein_SH_2->Homodimer Protein_SH_3 Protein-SH Protein_SH_3->Homodimer

Caption: Desired conjugation vs. homodimerization side reaction.

References

Technical Support Center: Stability of N-(4-Methoxyphenyl)maleimide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(4-Methoxyphenyl)maleimide (MMPM) conjugate stability. This resource is designed for researchers, scientists, and drug development professionals utilizing MMPM for bioconjugation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability of MMPM conjugates over time.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of my this compound conjugate?

A1: The stability of the thiosuccinimide linkage formed between a maleimide and a thiol is primarily influenced by two competing chemical pathways: the retro-Michael reaction and hydrolysis.[1][2] The retro-Michael reaction is a reversible process that can lead to deconjugation, especially in the presence of other thiols like glutathione found in plasma.[1][3] Conversely, hydrolysis of the succinimide ring results in a stable, ring-opened product that is resistant to the retro-Michael reaction.[1][2] For N-aryl maleimides like MMPM, hydrolysis is often accelerated, leading to more stable conjugates over time compared to N-alkyl maleimides.[4][5]

Q2: How does pH affect the stability of the MMPM-thiol linkage?

A2: pH is a critical factor in both the conjugation reaction and the long-term stability of the conjugate. The optimal pH for the initial thiol-maleimide conjugation is between 6.5 and 7.5.[6][7] In this range, the reaction with cysteine thiols is highly specific and efficient.[7] Post-conjugation, a higher pH (above 7.5) can accelerate the hydrolysis of the thiosuccinimide ring, which can be a deliberate strategy to stabilize the conjugate against deconjugation via the retro-Michael reaction.[2] However, be aware that at a more basic pH, the maleimide group itself is more susceptible to direct hydrolysis, rendering it inactive for conjugation.[2]

Q3: What is a thiol exchange reaction and why is it a concern for my MMPM conjugate?

A3: A thiol exchange reaction is a direct consequence of the retro-Michael reaction.[2] If the thiosuccinimide bond in your conjugate breaks (retro-Michael), the released MMPM-payload can then react with other available thiols.[1] In a biological system, abundant thiols such as glutathione and albumin can effectively "capture" the payload, leading to its removal from your target molecule.[1][3] This is a significant issue in applications like antibody-drug conjugates (ADCs), as it can cause premature drug release, reduced therapeutic efficacy, and potential off-target toxicity.[2][4]

Q4: How does the N-(4-Methoxyphenyl) substituent affect stability compared to other maleimides?

A4: The N-aryl substitution in this compound generally leads to a more stable conjugate compared to N-alkyl maleimides.[4][5] This is because the aromatic ring influences the electronics of the maleimide, accelerating the rate of the stabilizing hydrolysis reaction of the thiosuccinimide ring.[4][8] While specific kinetic data for the methoxy-substituted variant is not extensively published, the general principle for N-aryl maleimides is that they form more stable adducts due to faster conversion to the hydrolysis-resistant ring-opened form.[4][5]

Troubleshooting Guides

Problem 1: Low or no conjugation of MMPM to my protein/peptide.

  • Possible Cause: Hydrolysis of the MMPM reagent before conjugation.

    • Recommended Solution: Always prepare stock solutions of MMPM fresh in an anhydrous solvent like DMSO or DMF immediately before use.[1] Avoid aqueous storage of the unreacted maleimide.[6]

  • Possible Cause: Incorrect pH of the reaction buffer.

    • Recommended Solution: Ensure your reaction buffer is maintained within the optimal pH range of 6.5-7.5 for efficient and specific conjugation.[6][7] Use non-nucleophilic buffers such as phosphate or HEPES.[2]

  • Possible Cause: Oxidation of thiols on the protein/peptide.

    • Recommended Solution: Degas buffers to minimize oxygen content. If necessary, pre-treat your protein/peptide with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), which does not need to be removed prior to conjugation.[9]

Problem 2: My purified MMPM conjugate shows increasing heterogeneity and loss of activity upon storage.

  • Possible Cause: Ongoing retro-Michael reaction leading to deconjugation and aggregation.

    • Recommended Solution: Confirm deconjugation using analytical techniques like size-exclusion chromatography (SEC). To enhance long-term stability, consider a post-conjugation hydrolysis step by incubating the conjugate at a slightly basic pH (e.g., pH 8.0-8.5 for a controlled period) to promote the formation of the stable ring-opened product.[2] For long-term storage, consider lyophilization or storing at -80°C.[1]

Problem 3: I am observing premature release of my payload in in vitro plasma stability assays.

  • Possible Cause: Thiol exchange with components in the plasma, such as albumin and glutathione.

    • Recommended Solution: This indicates that the retro-Michael reaction is occurring. To mitigate this, you can implement a controlled hydrolysis step post-purification and prior to in vivo or plasma studies. This will convert the thiosuccinimide ring to the more stable succinamic acid thioether, which is resistant to thiol exchange.[2] You can monitor the completion of this hydrolysis step by HPLC or mass spectrometry.

Data Summary

While specific stability data for this compound conjugates is limited in publicly available literature, the following table provides a general comparison of the stability of N-aryl versus N-alkyl maleimide conjugates based on published studies. This data highlights the general trend of increased stability with N-aryl maleimides due to faster hydrolysis rates.

Maleimide TypeConjugateIncubation ConditionsObserved StabilityReference
N-Aryl Maleimide Cysteine-linked ADCThiol-containing buffer and serum, 37°C, 7 days<20% deconjugation[4]
N-Alkyl Maleimide Cysteine-linked ADCThiol-containing buffer and serum, 37°C, 7 days35-67% deconjugation[4]
N-Phenyl Maleimide N-acetyl cysteine adductpH 7.4, 37°CHydrolysis half-life of 1.5 hours[10]
N-Alkyl Maleimide N-acetyl cysteine adductpH 7.4, 37°CHydrolysis half-life of 27 hours[10]

Experimental Protocols

Protocol 1: General Procedure for MMPM Conjugation to a Thiol-Containing Protein

  • Protein Preparation: Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.0-7.5.

  • Reduction of Disulfides (if necessary): If the protein's thiols are in the form of disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.

  • MMPM Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add the MMPM stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess of MMPM is a common starting point).

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, protected from light.

  • Quenching (Optional): To remove any unreacted MMPM, a small molecule thiol like cysteine can be added.

  • Purification: Remove excess MMPM and other reaction components by size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.

Protocol 2: Assessing MMPM Conjugate Stability in Plasma

  • Incubation: Incubate the purified MMPM conjugate in human plasma at 37°C at a typical concentration of 100 µg/mL.[1]

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 24, 48, 72 hours).[1]

  • Sample Preparation: Immediately process or freeze the aliquots at -80°C to halt any further reactions.[1]

  • Analysis: Analyze the samples by LC-MS to determine the amount of intact conjugate remaining over time. This can be done by monitoring the average drug-to-antibody ratio (DAR) for ADCs or the concentration of the intact conjugate for other biomolecules.[1]

Visualizations

Stability_Pathways MMPM_Conjugate MMPM-Thiol Conjugate (Thiosuccinimide) Deconjugated Deconjugated Payload & Thiol-Containing Biomolecule MMPM_Conjugate->Deconjugated Retro-Michael Reaction (Instability Pathway) Ring_Opened Stable Ring-Opened Conjugate (Succinamic Acid Thioether) MMPM_Conjugate->Ring_Opened Hydrolysis (Stability Pathway) Deconjugated->MMPM_Conjugate Reconjugation

Caption: Competing pathways for MMPM-thiol conjugate stability.

Experimental_Workflow cluster_conjugation Conjugation cluster_stability Stability Assessment Protein_Prep Prepare Thiolated Biomolecule (pH 7.0-7.5) Reaction Incubate MMPM + Biomolecule Protein_Prep->Reaction MMPM_Prep Prepare Fresh MMPM Solution MMPM_Prep->Reaction Purification Purify Conjugate Reaction->Purification Plasma_Incubation Incubate Conjugate in Plasma at 37°C Purification->Plasma_Incubation Proceed to Stability Testing Time_Points Collect Aliquots at Various Times Plasma_Incubation->Time_Points Analysis Analyze by LC-MS Time_Points->Analysis

Caption: General workflow for MMPM conjugation and stability assessment.

References

Impact of steric hindrance on N-(4-Methoxyphenyl)maleimide reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of steric and electronic effects on the reactivity of N-(4-Methoxyphenyl)maleimide in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism of this compound with biomolecules?

A1: The primary reaction is a Michael addition, where the maleimide group reacts with a sulfhydryl (thiol) group, typically from a cysteine residue in a protein or peptide. This reaction is highly selective for thiols over other functional groups, like amines, within an optimal pH range. The result is a stable covalent thioether bond.

Q2: How does the 4-methoxyphenyl group on the maleimide nitrogen affect its reactivity compared to other N-substituted maleimides?

A2: The N-substituent on the maleimide ring influences both the reaction rate and the stability of the resulting conjugate. N-aryl maleimides, such as this compound, have been found to react approximately 2.5 times faster with thiols compared to N-alkyl maleimides. This is attributed to the electronic effects of the aryl group. The 4-methoxy group is electron-donating, which can influence the electrophilicity of the maleimide's double bond.

Q3: Does the 4-methoxyphenyl group introduce significant steric hindrance?

A3: While the phenyl group is bulkier than a simple alkyl chain, steric hindrance from a para-substituted phenyl group is generally not considered a major impediment for the reaction with accessible thiols on biomolecules. However, if the cysteine residue is in a sterically crowded region of the protein, the bulkiness of the N-aryl group could potentially slow down the reaction rate compared to a smaller N-alkyl maleimide.

Q4: What is the optimal pH for conjugation reactions with this compound?

A4: The optimal pH range for thiol-maleimide reactions is between 6.5 and 7.5.[1][2] In this range, the thiol group is sufficiently deprotonated to the more reactive thiolate anion, while minimizing side reactions. Below pH 6.5, the reaction rate decreases significantly. Above pH 7.5, the maleimide can react with primary amines (e.g., lysine residues), and the rate of maleimide hydrolysis increases. At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[2]

Q5: How can I improve the stability of the conjugate formed with this compound?

A5: The initial thioether bond can undergo a retro-Michael reaction, leading to deconjugation. However, the succinimide ring of the conjugate can be hydrolyzed to form a stable succinamic acid thioether, which is resistant to this reversal. N-aryl maleimides, in general, show faster rates of this stabilizing ring hydrolysis compared to N-alkyl maleimides. This can be further promoted by a brief incubation at a slightly basic pH (e.g., 8.5-9.0) after the initial conjugation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Hydrolysis of this compound: The maleimide ring is susceptible to hydrolysis in aqueous solutions, rendering it inactive.- Prepare stock solutions of this compound in a dry, water-miscible organic solvent like anhydrous DMSO or DMF immediately before use. - Avoid storing the reagent in aqueous buffers.
Oxidized Thiols: Cysteine residues may have formed disulfide bonds, which are not reactive with maleimides.- Pre-reduce the protein/peptide with a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine). - If using a thiol-containing reducing agent like DTT, it must be removed before adding the maleimide reagent.[1]
Suboptimal pH: The reaction is too slow at acidic pH.- Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.
Steric Hindrance: The target cysteine residue is in a sterically hindered environment, and the bulk of the 4-methoxyphenyl group is impeding access.- Increase the molar excess of the this compound. - Increase the reaction time or temperature (e.g., room temperature for several hours or 4°C overnight).[1] - Consider using a maleimide reagent with a longer linker arm to extend it from the sterically hindered site.
Poor Solubility of Reagent Hydrophobicity: this compound is relatively hydrophobic and may precipitate in purely aqueous buffers.- Prepare a concentrated stock solution in anhydrous DMSO or DMF and add it to the protein solution dropwise with gentle stirring. - Keep the final concentration of the organic solvent in the reaction mixture low (typically <10% v/v) to avoid protein denaturation.
Conjugate Instability Retro-Michael Reaction: The thioether bond is reversible, leading to payload loss, especially in thiol-rich environments.- After conjugation, induce hydrolysis of the thiosuccinimide ring to the more stable ring-opened form by incubating at a slightly basic pH (8.5-9.0) for a short period. N-aryl maleimides facilitate this stabilizing hydrolysis.
Protein Aggregation Increased Hydrophobicity: The addition of the hydrophobic 4-methoxyphenyl group can increase the overall hydrophobicity of the protein, leading to aggregation.- Optimize the molar ratio of the maleimide reagent to the protein to avoid excessive labeling. - Consider adding solubility-enhancing excipients to the buffer. - Perform the conjugation at a lower protein concentration.

Quantitative Data Summary

Maleimide Type Relative Reaction Rate with Thiols Relative Rate of Stabilizing Ring-Opening Hydrolysis Notes
N-Alkyl Maleimides BaselineSlowerCommonly used, but the resulting conjugate can be less stable against thiol exchange.
N-Aryl Maleimides ~2.5x faster than N-AlkylFasterThe aryl group accelerates the initial reaction. The increased rate of ring-opening leads to a more stable final conjugate.
N-Aryl Maleimides with Electron-Donating Groups (e.g., 4-methoxy) Generally fastModerateThe electron-donating nature of the methoxy group can influence the electronic properties of the maleimide and the resulting conjugate.
N-Aryl Maleimides with Electron-Withdrawing Groups Generally fastFastestElectron-withdrawing groups significantly accelerate the stabilizing ring-opening hydrolysis, leading to very stable conjugates.

Experimental Protocols

General Protocol for Protein Conjugation with this compound

This protocol outlines a general procedure. Optimal conditions, such as molar excess and reaction time, should be determined empirically for each specific protein.

Materials:

  • Protein with accessible cysteine residues

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed

  • Anhydrous DMSO or DMF

  • (Optional) TCEP hydrochloride

  • Quenching Solution: 1 M L-cysteine or β-mercaptoethanol

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the degassed Reaction Buffer to a concentration of 1-10 mg/mL.

    • If reduction of disulfide bonds is necessary, add a 10- to 20-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution. Vortex briefly to ensure it is fully dissolved.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Add the maleimide solution dropwise while gently stirring to avoid precipitation.

    • Incubate the reaction at room temperature for 2 hours or at 4°C overnight. Protect from light if working with light-sensitive molecules.

  • Quenching the Reaction (Optional):

    • To stop the reaction and consume any unreacted maleimide, add the Quenching Solution to a final concentration of 1-2 mM and incubate for 15-30 minutes.

  • Purification:

    • Remove excess this compound and other small molecules by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

  • Characterization:

    • Determine the degree of labeling using UV-Vis spectrophotometry or mass spectrometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep 1. Prepare Protein Solution (1-10 mg/mL in degassed buffer, pH 7.0-7.5) optional_reduction Optional: Reduce Disulfides (Add 10-20x molar excess of TCEP) protein_prep->optional_reduction If needed conjugation 3. Conjugation (Add 10-20x molar excess of maleimide to protein) protein_prep->conjugation optional_reduction->conjugation maleimide_prep 2. Prepare Maleimide Stock (10 mM in anhydrous DMSO/DMF) maleimide_prep->conjugation incubation Incubate (2h at RT or overnight at 4°C) conjugation->incubation quenching 4. Quench Reaction (Optional) (Add L-cysteine) incubation->quenching purify 5. Purify Conjugate (Size-Exclusion Chromatography) quenching->purify characterize 6. Characterize (UV-Vis, Mass Spectrometry) purify->characterize

Caption: Experimental workflow for protein conjugation.

troubleshooting_logic start Low Conjugation Yield? check_maleimide Is Maleimide Reagent Freshly Prepared in Anhydrous Solvent? start->check_maleimide No check_thiol Were Protein Thiols Reduced (if necessary)? start->check_thiol Yes solution_maleimide Prepare Fresh Maleimide Stock check_maleimide->solution_maleimide check_ph Is Reaction pH between 6.5-7.5? check_thiol->check_ph Yes solution_thiol Reduce Protein with TCEP check_thiol->solution_thiol No check_sterics Could Steric Hindrance be a Factor? check_ph->check_sterics Yes solution_ph Adjust Buffer pH check_ph->solution_ph No solution_sterics Increase Molar Excess / Reaction Time check_sterics->solution_sterics Yes

Caption: Troubleshooting logic for low conjugation yield.

References

Effect of temperature on the stability of N-(4-Methoxyphenyl)maleimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of temperature on the stability of N-(4-Methoxyphenyl)maleimide. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

For long-term stability in its solid form, it is recommended to store this compound at room temperature. When in a solvent, it should be stored at -20°C for up to one year or -80°C for up to two years.[1][2]

Q2: What is the melting point of this compound?

The melting point of this compound has been reported to be 129°C.

Q3: At what temperature does this compound begin to decompose?

Thermogravimetric analysis (TGA) has shown that weight loss of this compound begins at approximately 220°C.[3] Significant weight loss occurs in the range of 220–550°C.[3]

Q4: Is this compound susceptible to hydrolysis?

Yes, like other N-aryl maleimides, this compound is susceptible to hydrolysis, particularly under basic aqueous conditions. The maleimide ring can undergo ring-opening hydrolysis to form the corresponding maleamic acid. This process is temperature-dependent.

Q5: How does temperature affect the reactivity of this compound in solution?

Elevated temperatures can increase the rate of various reactions involving this compound. For instance, in polymerization reactions, such as with methylacrylate, the reaction is typically carried out at elevated temperatures (e.g., 60°C) to ensure an adequate reaction rate. However, higher temperatures can also accelerate degradation and hydrolysis.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

Symptom: You are observing variability in your experimental outcomes when using this compound, such as lower than expected yield or the presence of impurities.

Possible Cause: This could be due to the degradation of the compound due to improper storage or handling at elevated temperatures.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure that the solid compound is stored at room temperature and solutions are stored at the recommended -20°C or -80°C.

  • Minimize Time at Room Temperature: When preparing solutions, minimize the time the compound spends at room temperature.

  • Check for Signs of Degradation: Visually inspect the compound for any changes in color or texture. If possible, verify its purity using an appropriate analytical technique like HPLC or NMR spectroscopy.

  • Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions of this compound for your experiments to avoid issues with degradation over time in solution.

Issue 2: Suspected Thermal Decomposition During an Experiment

Symptom: During a high-temperature reaction, you notice a color change, gas evolution, or the formation of unexpected byproducts.

Possible Cause: this compound may be undergoing thermal decomposition.

Troubleshooting Steps:

  • Review Reaction Temperature: Check if the reaction temperature exceeds the known decomposition onset of ~220°C.

  • Consider Alternative Reaction Conditions: If possible, explore if the reaction can be performed at a lower temperature, perhaps with a longer reaction time or a more efficient catalyst.

  • Analyze Byproducts: If feasible, analyze the reaction mixture for potential decomposition products. Techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) can be used to identify thermal degradation products.

Data Presentation

Table 1: Thermal Properties of this compound

PropertyValue
Melting Point129°C
Onset of Thermal Decomposition (TGA)~220°C[3]
Significant Decomposition Range (TGA)220-550°C[3]

Table 2: Recommended Storage Conditions

FormStorage TemperatureDuration
SolidRoom TemperatureUp to 3 years[1][2]
In Solvent-20°CUp to 1 year[1][2]
In Solvent-80°CUp to 2 years[1][2]

Experimental Protocols

Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

This protocol outlines the general procedure for assessing the thermal stability of this compound using TGA.

1. Instrument and Materials:

  • Thermogravimetric Analyzer

  • This compound sample (5-10 mg)

  • TGA sample pans (e.g., platinum or alumina)

  • Inert gas (e.g., nitrogen)

2. Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of the this compound sample into a TGA pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Record the weight loss of the sample as a function of temperature.

3. Data Analysis:

  • Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.

  • Identify the temperature ranges of major weight loss events.

  • Determine the percentage of residual mass at the final temperature.

Mandatory Visualization

experimental_workflow Experimental Workflow for Assessing Thermal Stability cluster_sample_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_analysis Data Analysis and Interpretation start Start: this compound Sample storage Verify Storage Conditions (Room Temp - Solid, -20/-80°C - Solution) start->storage weigh Accurately Weigh Sample (5-10 mg) storage->weigh tga_setup Place Sample in TGA Purge with Inert Gas weigh->tga_setup dsc_setup Seal Sample in DSC Pan weigh->dsc_setup tga_run Heat Sample at a Constant Rate (e.g., 10°C/min) tga_setup->tga_run tga_data Record Weight Loss vs. Temperature tga_run->tga_data tga_analysis Determine Onset of Decomposition and Decomposition Profile tga_data->tga_analysis dsc_run Heat/Cool Sample at a Controlled Rate dsc_setup->dsc_run dsc_data Measure Heat Flow dsc_run->dsc_data dsc_analysis Identify Melting Point and Other Thermal Events dsc_data->dsc_analysis stability_assessment Overall Thermal Stability Assessment tga_analysis->stability_assessment dsc_analysis->stability_assessment logical_relationship Factors Affecting Stability of this compound cluster_temp Temperature cluster_environment Environment cluster_outcome Potential Outcomes compound This compound (Solid) high_temp High Temperature (>220°C) compound->high_temp Exposure to moderate_temp Moderate Temperature (e.g., in solution) compound->moderate_temp Dissolution and heating inert_atmosphere Inert Atmosphere compound->inert_atmosphere Storage in decomposition Thermal Decomposition high_temp->decomposition hydrolysis Ring-Opening Hydrolysis moderate_temp->hydrolysis in presence of aqueous_basic Aqueous Basic Conditions (High pH) aqueous_basic->hydrolysis stable Stable Compound inert_atmosphere->stable

References

Characterization of impurities in N-(4-Methoxyphenyl)maleimide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of N-(4-Methoxyphenyl)maleimide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic route is a two-step process. First, p-anisidine is reacted with maleic anhydride to form the intermediate, N-(4-methoxyphenyl)maleanilic acid. This intermediate is then cyclized, typically using a dehydrating agent, to yield the final product, this compound.[1][2]

Q2: My final product is off-color (e.g., green or brown) instead of the expected yellow. What could be the cause?

A2: An off-color final product can be indicative of several issues. The presence of unreacted p-anisidine, which can oxidize over time, can lead to discoloration. Additionally, the formation of polymeric or oligomeric impurities during the cyclodehydration step can result in a darker-colored product.[3] Inadequate washing of the intermediate or final product can also leave residual colored impurities.

Q3: I am observing a low yield for the cyclodehydration step. What are the potential reasons?

A3: A low yield in the cyclodehydration step can be attributed to several factors. Incomplete conversion of the N-(4-methoxyphenyl)maleanilic acid intermediate is a primary cause. This can be due to insufficient heating, an inadequate amount of dehydrating agent, or a short reaction time. Additionally, side reactions, such as the formation of the isomeric N-(4-Methoxyphenyl)isomaleimide or hydrolysis of the maleimide ring back to the maleanilic acid, can reduce the yield of the desired product. Proper temperature control and the use of efficient dehydrating agents like acetic anhydride with sodium acetate or a mixture of concentrated sulfuric acid and phosphorus pentoxide are crucial for maximizing the yield.[1][4]

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: A combination of analytical techniques is recommended for confirming the identity and purity of your product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the chemical structure of the final product and identify key impurities.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of the sample and quantifying any impurities.[5][6][7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups of the maleimide ring.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Presence of Unreacted Starting Materials in the Final Product
  • Question: My NMR/HPLC analysis shows the presence of p-anisidine and/or maleic anhydride in my final product. How can I remove them?

  • Answer:

    • For Unreacted p-anisidine: After the initial reaction to form the maleanilic acid, washing the crude product with dilute hydrochloric acid can help remove unreacted p-anisidine by converting it to its water-soluble salt.[1] If p-anisidine persists in the final product, purification by column chromatography or recrystallization is recommended.

    • For Unreacted Maleic Anhydride: Thoroughly washing the N-(4-methoxyphenyl)maleanilic acid intermediate with water will remove any unreacted maleic anhydride, which is water-soluble.[1]

Issue 2: Incomplete Cyclodehydration
  • Question: My analytical data indicates a significant amount of N-(4-methoxyphenyl)maleanilic acid remaining in my final product. How can I improve the cyclodehydration?

  • Answer:

    • Reaction Conditions: Ensure that the reaction temperature is sufficiently high and the reaction is run for an adequate amount of time. For the acetic anhydride/sodium acetate method, heating on a steam bath is often employed.[2] When using H2SO4/P2O5, a temperature of around 50°C for several hours is suggested.[1]

    • Dehydrating Agent: Verify the quality and quantity of your dehydrating agent. Acetic anhydride should be fresh, and phosphorus pentoxide should be a fine, free-flowing powder.

    • Re-subjecting the Product: If a significant amount of the intermediate remains, you can re-subject the crude product to the cyclodehydration conditions.

Issue 3: Formation of Isomeric Impurity (N-(4-Methoxyphenyl)isomaleimide)
  • Question: I suspect the formation of N-(4-Methoxyphenyl)isomaleimide. How can I detect and minimize its formation?

  • Answer:

    • Detection: The isomaleimide can often be distinguished from the maleimide by NMR and IR spectroscopy. In the 1H NMR, the chemical shifts of the vinyl protons will differ. In the IR spectrum, the carbonyl stretching frequencies for the isomaleimide will be different from those of the maleimide. HPLC may also be able to separate the two isomers.

    • Minimization: The formation of the isomaleimide versus the maleimide can be influenced by the reaction conditions of the cyclodehydration step. The use of milder dehydrating agents or careful control of the reaction temperature may favor the formation of the desired maleimide.

Issue 4: Hydrolysis of the Maleimide Ring
  • Question: My product appears to be degrading back to the maleanilic acid upon storage or during workup. What is causing this and how can I prevent it?

  • Answer:

    • Cause: The maleimide ring is susceptible to hydrolysis, especially under basic or strongly acidic conditions, which will open the ring to form the corresponding maleanilic acid.

    • Prevention: During the workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions. For long-term storage, keep the product in a dry, cool, and dark place.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundC₁₁H₉NO₃203.19Yellow solid
p-AnisidineC₇H₉NO123.15Colorless to yellowish liquid/solid
Maleic AnhydrideC₄H₂O₃98.06White solid
N-(4-methoxyphenyl)maleanilic acidC₁₁H₁₁NO₄221.21Cream-colored powder

Experimental Protocols

Protocol 1: Synthesis of N-(4-methoxyphenyl)maleanilic acid
  • In a suitable flask, dissolve maleic anhydride (1.0 eq.) in an appropriate solvent such as diethyl ether or dimethylformamide (DMF).

  • While stirring, slowly add a solution of p-anisidine (1.0 eq.) in the same solvent.

  • Stir the resulting suspension at room temperature for 1-3 hours.[1][2]

  • If using ether, the product will precipitate and can be collected by filtration. If using DMF, the intermediate is typically used in the next step without isolation.

  • To purify the intermediate, wash the precipitate with water to remove unreacted maleic anhydride and with dilute HCl to remove unreacted p-anisidine.[1]

  • Dry the resulting cream-colored powder under vacuum.

Protocol 2: Cyclodehydration to this compound

Method A: Acetic Anhydride and Sodium Acetate

  • Suspend the N-(4-methoxyphenyl)maleanilic acid in acetic anhydride.

  • Add anhydrous sodium acetate (as a catalyst).

  • Heat the mixture, for example, on a steam bath, with swirling until the solid dissolves (approximately 30 minutes).[2]

  • Cool the reaction mixture and pour it into ice water to precipitate the crude product.

  • Collect the product by filtration, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent like cyclohexane to obtain pure this compound.[2]

Method B: Sulfuric Acid and Phosphorus Pentoxide

  • Dissolve the N-(4-methoxyphenyl)maleanilic acid in a solvent like DMF.

  • Add concentrated sulfuric acid and phosphorus pentoxide.

  • Stir the mixture at an elevated temperature (e.g., 50°C) for several hours.[1]

  • Pour the reaction mixture into crushed ice or cold water to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain this compound.[1]

Protocol 3: HPLC Analysis of Purity
  • Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and a phosphate buffer at a specific pH (e.g., pH 2).[6]

  • Column: Use a C18 reversed-phase column.[6]

  • Detection: Set the UV detector to a wavelength where this compound has strong absorbance (e.g., 239 nm).[6]

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent.

  • Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram. The retention time of the main peak should correspond to that of a pure standard of this compound. The presence of other peaks indicates impurities.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Amic Acid Formation cluster_step2 Step 2: Cyclodehydration cluster_purification Purification p_anisidine p-Anisidine reaction1 Reaction in Solvent (e.g., DMF) p_anisidine->reaction1 maleic_anhydride Maleic Anhydride maleic_anhydride->reaction1 intermediate N-(4-methoxyphenyl)maleanilic acid reaction1->intermediate reaction2 Heating intermediate->reaction2 dehydrating_agent Dehydrating Agent (e.g., Ac2O/NaOAc) dehydrating_agent->reaction2 crude_product Crude this compound reaction2->crude_product purification Recrystallization or Column Chromatography crude_product->purification final_product Pure this compound purification->final_product Troubleshooting_Impurity_Formation cluster_impurities Potential Impurities cluster_solutions Troubleshooting Actions start Impurity Detected in Final Product unreacted_sm Unreacted Starting Materials start->unreacted_sm intermediate Unreacted Intermediate (Maleanilic Acid) start->intermediate isomer Isomaleimide start->isomer hydrolysis Hydrolysis Product start->hydrolysis oligomers Oligomers/Polymers start->oligomers wash_sm Improve Washing of Intermediate unreacted_sm->wash_sm Solution optimize_dehydration Optimize Dehydration (Temp, Time, Reagent) intermediate->optimize_dehydration Solution control_conditions Control Dehydration Conditions isomer->control_conditions Solution avoid_base Avoid Basic Conditions in Workup/Storage hydrolysis->avoid_base Solution purify Purify by Column Chromatography oligomers->purify Solution Impurity_Formation_Pathways p_anisidine p-Anisidine maleanilic_acid N-(4-methoxyphenyl)maleanilic acid p_anisidine->maleanilic_acid Step 1 maleic_anhydride Maleic Anhydride maleic_anhydride->maleanilic_acid Step 1 maleimide This compound (Desired Product) maleanilic_acid->maleimide Cyclodehydration (Desired Pathway) isomaleimide N-(4-Methoxyphenyl)isomaleimide (Impurity) maleanilic_acid->isomaleimide Cyclodehydration (Side Reaction) hydrolysis_product Hydrolysis (opens ring) maleimide->hydrolysis_product Hydrolysis oligomers Oligomers/Polymers (Impurity) maleimide->oligomers Polymerization hydrolysis_product->maleanilic_acid

References

Validation & Comparative

A Comparative Guide to the Reactivity of Substituted N-Phenylmaleimides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of substituted N-phenylmaleimides, a class of compounds with significant applications in organic synthesis and drug development. Their utility as Michael acceptors and dienophiles in Diels-Alder reactions makes them valuable reagents for bioconjugation, polymer synthesis, and the creation of complex molecular architectures. The reactivity of the maleimide double bond is tunable by altering the electronic properties of the substituent on the phenyl ring, allowing for a rational design of reagents for specific applications.

The Influence of Phenyl Ring Substituents on Reactivity

The electrophilicity of the maleimide double bond is the primary determinant of its reactivity. Electron-withdrawing groups (EWGs) on the para-position of the phenyl ring increase the reactivity of the maleimide towards nucleophiles (in Michael additions) and dienes (in Diels-Alder reactions). Conversely, electron-donating groups (EDGs) decrease its reactivity. This effect can be qualitatively understood by considering the resonance and inductive effects of the substituents on the electron density of the maleimide moiety.

A quantitative comparison of the reactivity of a series of para-substituted N-phenylmaleimides is presented below. The data is compiled from various sources and should be interpreted with the understanding that reaction conditions may vary. For a direct and precise comparison, it is recommended to evaluate a series of compounds under identical experimental conditions.

Data Presentation: Reactivity in Michael Additions and Diels-Alder Reactions

The following tables summarize the available quantitative and qualitative data for the reactivity of a series of para-substituted N-phenylmaleimides.

Substituent (R)Hammett Constant (σp)Relative Reactivity (Qualitative)Reaction TypeNotes
-OCH₃-0.27DecreasedMichael Addition, Diels-AlderElectron-donating group reduces the electrophilicity of the maleimide.
-CH₃-0.17DecreasedMichael Addition, Diels-AlderElectron-donating group reduces the electrophilicity of the maleimide.[1]
-H0.00BaselineMichael Addition, Diels-AlderUnsubstituted N-phenylmaleimide.
-Cl0.23IncreasedMichael Addition, Diels-AlderElectron-withdrawing group increases the electrophilicity of the maleimide.
-NO₂0.78IncreasedMichael Addition, Diels-AlderStrong electron-withdrawing group significantly increases the electrophilicity of the maleimide.

Table 1: Qualitative Comparison of Reactivity based on Hammett Constants.

CompoundReactionReactantSolventTemperature (°C)Yield (%)
N-(4-methoxyphenyl)maleimidePolymerizationMethylacrylateTHF60-
N-(4-methylphenyl)maleimideAzo CouplingAromatic AminesDMF70-
N-phenylmaleimideDiels-AlderButa-1,3-dieneToluene>12055-65
N-(4-chlorophenyl)maleimideDiels-Alder2,5-dimethylfuran-92-9446
N-(4-nitrophenyl)maleimidePolymerizationCinnamic AcidTHF/DMF--

Table 2: Synthesis and Reaction Yields of Substituted N-Phenylmaleimides under Various Conditions. [2][3][4][5][6][7][8]

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

Synthesis of Substituted N-Phenylmaleimides

A general two-step procedure for the synthesis of substituted N-phenylmaleimides involves the formation of a maleanilic acid intermediate followed by cyclodehydration.

Step 1: Synthesis of N-(4-substituted-phenyl)maleanilic acid

  • Dissolve maleic anhydride (1.0 eq) in a suitable solvent (e.g., diethyl ether or DMF).

  • Slowly add a solution of the desired para-substituted aniline (1.0 eq) in the same solvent.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • The maleanilic acid derivative typically precipitates from the solution and can be collected by filtration, washed with cold solvent, and dried.

Step 2: Cyclodehydration to N-(4-substituted-phenyl)maleimide

  • Suspend the dried maleanilic acid in acetic anhydride.

  • Add a catalytic amount of sodium acetate.

  • Heat the mixture (e.g., 60-80 °C) for 1-2 hours.

  • Pour the cooled reaction mixture into ice-water to precipitate the N-phenylmaleimide derivative.

  • Collect the product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or cyclohexane).[4][5]

Kinetic Analysis of Michael Addition by UV-Vis Spectroscopy (Stopped-Flow)

The rapid reaction of thiols with maleimides can be monitored using a stopped-flow spectrophotometer.

  • Preparation of Solutions:

    • Solution A: Prepare a solution of the substituted N-phenylmaleimide in a buffered aqueous solution (e.g., phosphate buffer, pH 7.4).

    • Solution B: Prepare a solution of a thiol (e.g., L-cysteine or glutathione) in the same buffer.

  • Instrumentation Setup:

    • Equilibrate the stopped-flow instrument and the solutions to the desired temperature (e.g., 25 °C).

    • Set the spectrophotometer to monitor the decrease in absorbance of the maleimide at a wavelength where it absorbs and the product does not (typically around 300 nm).

  • Data Acquisition:

    • Rapidly mix equal volumes of Solution A and Solution B in the stopped-flow apparatus.

    • Record the absorbance as a function of time. Data collection should be initiated immediately upon stopping the flow.[9][10][11]

  • Data Analysis:

    • The reaction is typically pseudo-first-order if the concentration of the thiol is in large excess. The observed rate constant (kobs) can be determined by fitting the absorbance decay to a single exponential function.

    • The second-order rate constant (k₂) can be calculated by dividing kobs by the concentration of the thiol.

Kinetic Analysis of Diels-Alder Reactions by NMR Spectroscopy

For slower reactions like some Diels-Alder cycloadditions, in-situ NMR spectroscopy is a powerful tool for monitoring the reaction progress.

  • Sample Preparation:

    • In an NMR tube, dissolve the substituted N-phenylmaleimide and the diene (e.g., furan or cyclopentadiene) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add an internal standard with a known concentration that does not react with the components of the reaction mixture.

  • NMR Data Acquisition:

    • Acquire a series of ¹H NMR spectra at regular time intervals.

    • The reaction temperature should be precisely controlled by the NMR spectrometer's variable temperature unit.

  • Data Analysis:

    • Integrate the signals corresponding to the reactants and the product in each spectrum.

    • The concentration of each species at each time point can be calculated relative to the internal standard.

    • The rate constants can be determined by fitting the concentration versus time data to the appropriate rate law (e.g., second-order).

Visualization of Reaction Mechanisms and Workflows

The following diagrams illustrate the key reaction pathways and a general experimental workflow for comparing the reactivity of substituted N-phenylmaleimides.

Michael_Addition Thiolate Thiolate (Nu⁻) Maleimide Substituted N-Phenylmaleimide Thiolate->Maleimide Nucleophilic Attack Intermediate Thioenolate Intermediate Maleimide->Intermediate Product Thioether Adduct Intermediate->Product Protonation

Caption: Mechanism of the Michael Addition of a Thiol to a Substituted N-Phenylmaleimide.

Diels_Alder Diene Diene TransitionState [4+2] Transition State Diene->TransitionState Dienophile Substituted N-Phenylmaleimide Dienophile->TransitionState Cycloadduct Diels-Alder Adduct TransitionState->Cycloadduct Cycloaddition

Caption: The Diels-Alder Reaction between a Diene and a Substituted N-Phenylmaleimide.

Experimental_Workflow cluster_synthesis Synthesis cluster_reaction Reactivity Studies cluster_analysis Kinetic Analysis cluster_comparison Comparison Synthesis Synthesize Substituted N-Phenylmaleimides Michael Michael Addition (e.g., with Cysteine) Synthesis->Michael DielsAlder Diels-Alder Reaction (e.g., with Furan) Synthesis->DielsAlder Kinetics Monitor Reaction Progress (UV-Vis or NMR) Michael->Kinetics DielsAlder->Kinetics Data Determine Rate Constants Kinetics->Data Compare Compare Reactivity (Hammett Plot) Data->Compare

Caption: Experimental Workflow for the Comparative Reactivity Study of N-Phenylmaleimides.

Biological Context and Signaling Pathways

While extensive research has focused on the synthetic applications of N-phenylmaleimides, their roles in biological systems are also an area of active investigation. Notably, N-phenylmaleimide and its 4-methyl derivative have been shown to increase the activity of myeloperoxidase (MPO) both in vitro and in vivo.[1] MPO is an enzyme released by neutrophils during inflammation that catalyzes the formation of reactive oxygen species. The activation of MPO by these maleimide derivatives suggests they could serve as tools to study the molecular mechanisms of oxidative stress and inflammation. This interaction points towards a potential role for substituted N-phenylmaleimides in modulating inflammatory signaling pathways, although the precise mechanisms are yet to be fully elucidated.

The high reactivity of the maleimide moiety with thiols, such as the sulfhydryl group of cysteine residues in proteins, is the basis for their use as covalent inhibitors or probes in chemical biology. By strategically modifying the substituent on the phenyl ring, the reactivity and selectivity of these compounds can be tailored to target specific proteins and modulate their function within cellular signaling cascades. Further research is warranted to explore the full potential of substituted N-phenylmaleimides as modulators of biological pathways.

References

Thermal stability comparison of polymers derived from different N-substituted maleimides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal stability of polymers is a critical parameter in material science and drug development, dictating their processing conditions and application range. For polymers derived from N-substituted maleimides, the nature of the substituent group on the nitrogen atom significantly influences their thermal properties. This guide provides a comparative analysis of the thermal stability of these polymers, supported by experimental data, to aid in the selection of materials with desired thermal characteristics.

Structure-Property Relationship: The Role of the N-Substituent

The thermal stability of poly(N-substituted maleimide)s is intrinsically linked to the chemical structure of the N-substituent. Aromatic substituents generally impart greater thermal stability compared to aliphatic ones due to the rigidity and high dissociation energy of the aromatic rings.[1][2][3][4] The presence of bulky groups can also enhance thermal stability by restricting chain mobility.

Below is a logical workflow for evaluating the thermal stability of these polymers.

G cluster_0 Polymer Synthesis cluster_1 Thermal Analysis cluster_2 Data Evaluation cluster_3 Stability Comparison Monomer N-Substituted Maleimide Monomer Polymerization Radical Polymerization Monomer->Polymerization Polymer Poly(N-substituted maleimide) Polymerization->Polymer TGA Thermogravimetric Analysis (TGA) Polymer->TGA DSC Differential Scanning Calorimetry (DSC) Polymer->DSC Td Decomposition Temperature (Td) TGA->Td Char_Yield Char Yield TGA->Char_Yield Tg Glass Transition Temperature (Tg) DSC->Tg Comparison Compare Thermal Stability Td->Comparison Char_Yield->Comparison Tg->Comparison

Caption: Workflow for assessing the thermal stability of N-substituted maleimide polymers.

Comparative Thermal Data

The following table summarizes the thermal properties of various poly(N-substituted maleimide)s based on data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

N-Substituent GroupPolymerTg (°C)Td, 5% (°C) (5% weight loss)Td, 10% (°C) (10% weight loss)Char Yield at 600°C (%)Reference
PhenylPoly(N-phenylmaleimide)~215~380~410~45[1][2]
BenzylPoly(N-benzylmaleimide)~180~350~390~35[1][2]
4-methoxyphenylPoly(N-(4-methoxyphenyl)maleimide)260-320---[5]
Meta-ChlorophenylPoly(N-(meta-chlorophenyl)maleimide)--~435 (up to 90% loss by 600°C)~6.3 at 640°C[6]
Alkyl-substituted phenylPoly(N-(alkyl-substituted phenyl)maleimide)s-Generally high thermal stability--[7]

Note: The data presented is compiled from various sources and may have been obtained under different experimental conditions. Direct comparison should be made with caution.

Experimental Protocols

The data presented in this guide is primarily derived from two key analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition characteristics of polymers.

TGA_Workflow start Place Polymer Sample in TGA furnace heat Heat at a constant rate under inert atmosphere (e.g., N2) start->heat measure Continuously measure sample weight as a function of temperature heat->measure plot Plot Weight % vs. Temperature measure->plot analyze Determine Td and Char Yield plot->analyze

Caption: Generalized workflow for Thermogravimetric Analysis (TGA).

Typical TGA Protocol: A small sample of the polymer (typically 5-10 mg) is placed in a high-purity alumina or platinum pan. The sample is then heated in a TGA instrument from ambient temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere, typically nitrogen, to prevent oxidative degradation.[8][9] The weight of the sample is continuously monitored as a function of temperature. The resulting TGA curve provides information on the decomposition temperatures (Td), which can be reported as the onset temperature of decomposition or the temperature at a specific weight loss (e.g., 5% or 10%). The percentage of material remaining at the end of the experiment is the char yield.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the glass transition temperature (Tg) of the polymer, which is a critical parameter related to its amorphous or semi-crystalline nature and its mechanical properties at elevated temperatures.

Typical DSC Protocol: A small, weighed sample of the polymer (typically 5-10 mg) is sealed in an aluminum pan. An empty sealed pan is used as a reference. The sample and reference are placed in the DSC cell and heated at a controlled rate (e.g., 10°C/min) over a specific temperature range.[10][11] The instrument measures the difference in heat flow required to raise the temperature of the sample and the reference. The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.

Conclusion

The thermal stability of polymers derived from N-substituted maleimides is a tunable property that is highly dependent on the chemical nature of the N-substituent. Aromatic substituents, particularly those with rigid structures, generally lead to polymers with higher glass transition temperatures and decomposition temperatures. This comparative guide provides a foundational understanding and supporting data to assist researchers in selecting or designing polymers with optimal thermal characteristics for their specific applications. For more in-depth analysis, it is recommended to consult the primary literature and conduct thermal analysis under standardized conditions.

References

A Comparative Guide to the Polymerization of N-(4-Methoxyphenyl)maleimide: Kinetic and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of polymerization methods for N-(4-Methoxyphenyl)maleimide (N-4-MPM), offering insights into its kinetic behavior and performance against alternative N-substituted maleimides. This document summarizes key experimental data, details polymerization protocols, and visualizes reaction mechanisms to aid in the rational design and synthesis of advanced polymeric materials.

This compound is a versatile monomer utilized in the synthesis of thermally stable polymers with potential applications in electronics, composites, and bioconjugation. Understanding the kinetics and mechanisms of its polymerization is crucial for controlling polymer properties and optimizing synthesis protocols. This guide explores the free radical, anionic, and group transfer polymerization of N-4-MPM and related maleimides.

Comparative Kinetic Data

The reactivity of N-substituted maleimides in polymerization is influenced by the nature of the substituent on the phenyl ring. While specific kinetic data for the homopolymerization of this compound across different methods is not extensively documented in a single source, copolymerization studies offer valuable insights into its reactivity.

Monomer SystemPolymerization Methodr1 (Maleimide)r2 (Comonomer)Q Value (Maleimide)e Value (Maleimide)Reference
N-[4-N'-((4-methoxyphenyl)aminocarbonyl)phenyl]maleimide (MPMI) / Methyl Methacrylate (MMA)Free Radical (AIBN, THF, 65°C)0.330.560.512.10[1]
N-phenylmaleimide (PhMI) / Styrene (St)Atom Transfer Radical Polymerization (ATRP)0.03250.0524--[2]
N-(4-carboxyphenyl)maleimide (CPMI) / Methyl Methacrylate (MMA)Free Radical (AIBN, THF, 80°C)0.262.511.050.41[3]
N-(4-carboxyphenyl)maleimide (CPMI) / Styrene (St)Free Radical (AIBN, THF, 80°C)0.080.221.210.91[3]

Table 1: Reactivity Ratios and Alfrey-Price Parameters for Various N-Substituted Maleimides. The reactivity ratios (r1, r2) indicate the relative tendency of a propagating chain to add its own type of monomer versus the comonomer. The Alfrey-Price Q-e values provide a semi-empirical measure of resonance stabilization (Q) and polarity (e) of the monomer.

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis of polymers. Below are representative protocols for the polymerization of N-substituted maleimides.

Free Radical Polymerization of this compound

This method is widely used due to its simplicity and tolerance to various functional groups.

Materials:

  • This compound (N-4-MPM)

  • 2,2'-Azobis(isobutyronitrile) (AIBN) or Benzoyl Peroxide (BPO) as initiator

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) as solvent

  • Methanol (for precipitation)

Procedure:

  • This compound (e.g., 0.01 mol) is dissolved in the chosen solvent (e.g., 30 ml THF) in a round-bottom flask equipped with a reflux condenser.[4]

  • The free radical initiator (e.g., 20 mg AIBN) is added to the solution.[4]

  • The reaction mixture is typically heated to 60-65°C and stirred for a specified duration (e.g., 24 hours).[1][4]

  • After the reaction, the polymer is isolated by precipitation in a non-solvent, such as methanol or a methanol-water mixture.[4]

  • The precipitated polymer is then filtered, washed with the non-solvent, and dried under vacuum.[4]

Anionic Polymerization of N-Substituted Maleimides (General Protocol)

Anionic polymerization can produce polymers with well-defined molecular weights and narrow polydispersity, often referred to as living polymerization.

Materials:

  • N-substituted maleimide (e.g., N-phenylmaleimide)

  • Anionic initiator (e.g., n-butyllithium, sodium naphthalenide, or a Lewis base like triethylamine)[5][6]

  • Aprotic polar solvent (e.g., THF, DMF)[5]

  • Purified and dried reagents and glassware are crucial to avoid termination by impurities.[7]

Procedure:

  • The monomer is dissolved in a rigorously dried aprotic solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).[7]

  • The initiator is added to the solution, often at low temperatures (e.g., -78°C) to control the initiation and propagation steps.[8]

  • The polymerization proceeds, and the reaction can be monitored by observing changes in color or viscosity.

  • The living polymer chains can be terminated by the addition of a proton source, such as methanol or water.[6]

  • The polymer is then isolated by precipitation, filtration, and drying.

Group Transfer Polymerization of N-Substituted Maleimides (General Protocol)

Group Transfer Polymerization (GTP) is another living polymerization technique particularly suitable for acrylic monomers, but it has also been applied to N-substituted maleimides.[9]

Materials:

  • N-substituted maleimide (e.g., N-phenylmaleimide)

  • Silyl ketene acetal initiator (e.g., 1-methoxy-1-(trimethylsiloxy)-2-methyl-1-propene)[9]

  • Catalyst (nucleophilic, e.g., tetrabutylammonium bibenzoate, or Lewis acid)[9][10]

  • Aprotic solvent (e.g., THF)

Procedure:

  • The monomer and solvent are charged into a dry reaction vessel under an inert atmosphere.

  • The catalyst is introduced into the reaction mixture.

  • The silyl ketene acetal initiator is then added, initiating the polymerization.[10]

  • The reaction is typically carried out at or above room temperature.

  • Propagation proceeds via the transfer of the silyl group to the incoming monomer.[10]

  • The polymerization is terminated, and the polymer is isolated.

Polymerization Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the fundamental steps of each polymerization mechanism and a general experimental workflow.

free_radical_polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Radical (R•) I->R Decomposition RM Initiated Monomer (R-M•) R->RM M Monomer (M) M->RM RMn Growing Chain (R-Mn•) RMn1 Elongated Chain (R-Mn+1•) RMn->RMn1 M2 Monomer (M) M2->RMn1 RMn_a Growing Chain (R-Mn•) P_comb Dead Polymer (Combination) RMn_a->P_comb P_disp Dead Polymer (Disproportionation) RMn_a->P_disp RMm_b Growing Chain (R-Mm•) RMm_b->P_comb RMm_b->P_disp anionic_polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Optional) I Initiator (I⁻) IM Initiated Monomer (I-M⁻) I->IM M Monomer (M) M->IM IMn Growing Chain (I-Mn⁻) IMn1 Elongated Chain (I-Mn+1⁻) IMn->IMn1 M2 Monomer (M) M2->IMn1 IMn_term Living Polymer (I-Mn⁻) P_dead Dead Polymer IMn_term->P_dead TA Terminating Agent (e.g., H⁺) TA->P_dead group_transfer_polymerization cluster_initiation Initiation cluster_propagation Propagation I Silyl Ketene Acetal Initiator IM Initiated Monomer I->IM M Monomer M->IM Cat Catalyst Cat->IM IMn Growing Chain IMn1 Elongated Chain IMn->IMn1 Silyl Group Transfer M2 Monomer M2->IMn1 Cat2 Catalyst Cat2->IMn1 experimental_workflow start Start reagent_prep Reagent Purification (Monomer, Solvent, Initiator) start->reagent_prep reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup polymerization Polymerization (Controlled Temperature and Time) reaction_setup->polymerization isolation Polymer Isolation (Precipitation) polymerization->isolation purification Purification (Washing and Filtration) isolation->purification drying Drying (Vacuum Oven) purification->drying characterization Polymer Characterization (GPC, NMR, FTIR, TGA) drying->characterization end End characterization->end

References

A Comparative Guide to the Reaction of N-(4-Methoxyphenyl)maleimide with Thiols: Mechanism, Stability, and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of thiol-containing molecules, particularly cysteine residues in proteins and peptides, is a cornerstone of modern biopharmaceutical research and development. Among the arsenal of thiol-reactive reagents, maleimides have long been favored for their high reactivity and selectivity under physiological conditions. This guide provides a comprehensive validation of the reaction mechanism of a specific N-aryl maleimide, N-(4-methoxyphenyl)maleimide, with thiols. It objectively compares its performance with alternative thiol-reactive chemistries, supported by experimental data and detailed protocols to aid in the rational design of stable and effective bioconjugates.

The Reaction Mechanism: Beyond a Simple Addition

The reaction of this compound with a thiol proceeds primarily through a Michael addition, a well-established nucleophilic addition reaction. The electron-withdrawing nature of the maleimide ring renders the carbon-carbon double bond susceptible to attack by the nucleophilic thiolate anion (R-S⁻), forming a stable thioether bond.[1] The reaction is highly efficient in polar solvents such as water or DMSO, which facilitate the formation of the reactive thiolate.[1]

However, the initial adduct, a thiosuccinimide, is not always the final product and can undergo several subsequent reactions that significantly impact the stability and homogeneity of the final conjugate. These competing pathways are crucial considerations in the design of bioconjugates.

Key Reaction Pathways:
  • Michael Addition (Primary Reaction): The nucleophilic attack of the thiolate on the maleimide double bond to form a thiosuccinimide adduct.[1]

  • Retro-Michael Addition (Thiol Exchange): The initial Michael addition is reversible, and in a thiol-rich environment like the intracellular space (e.g., high glutathione concentrations), the conjugated thiol can be displaced by another thiol. This can lead to off-target effects and reduced efficacy of the bioconjugate.[2]

  • Hydrolysis: The thiosuccinimide ring is susceptible to hydrolysis, which opens the ring to form a stable succinamic acid derivative. This ring-opened product is no longer susceptible to the retro-Michael reaction, thus enhancing the long-term stability of the conjugate.[2][3] The rate of hydrolysis is influenced by the substituent on the maleimide nitrogen.

  • Thiazine Rearrangement: In the specific case of conjugation to an N-terminal cysteine, the free amine of the cysteine can attack the succinimide ring, leading to a stable six-membered thiazine ring. This is an intramolecular rearrangement that can also lead to a more stable conjugate.[4]

Reaction_Mechanism cluster_main Primary Reaction Pathway cluster_side Competing and Stabilizing Pathways Thiol Thiol Thiosuccinimide Adduct Thiosuccinimide Adduct Thiol->Thiosuccinimide Adduct Michael Addition This compound This compound This compound->Thiosuccinimide Adduct Retro_Michael Retro-Michael Addition Thiosuccinimide Adduct->Retro_Michael Reversible Hydrolysis Hydrolysis Thiosuccinimide Adduct->Hydrolysis Irreversible Thiazine_Rearrangement Thiazine Rearrangement (N-terminal Cys) Thiosuccinimide Adduct->Thiazine_Rearrangement Intramolecular Exchanged_Thiol_Product Exchanged Thiol Product Retro_Michael->Exchanged_Thiol_Product + Competing Thiol Ring-Opened_Product Stable Ring-Opened Product Hydrolysis->Ring-Opened_Product Stable_Thiazine_Product Stable Thiazine Product Thiazine_Rearrangement->Stable_Thiazine_Product

Reaction pathways for this compound with thiols.

Performance Comparison: this compound vs. Alternatives

The choice of a thiol-reactive reagent significantly impacts the performance and in vivo fate of a bioconjugate. This compound, as an N-aryl maleimide, offers distinct advantages over traditional N-alkyl maleimides. The electron-withdrawing nature of the aryl substituent accelerates the stabilizing hydrolysis of the thiosuccinimide ring.[3] This section compares the performance of this compound with other common thiol-reactive reagents.

Table 1: Comparison of Reaction Kinetics of Thiol-Reactive Reagents
Reagent ClassExampleTypical Thiol TargetSecond-Order Rate Constant (M⁻¹s⁻¹)Optimal pHKey Features
N-Aryl Maleimide This compound Cysteine~10³ - 10⁴6.5 - 7.5Fast reaction kinetics. The rate of the subsequent stabilizing hydrolysis is faster than for N-alkyl maleimides.[5]
N-Alkyl MaleimideN-Ethylmaleimide (NEM)Cysteine~10² - 10³6.5 - 7.5Widely used, but the resulting adduct is more susceptible to retro-Michael addition before hydrolysis can occur.[2]
Vinyl SulfoneDivinyl SulfoneCysteine~10¹ - 10²8.0 - 9.0Forms a very stable, irreversible thioether bond. Slower reaction rate compared to maleimides.[6]
HaloacetamideIodoacetamideCysteine~10⁰ - 10¹7.5 - 8.5Forms a stable thioether bond, but has lower selectivity and can react with other nucleophiles like histidine and lysine at higher pH.
Thiol-yne (Click Chemistry)AlkynesCysteineCatalyst dependentVariableForms a highly stable vinyl sulfide linkage. Requires a catalyst (e.g., light or phosphine).[1]
Table 2: Comparison of Conjugate Stability
Reagent ClassAdduct FormedStability in Human Plasma (t₁/₂)Key Stability Features
N-Aryl Maleimide Thiosuccinimide (hydrolyzed)> 21 days (after hydrolysis)The electron-withdrawing aryl group promotes rapid ring-opening hydrolysis to a stable succinamic acid form, preventing retro-Michael addition.[7]
N-Alkyl MaleimideThiosuccinimide~7 daysProne to retro-Michael addition and thiol exchange, leading to potential premature payload release.[7]
Vinyl SulfoneThioetherVery HighForms a highly stable and irreversible thioether bond that is not susceptible to thiol exchange.[8]
HaloacetamideThioetherHighForms a stable thioether bond.
Thiol-yne (Click Chemistry)Vinyl sulfideVery HighThe resulting vinyl sulfide linkage is highly stable.[7]

Experimental Protocols

To facilitate the validation and comparison of this compound and other thiol-reactive reagents, the following detailed experimental protocols are provided.

Experimental Workflow for Validation

Experimental_Workflow cluster_prep 1. Reagent and Sample Preparation cluster_kinetics 2. Kinetic Analysis cluster_stability 3. Conjugate Stability Analysis Prepare_Thiol Prepare Thiol Solution (e.g., Cysteine, Peptide) Mix_Reactants Mix Reactants at Defined Concentrations Prepare_Thiol->Mix_Reactants Form_Conjugate Prepare and Purify Thiol-Reagent Conjugate Prepare_Thiol->Form_Conjugate Prepare_Reagent Prepare Thiol-Reactive Reagent Solutions Prepare_Reagent->Mix_Reactants Prepare_Reagent->Form_Conjugate Monitor_Reaction Monitor Reaction Progress (e.g., HPLC, Spectrophotometry) Mix_Reactants->Monitor_Reaction Calculate_Rate Calculate Second-Order Rate Constant Monitor_Reaction->Calculate_Rate Incubate_Plasma Incubate Conjugate in Human Plasma (37°C) Form_Conjugate->Incubate_Plasma Analyze_Samples Analyze Samples at Time Points (HPLC/LC-MS) Incubate_Plasma->Analyze_Samples Determine_HalfLife Determine Conjugate Half-Life Analyze_Samples->Determine_HalfLife

Experimental workflow for validation of thiol-reactive reagents.

Protocol 1: Determination of Second-Order Rate Constants for Thiol-Maleimide Reaction

Objective: To quantify the reaction kinetics of this compound with a model thiol (e.g., N-acetyl-L-cysteine).

Materials:

  • This compound

  • N-acetyl-L-cysteine

  • Phosphate buffered saline (PBS), pH 7.4, degassed

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column and UV detector

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of N-acetyl-L-cysteine in degassed PBS (pH 7.4).

    • Prepare a 100 mM stock solution of this compound in acetonitrile.

  • Reaction Setup:

    • In a reaction vial, add the N-acetyl-L-cysteine stock solution and dilute with degassed PBS to a final concentration of 1 mM.

    • To initiate the reaction, add a small volume of the this compound stock solution to the thiol solution to achieve a final concentration of 1 mM. The final acetonitrile concentration should be kept low (<5%) to minimize solvent effects.

  • Reaction Monitoring:

    • Immediately after adding the maleimide, start monitoring the reaction by RP-HPLC.

    • Inject aliquots of the reaction mixture onto the C18 column at regular time intervals (e.g., every 30 seconds for the first 5 minutes, then every 1-2 minutes).

    • Use a suitable gradient of water/ACN with 0.1% TFA to separate the reactants and the product. Monitor the absorbance at a wavelength where both the maleimide and the product absorb (e.g., 280 nm or 302 nm for the methoxyphenyl group).

  • Data Analysis:

    • Integrate the peak areas of the remaining this compound at each time point.

    • Plot the natural logarithm of the maleimide concentration versus time. The slope of the resulting linear plot will be the pseudo-first-order rate constant (k_obs).

    • The second-order rate constant (k₂) can be calculated by dividing k_obs by the initial concentration of the thiol (which is in excess).

Protocol 2: In Vitro Plasma Stability Assay

Objective: To assess the stability of the this compound-thiol conjugate in human plasma.

Materials:

  • Purified this compound-thiol conjugate

  • Human plasma (citrated)

  • Phosphate buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS system for analysis

Procedure:

  • Prepare Conjugate Solution:

    • Dissolve the purified conjugate in PBS to a final concentration of 1 mg/mL.

  • Incubation in Plasma:

    • Add the conjugate solution to pre-warmed human plasma to a final concentration of 100 µg/mL.

    • Incubate the mixture at 37°C.

  • Sample Collection:

    • At various time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours), withdraw an aliquot of the plasma mixture.

  • Sample Preparation for Analysis:

    • Precipitate the plasma proteins by adding 3 volumes of ice-cold acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS to quantify the amount of intact conjugate remaining.

  • Data Analysis:

    • Plot the percentage of intact conjugate remaining versus time.

    • Determine the half-life (t₁/₂) of the conjugate in plasma by fitting the data to a first-order decay model.

Conclusion

The reaction of this compound with thiols is a robust and efficient method for bioconjugation. Its character as an N-aryl maleimide offers a significant advantage in terms of conjugate stability due to the accelerated hydrolysis of the thiosuccinimide ring, which mitigates the risk of in vivo thiol exchange. While alternatives like vinyl sulfones provide exceptionally stable linkages, the faster reaction kinetics of maleimides often make them a more practical choice for many applications. The selection of the optimal thiol-reactive chemistry should be guided by a thorough understanding of the reaction mechanisms and a careful evaluation of the desired stability profile for the specific application. The experimental protocols provided herein offer a framework for conducting such comparative analyses, enabling researchers to make informed decisions in the development of next-generation bioconjugates.

References

A Comparative Analysis of Crosslinking Efficiency: N-(4-Methoxyphenyl)maleimide Versus Other Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable crosslinker is a critical step in the development of bioconjugates, including antibody-drug conjugates (ADCs), where the stability and efficiency of the linkage directly impact therapeutic efficacy and safety. Maleimide-based crosslinkers are widely employed for their high reactivity and specificity towards thiol groups present in cysteine residues. However, traditional N-alkyl maleimides suffer from instability in vivo, primarily due to a retro-Michael reaction that can lead to premature cleavage of the conjugate. This has spurred the development of next-generation maleimides, including N-aryl derivatives like N-(4-Methoxyphenyl)maleimide, designed to offer enhanced stability.

This guide provides an objective comparison of the crosslinking efficiency of this compound with other common crosslinkers, supported by experimental data. We will delve into reaction kinetics, conjugate stability, and provide detailed experimental protocols for the key evaluation methods.

The Challenge with Traditional Maleimide Crosslinkers

The primary drawback of traditional N-alkyl maleimide crosslinkers is the reversibility of the Michael addition reaction that forms the thioether bond with a cysteine residue. In the physiological environment, endogenous thiols such as glutathione can facilitate a thiol exchange process, leading to the premature release of the conjugated payload. An alternative pathway is the hydrolysis of the thiosuccinimide ring to a stable succinamic acid derivative, which "locks" the conjugate and prevents the retro-Michael reaction. The goal of next-generation maleimides is to favor this hydrolysis pathway.

N-Aryl Maleimides: A Step Towards Enhanced Stability

N-aryl maleimides, such as this compound, have been developed to improve conjugate stability. The electronic properties of the N-aryl substituent significantly influence the rate of the stabilizing hydrolysis of the thiosuccinimide ring. Electron-withdrawing groups on the aryl ring have been shown to accelerate this hydrolysis, leading to more stable conjugates. Conversely, electron-donating groups, like the methoxy group in this compound, are expected to decrease the rate of this beneficial hydrolysis compared to N-aryl maleimides with electron-withdrawing substituents.

Quantitative Data Presentation

The following tables summarize the performance of this compound in comparison to other crosslinkers based on available experimental data.

Table 1: Comparative Stability of Maleimide Conjugates

Crosslinker TypeModel SystemIncubation Time% Intact ConjugateKey Observation
Traditional N-Alkyl Maleimide ADC in human plasma7 days~50%Significant degradation due to retro-Michael reaction.[1][2]
N-Aryl Maleimide (General) Cysteine-linked ADC in thiol-containing buffer/serum7 days>80%Enhanced stability with less than 20% deconjugation.[2]
N-Phenyl Maleimide Cysteine-linked ADC in thiol-containing buffer/serum7 days>80%Substantially improved stability over N-alkyl maleimides.
This compound Inferred from N-aryl maleimides with electron-donating groups--Expected to be more stable than N-alkyl maleimides, but less stable than N-aryl maleimides with electron-withdrawing groups due to slower hydrolysis of the thiosuccinimide ring.
"Bridging" Disulfide ADC in human plasma7 days>95%Significantly improved plasma stability.[1][2]
Phenyloxadiazole Sulfone Antibody conjugate in human plasma3 daysSignificantly more stable than maleimide conjugatePresents a more stable alternative for cysteine conjugation.[2]

Table 2: Hydrolysis Rates of N-Aryl Maleimides

N-Aryl Maleimide DerivativeConditionObservation
N-Aryl Maleimide with -SF₅ (electron-withdrawing) pH 7.4Hydrolyzes ~6.9 times faster than the -OMe derivative.
N-Aryl Maleimide with -OMe (electron-donating, e.g., this compound) pH 7.4Slower hydrolysis rate compared to derivatives with electron-withdrawing groups.

Note: The data for this compound is inferred from studies on N-aryl maleimides with electron-donating and electron-withdrawing substituents. Specific kinetic data for this compound was not available in the reviewed literature.

Mandatory Visualization

Crosslinking_Reaction_Pathway cluster_reactants Reactants cluster_conjugation Conjugation (Michael Addition) cluster_fates Conjugate Fate Protein_Cys Protein with Cysteine (-SH) Thiosuccinimide Thiosuccinimide Adduct (Reversible) Protein_Cys->Thiosuccinimide Reaction Maleimide This compound Maleimide->Thiosuccinimide Retro_Michael Retro-Michael Reaction (Deconjugation) Thiosuccinimide->Retro_Michael Undesirable Pathway Hydrolysis Hydrolysis (Stabilization) Thiosuccinimide->Hydrolysis Desirable Pathway Released_Payload Released Payload + Protein Retro_Michael->Released_Payload Stable_Conjugate Stable Ring-Opened Conjugate Hydrolysis->Stable_Conjugate

Caption: Reaction pathway of maleimide crosslinking with cysteine residues.

Experimental_Workflow cluster_incubation Sample Incubation cluster_capture ADC Isolation cluster_analysis Analysis Start Incubate ADC in Plasma (37°C) Timepoints Collect Aliquots at Various Time Points Start->Timepoints Capture Immunoaffinity Capture (e.g., Protein A/G beads) Timepoints->Capture Wash Wash to Remove Plasma Proteins Capture->Wash Elute Elute ADC Wash->Elute LCMS LC-MS Analysis Elute->LCMS DAR Determine Drug-to-Antibody Ratio (DAR) LCMS->DAR Free_Payload Quantify Free Payload LCMS->Free_Payload

Caption: Experimental workflow for assessing ADC plasma stability.

Experimental Protocols

Protocol 1: General Procedure for Maleimide-Thiol Conjugation

This protocol describes a general method for conjugating a maleimide-functionalized molecule to a protein containing cysteine residues.

Materials:

  • Protein solution (1-10 mg/mL in a degassed, thiol-free buffer such as PBS, pH 6.5-7.5)

  • This compound or other maleimide crosslinker

  • Anhydrous DMSO or DMF

  • Reducing agent (e.g., TCEP, if disulfide bonds need to be reduced)

  • Quenching reagent (e.g., free cysteine or 2-mercaptoethanol)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds in the protein by incubation with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the reducing agent using a desalting column.

  • Crosslinker Preparation: Immediately before use, dissolve the maleimide crosslinker in anhydrous DMSO or DMF to prepare a 10-20 mM stock solution.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution with gentle stirring.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding a quenching reagent to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

  • Purification: Remove excess crosslinker and byproducts by purifying the conjugate using a size-exclusion chromatography column.

Protocol 2: Assessment of ADC Stability in Human Plasma

This protocol provides a method for evaluating the stability of an antibody-drug conjugate (ADC) in human plasma.

Materials:

  • Test ADC

  • Human plasma

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Immunoaffinity capture beads (e.g., Protein A or G)

  • Wash buffer (e.g., PBS)

  • Elution buffer (e.g., low pH glycine buffer)

  • LC-MS system

Procedure:

  • Incubation: Dilute the test ADC to a final concentration of 100 µg/mL in human plasma. As a control, prepare a similar dilution in PBS. Incubate both samples at 37°C.

  • Time-Point Sampling: At designated time points (e.g., 0, 24, 48, 72, 96, 168 hours), collect aliquots from the incubation mixtures and immediately freeze them at -80°C to stop any further reaction.

  • Immunoaffinity Capture: Thaw the plasma samples and incubate with Protein A/G beads to capture the ADC.

  • Washing: Wash the beads with wash buffer to remove non-specifically bound plasma proteins.

  • Elution: Elute the ADC from the beads using the elution buffer.

  • LC-MS Analysis: Analyze the eluted ADC samples by LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates conjugate instability. The supernatant from the capture step can also be analyzed to quantify the amount of released (free) payload.

Conclusion

This compound, as an N-aryl maleimide, represents an advancement over traditional N-alkyl maleimides by offering the potential for increased conjugate stability. However, the presence of the electron-donating methoxy group is predicted to result in a slower rate of stabilizing thiosuccinimide ring hydrolysis compared to N-aryl maleimides bearing electron-withdrawing substituents. Consequently, while conjugates formed with this compound are expected to be more stable than those from N-alkyl maleimides, they may exhibit lower stability compared to other next-generation maleimides designed for rapid hydrolysis.

The choice of crosslinker should be guided by the specific requirements of the bioconjugate, including the desired in vivo stability profile. For applications demanding high stability, crosslinkers that promote rapid and irreversible stabilization, such as N-aryl maleimides with electron-withdrawing groups or alternative chemistries like thiol-ene click chemistry, may be more suitable. Rigorous experimental evaluation, as outlined in the provided protocols, is essential to select the optimal crosslinker for any given application.

References

A Comparative Guide to the Spectroscopic Validation of N-(4-Methoxyphenyl)maleimide-Protein Conjugate Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and verifiable conjugation of molecules to proteins is a critical step in creating everything from therapeutic antibody-drug conjugates (ADCs) to diagnostic tools. N-(4-Methoxyphenyl)maleimide is a thiol-reactive reagent frequently used to label proteins at cysteine residues. The validation of this conjugate formation is paramount to ensure the quality, efficacy, and reproducibility of the final product. This guide provides an objective comparison of spectroscopic methods used to validate this compound-protein conjugate formation, supported by experimental data and protocols.

Comparison of Protein Conjugation Chemistries

While this compound offers high specificity for cysteine residues, it's essential to understand its characteristics in comparison to other common protein labeling reagents. The choice of chemistry is often dictated by the desired site of conjugation and the stability requirements of the application.

FeatureMaleimide Chemistry (e.g., this compound)NHS Ester ChemistryHaloacetamides (e.g., Iodoacetamide)
Target Residue Cysteine (thiol group, -SH)Lysine (primary amine, -NH2), N-terminus[1]Cysteine (thiol group, -SH)
Reaction Type Michael Addition[2][3]Acylation[2]SN2 Nucleophilic Substitution[3]
Resulting Bond Thioether Bond[1][2]Amide Bond[1][2]Stable Thioether Bond[3]
Optimal Reaction pH 6.5 - 7.5[1][2][4]7.2 - 8.5[1][2]7.5 - 8.5
Reaction Speed Very Fast (minutes to a few hours)[2]Fast (minutes to a few hours)[2]Fast
Specificity High for thiols at pH 6.5-7.5.[1][2] At pH 7.0, the reaction with thiols is ~1000x faster than with amines.[2]High for primary amines.[2]High for thiols, but can have side reactions with other nucleophilic residues.
Bond Stability Generally stable, but can be susceptible to retro-Michael reaction (reversibility) in the presence of other thiols.[2][5][6][7]Highly stable and resistant to hydrolysis under physiological conditions.[2]Stable.
Key Advantage Site-specific conjugation is possible with engineered cysteines.[2]Targets abundant and accessible lysine residues.[2]Forms a very stable bond.
Key Disadvantage Potential for conjugate instability due to reversibility.[2][7] The maleimide ring can also undergo hydrolysis, especially at higher pH.[1]Can lead to a heterogeneous product with a random distribution of linkages.[2]Potential for side reactions with methionine, histidine, and lysine at alkaline pH.[3][8]
Spectroscopic Validation Techniques

The successful conjugation of this compound to a protein can be confirmed and quantified using several spectroscopic methods.

Spectroscopic MethodPrincipleInformation ProvidedKey Considerations
UV-Visible Spectroscopy Measures the absorbance of light by the protein and the maleimide derivative. The formation of the conjugate can lead to a shift in the absorbance spectrum.Degree of Labeling (DOL) can be calculated by measuring absorbance at 280 nm (for protein) and the λmax of the maleimide derivative.[9]Requires accurate extinction coefficients for both the protein and the maleimide. A correction factor is often needed to account for the dye's absorbance at 280 nm.[9]
Fluorescence Spectroscopy If the maleimide is fluorescent (or conjugated to a fluorophore), the increase in fluorescence upon binding to the protein can be monitored.Confirmation of conjugation and can be used for quantification if calibrated. Highly sensitive.The quantum yield of the fluorophore may change upon conjugation. Requires a fluorescently tagged maleimide.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of the protein before and after conjugation.Provides direct confirmation of conjugate formation and the exact number of maleimide molecules attached per protein molecule.[10] Can identify the specific cysteine residues that have been labeled.[10]Can be complex and requires specialized equipment. Sample preparation is critical to avoid artifacts.[11]

Experimental Protocols & Workflows

General Workflow for Protein Conjugation

The following diagram outlines a typical workflow for labeling a protein with a maleimide derivative.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis ProteinPrep Prepare Protein Solution (1-10 mg/mL in appropriate buffer, pH 7-7.5) Reduce Optional: Reduce Disulfide Bonds (e.g., with TCEP for 30 min) ProteinPrep->Reduce If necessary Conjugation Perform Labeling Reaction (Add 10-20 fold molar excess of maleimide. Incubate 2h at RT or overnight at 4°C) ProteinPrep->Conjugation Reduce->Conjugation DyePrep Prepare Maleimide Stock Solution (e.g., 10 mM in anhydrous DMSO) DyePrep->Conjugation Quench Optional: Quench Reaction (e.g., with free cysteine or β-mercaptoethanol) Conjugation->Quench Purification Purify Conjugate (e.g., Size-Exclusion Chromatography) Conjugation->Purification Quench->Purification Validation Spectroscopic Validation (UV-Vis, Fluorescence, Mass Spectrometry) Purification->Validation

Caption: A generalized workflow for protein conjugation with maleimide reagents.

Protocol 1: Protein Conjugation with this compound

Objective: To covalently label a protein containing free cysteine residues with this compound.

Materials:

  • Protein solution (1-10 mg/mL in a suitable buffer like PBS, pH 7.0-7.5). Avoid buffers containing thiols.

  • This compound

  • Anhydrous DMSO or DMF

  • Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine)

  • Quenching reagent (optional): L-cysteine or β-mercaptoethanol

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer. If the protein has disulfide bonds that need to be reduced to free up cysteine residues, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.[12]

  • Maleimide Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[9] This should be done immediately before use as maleimides can hydrolyze in the presence of water.

  • Conjugation Reaction: While gently stirring, add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution.[12] The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.[13]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[12]

  • Quenching (Optional): To stop the reaction, a quenching reagent like free cysteine or β-mercaptoethanol can be added to react with any excess maleimide.

  • Purification: Remove excess, unreacted maleimide from the protein conjugate using a desalting column or size-exclusion chromatography.[12]

Protocol 2: Spectroscopic Validation by UV-Vis Spectroscopy

Objective: To determine the degree of labeling (DOL) of the protein conjugate.

Procedure:

  • Dilute the purified protein-dye conjugate to a concentration of approximately 0.1 mg/mL.[9]

  • Measure the absorbance of the solution at 280 nm (A280) and at the maximum absorbance wavelength for the maleimide derivative (Amax).

  • Calculate the corrected protein absorbance (A280c) to account for the dye's absorbance at 280 nm using the following equation:

    • A280c = A280 - (Amax × CF)

    • Where CF is the correction factor for the specific dye.

  • Calculate the molar concentration of the protein:

    • Protein Concentration (M) = A280c / (εprotein × path length)

    • Where εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the molar concentration of the dye:

    • Dye Concentration (M) = Amax / (εdye × path length)

    • Where εdye is the molar extinction coefficient of the dye at its λmax.

  • Calculate the Degree of Labeling (DOL):

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Signaling Pathway Context: Redox Signaling

Protein cysteine residues are crucial in redox signaling, acting as molecular switches that respond to cellular oxidative stress. The thiol group of cysteine is susceptible to oxidation by reactive oxygen species (ROS).[14] Chemical probes like maleimides are used to label the reduced form of cysteines, allowing researchers to quantify the redox state of specific proteins under different conditions.

G cluster_cell Cellular Environment ROS Reactive Oxygen Species (ROS) Protein_SH Protein-SH (Reduced Cysteine) ROS->Protein_SH Oxidation Protein_SOH Protein-S-OH (Oxidized Cysteine) Protein_SH->Protein_SOH Conjugate Protein-S-Maleimide (Labeled Protein) Protein_SH->Conjugate Downstream Altered Downstream Signaling Protein_SOH->Downstream Maleimide Maleimide Probe Maleimide->Conjugate Labeling

Caption: Cysteine redox state and maleimide labeling in a signaling context.

This guide provides a foundational understanding of the spectroscopic validation of this compound-protein conjugates. For specific applications, empirical optimization of reaction conditions and validation methods is highly recommended.

References

Navigating the High-Temperature Frontier: A Comparative Guide to Alternatives for N-(4-Methoxyphenyl)maleimide in Advanced Polymer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking robust materials for high-temperature applications, the selection of a suitable polymer is paramount. N-(4-Methoxyphenyl)maleimide has been a material of interest, but a range of high-performance alternatives offer distinct advantages in thermal stability and mechanical integrity under extreme conditions. This guide provides an objective comparison of this compound with leading alternatives—Bismaleimides (BMI), Polybenzimidazoles (PBI), Polyamide-imides (PAI), and Benzoxazines—supported by experimental data to inform material selection for demanding environments.

This comprehensive analysis delves into the key performance indicators of these polymers, including their thermal and mechanical properties. Detailed experimental protocols for material synthesis and characterization are provided to ensure a thorough understanding of the data presented.

Performance Under Pressure: A Head-to-Head Comparison

The following tables summarize the key thermal and mechanical properties of this compound and its high-performance alternatives. Direct comparison is facilitated by presenting data obtained under specified experimental conditions.

Table 1: Thermal Properties of High-Temperature Polymers

PolymerGlass Transition Temp. (Tg) (°C)Decomposition Temp. (Td) (°C)Experimental Conditions
Poly(this compound) Data Not Available~220 (onset of weight loss)[1]TGA, 10 °C/min heating rate in air[1]
Bismaleimide (BMI) Resin 292 - 380+>400Varies by formulation; often post-cured at elevated temperatures.
Polybenzimidazole (PBI) (Celazole® U-60) 427>590DMA for Tg; TGA for Td.
Polyamide-imide (PAI) (Torlon®) 280490Data for unfilled grade.
Benzoxazine Resin 154 - 304+~300 - 400+Varies significantly with monomer structure and curing cycle.

Table 2: Mechanical Properties of High-Temperature Polymers

PolymerTensile Strength (MPa)Flexural Modulus (GPa)Experimental Conditions
Poly(this compound) Data Not AvailableData Not Available-
Bismaleimide (BMI) Resin ~130 (unreinforced)~4.5 (unreinforced)ASTM D638 (Tensile), ASTM D790 (Flexural)
Polybenzimidazole (PBI) (Celazole® U-60) 1606.5ASTM D638 (Tensile), ASTM D790 (Flexural)
Polyamide-imide (PAI) (Torlon® 4203) 1524.8ASTM D638 (Tensile), ASTM D790 (Flexural)
Benzoxazine Resin 59 - 673.6 - 3.9Varies with specific monomer and curing.

Understanding the Alternatives: A Logical Framework

The selection of a high-temperature polymer is a multi-faceted decision that involves trade-offs between thermal performance, mechanical strength, processability, and cost. The following diagram illustrates the logical relationship and key characteristics of the polymers discussed.

High_Temp_Polymer_Alternatives cluster_Maleimides Maleimide-Based Polymers cluster_Heterocyclics Heterocyclic Aromatic Polymers cluster_Phenolics Advanced Phenolic Resins N4MPM Poly(this compound) (Baseline) BMI Bismaleimide (BMI) Resins (High Tg, Brittle) N4MPM->BMI Higher Tg & Crosslink Density Benzoxazine Benzoxazine Resins (Versatile, Good Processability) N4MPM->Benzoxazine Alternative Chemistry PBI Polybenzimidazole (PBI) (Highest Thermal Stability) BMI->PBI Superior Thermal Stability PAI Polyamide-imide (PAI) (High Strength & Toughness) BMI->PAI Improved Toughness Benzoxazine->BMI Co-polymerizable

Caption: Comparative landscape of high-temperature polymers.

Behind the Data: Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section outlines the detailed methodologies for the synthesis of Poly(this compound) and the characterization techniques used to evaluate all polymers.

Synthesis of Poly(this compound)

The homopolymer of this compound can be synthesized via free-radical polymerization.

Materials:

  • This compound (monomer)

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Tetrahydrofuran (THF) (solvent)

  • Methanol (non-solvent)

Procedure:

  • This compound (0.01 mol) is dissolved in 30 mL of THF in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • AIBN (20 mg) is added to the solution.

  • The reaction mixture is refluxed at 60°C for 24 hours under a nitrogen atmosphere.

  • After cooling to room temperature, the polymer is precipitated by pouring the solution into an excess of methanol.

  • The precipitated polymer is filtered, washed with methanol, and dried in a vacuum oven at 55°C until a constant weight is achieved. A yield of approximately 52.43% can be expected after 24 hours.[1]

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition temperature of the polymers.

Instrumentation:

  • A thermogravimetric analyzer (e.g., PerkinElmer TGA 7 or similar).

Procedure:

  • A small sample of the polymer (5-10 mg) is placed in a platinum or alumina crucible.

  • The crucible is placed in the TGA furnace.

  • The sample is heated from room temperature to a final temperature (e.g., 800°C) at a controlled heating rate, typically 10°C/min.

  • The analysis is conducted under a controlled atmosphere, usually nitrogen or air, with a constant flow rate (e.g., 20 mL/min).

  • The weight loss of the sample as a function of temperature is recorded. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs.

Differential Scanning Calorimetry (DSC) / Dynamic Mechanical Analysis (DMA)

DSC or DMA is used to determine the glass transition temperature (Tg) of the polymers.

Instrumentation:

  • A differential scanning calorimeter or a dynamic mechanical analyzer.

Procedure (DSC):

  • A small, weighed sample of the polymer (5-10 mg) is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference pans are heated at a constant rate (e.g., 10°C/min) over a specified temperature range.

  • The heat flow to the sample is measured relative to the reference. The Tg is identified as a change in the baseline of the heat flow curve.

Procedure (DMA):

  • A rectangular specimen of the polymer is prepared with defined dimensions.

  • The specimen is subjected to a sinusoidal stress at a specific frequency (e.g., 1 Hz).

  • The temperature is ramped at a controlled rate (e.g., 3°C/min).

  • The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are measured as a function of temperature. The Tg can be determined from the peak of the tan delta curve or the onset of the drop in the storage modulus.

Mechanical Properties Testing

Tensile and flexural properties are determined according to ASTM standards to ensure consistency and comparability of the data.

Instrumentation:

  • A universal testing machine equipped with appropriate grips and fixtures.

Procedure (Tensile Testing - ASTM D638):

  • Dumbbell-shaped specimens are prepared according to the standard's specifications.

  • The specimen is mounted in the grips of the universal testing machine.

  • The specimen is pulled at a constant crosshead speed until it fractures.

  • The load and displacement are recorded to calculate tensile strength, modulus, and elongation at break.

Procedure (Flexural Testing - ASTM D790):

  • Rectangular bar specimens are prepared.

  • The specimen is placed on two supports in a three-point bending fixture.

  • A load is applied to the center of the specimen at a constant rate until it breaks or reaches a specified deflection.

  • The load and deflection data are used to calculate the flexural strength and modulus.

Concluding Remarks

The landscape of high-temperature polymers offers a diverse array of options for demanding applications. While Poly(this compound) provides a baseline for thermal stability, its performance is significantly surpassed by other advanced polymers.

  • Bismaleimide (BMI) resins offer a substantial increase in glass transition temperature, making them suitable for more extreme thermal environments, though they can be brittle.

  • Polybenzimidazoles (PBI) stand out for their exceptional thermal and chemical resistance, representing the pinnacle of performance in this category, albeit at a higher cost.

  • Polyamide-imides (PAI) provide a compelling balance of high strength, toughness, and thermal stability.

  • Benzoxazine resins offer a versatile platform with good processability and the potential for copolymerization to tailor properties.

The choice of the optimal material will ultimately depend on the specific requirements of the application, including the operating temperature, mechanical loads, chemical environment, and processing constraints. This guide serves as a foundational resource to aid researchers and professionals in making informed decisions when navigating the complex field of high-performance polymers. Further investigation into specific grades and formulations of these alternatives is recommended to fully optimize material selection for any given high-temperature application.

References

A Comparative Performance Benchmark of N-(4-Methoxyphenyl)maleimide-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced polymer chemistry, particularly in the realm of bioconjugation and drug delivery, N-substituted maleimides have carved out a significant niche. Among these, N-(4-Methoxyphenyl)maleimide-based polymers are gaining attention for their unique properties. This guide provides an objective comparison of the performance of these polymers against other relevant alternatives, supported by experimental data, to aid in material selection and experimental design.

Performance Overview

This compound can be polymerized to form homopolymers or copolymerized with other monomers, such as methyl acrylate and ethyl acrylate, to tailor its properties for specific applications.[1] Key performance indicators for these polymers revolve around their thermal stability and their efficacy in bioconjugation, a critical aspect for their use in creating antibody-drug conjugates (ADCs) and other targeted therapeutics.

Thermal Stability

The thermal stability of a polymer is a critical factor for its processing and application. Thermogravimetric analysis (TGA) is the standard method to evaluate this property, determining the temperature at which a polymer starts to degrade. The homopolymer of this compound exhibits moderate thermal stability, with weight loss initiating at approximately 220°C and a significant degradation occurring in the range of 220–550°C.[1] A weight loss of about 34.80% is observed around 300°C.[1]

For comparison, other N-aryl maleimide-based polymers show varying thermal stabilities, often influenced by the substituent on the phenyl ring.

PolymerOnset of Decomposition (°C)Key Observations
Poly(this compound) ~220Significant weight loss between 220-550°C.[1]
Poly(N-phenylmaleimide)~364Generally exhibits good thermal stability.
Poly(N-(4-chlorophenyl)maleimide)Data not available-
Poly(N-(4-nitrophenyl)maleimide)Initial decomposition ~190The presence of the nitro group can influence thermal stability.[2]

Table 1: Comparative Thermal Stability of N-Aryl Maleimide-Based Polymers.

Bioconjugation Performance: The Advantage of the Aryl Group

Maleimides are widely used for their high reactivity and specificity towards thiol groups, found in cysteine residues of proteins, enabling the formation of stable thioether bonds.[3][4] This "click" chemistry is fundamental to the construction of ADCs. The performance of a maleimide in this context is judged by the rate of conjugation and the stability of the resulting adduct.

N-aryl maleimides, including this compound, offer a significant advantage over commonly used N-alkyl maleimides. The thioether bond formed after the initial Michael addition can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione in the bloodstream. However, with N-aryl maleimides, the resulting thiosuccinimide ring is more susceptible to hydrolysis.[4][5] This ring-opening reaction is beneficial as it forms a stable, non-reversible maleamic acid derivative, effectively locking the conjugate and preventing drug loss.[4][5]

Performance MetricN-Aryl Maleimides (e.g., this compound)N-Alkyl Maleimides
Thiol Reaction Rate React ~2.5 times faster than N-alkyl maleimides.[3]Baseline
Conjugate Stability (in serum) High: <20% deconjugation over 7 days at 37°C.[5]Variable: 35-67% deconjugation over 7 days at 37°C.[5]
Mechanism of Stabilization Rapid hydrolysis of the thiosuccinimide ring to a stable ring-opened structure.[4][5]Slower hydrolysis, more susceptible to retro-Michael reaction (thiol exchange).[4][5]

Table 2: Comparative Bioconjugation Performance of N-Aryl vs. N-Alkyl Maleimides.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments related to the synthesis and characterization of this compound-based polymers.

Synthesis of this compound Monomer

This protocol is adapted from the work of Meena et al. (2023).[1]

  • Amic Acid Formation: Dissolve p-anisidine and maleic anhydride in N,N-dimethylformamide (DMF). Stir the reaction mixture for three hours at 25°C. Pour the solution into crushed ice to precipitate the p-anisylmaleamic acid. Filter and dry the yellow solid precipitate.

  • Cyclodehydration: Treat the p-anisylmaleamic acid with a mixture of concentrated sulfuric acid (H₂SO₄) and phosphorus pentoxide (P₂O₅). Stir the solution for three hours at 50°C. Pour the reaction mixture into crushed ice or cooled water to obtain a green solid precipitate. Filter, wash with water, and dry the this compound monomer.

Homopolymerization of this compound

This procedure is also based on the work of Meena et al. (2023).[1]

  • Reaction Setup: In a round bottom flask fitted with a reflux condenser, dissolve this compound (0.01 mol) in 30 ml of tetrahydrofuran (THF).

  • Initiation: Add 20 mg of 2,2'-azobisisobutyronitrile (AIBN) as a free radical initiator.

  • Polymerization: Reflux the solution at 60°C for 24 hours.

  • Isolation: Precipitate the polymer by adding the reaction mixture to a methanol-water mixture.

  • Purification and Drying: Filter the polymer and dry it under vacuum at 55°C.

Thermogravimetric Analysis (TGA)

This is a general protocol for assessing the thermal stability of polymers.

  • Sample Preparation: Place a small amount of the polymer sample (typically 5-10 mg) into a TGA sample pan.

  • Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

  • Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., from room temperature to 600°C).

  • Data Acquisition: Continuously monitor and record the sample's weight as a function of temperature. The resulting curve provides data on the onset of decomposition and the percentage of weight loss at different temperatures.

Maleimide-Thiol Conjugation for Bioconjugation

The following is a general protocol for conjugating a maleimide-functionalized polymer to a thiol-containing biomolecule (e.g., a protein with cysteine residues).

  • Biomolecule Preparation: Dissolve the thiol-containing biomolecule in a suitable buffer at a pH between 7.0 and 7.5 (e.g., phosphate-buffered saline, PBS). If necessary, reduce any disulfide bonds to free up thiol groups by adding a reducing agent like tris(2-carboxyethyl)phosphine (TCEP).

  • Polymer Preparation: Dissolve the this compound-based polymer in an appropriate solvent.

  • Conjugation Reaction: Add the polymer solution to the biomolecule solution. The molar ratio of maleimide to thiol may need to be optimized, but a 10-20 fold excess of maleimide is a common starting point.

  • Incubation: Allow the reaction to proceed at room temperature for a few hours or overnight at 4°C.

  • Purification: Remove the unreacted polymer and other reagents using size-exclusion chromatography or dialysis.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Synthesis_and_Polymerization_Workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization p_anisidine p-Anisidine amic_acid p-Anisylmaleamic Acid p_anisidine->amic_acid DMF, 25°C maleic_anhydride Maleic Anhydride maleic_anhydride->amic_acid monomer This compound amic_acid->monomer H₂SO₄/P₂O₅, 50°C monomer_input This compound polymer Poly(this compound) monomer_input->polymer THF, 60°C initiator AIBN initiator->polymer

Caption: Workflow for the synthesis of this compound and its subsequent homopolymerization.

Maleimide_Thiol_Conjugation cluster_reaction Bioconjugation and Stabilization maleimide N-Aryl Maleimide (e.g., on Polymer) adduct Thiosuccinimide Adduct (Reversible) maleimide->adduct Michael Addition (pH 7.0-7.5) thiol Thiol (e.g., on Protein) thiol->adduct adduct->maleimide Retro-Michael (Deconjugation) hydrolyzed_adduct Ring-Opened Adduct (Stable) adduct->hydrolyzed_adduct Hydrolysis (Stabilization)

Caption: Mechanism of maleimide-thiol conjugation and subsequent stabilization through hydrolysis.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) with Maleimide Linker receptor Tumor-Specific Antigen ADC->receptor Binding tumor_cell Tumor Cell endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking drug Released Cytotoxic Drug lysosome->drug Linker Cleavage dna DNA drug->dna Target Engagement apoptosis Cell Death (Apoptosis) dna->apoptosis Signaling Cascade

Caption: General signaling pathway for an antibody-drug conjugate (ADC) utilizing a maleimide-based linker.

References

A Comparative Guide to the Applications of N-(4-Methoxyphenyl)maleimide in Bioconjugation and Polymer Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(4-Methoxyphenyl)maleimide is a versatile chemical compound with significant applications in the fields of bioconjugation and polymer science. Its utility stems from the reactive maleimide ring and the modulatory influence of the 4-methoxyphenyl substituent. This guide provides a comprehensive review of its applications, offering a comparative analysis against other relevant compounds, supported by experimental data and detailed protocols.

I. Applications in Bioconjugation

The maleimide group is renowned for its highly selective reactivity towards thiol groups, found in the cysteine residues of proteins and peptides. This specificity makes N-substituted maleimides, including this compound, invaluable tools for bioconjugation, enabling the precise attachment of molecules such as drugs, fluorescent dyes, or polyethylene glycol (PEG) chains to biomolecules.

Performance Comparison of N-Aryl Maleimides in Bioconjugation

The nature of the substituent on the N-aryl ring significantly influences the reactivity of the maleimide and the stability of the resulting bioconjugate. The 4-methoxy group in this compound is an electron-donating group, which affects the electrophilicity of the maleimide double bond.

ParameterN-Alkyl MaleimideN-Aryl Maleimide (General)This compound (Inferred)N-Aryl Maleimide with Electron-Withdrawing Group (e.g., -CF3)
Thiol Conjugation Rate Standard~2.5 times faster than N-alkylLikely faster than N-alkyl, but potentially slower than N-aryl with electron-withdrawing groupsFaster than N-alkyl and N-aryl with electron-donating groups
Stability of Thiosuccinimide Adduct Variable, prone to retro-Michael reactionGenerally more stable than N-alkyl adductsImproved stability compared to N-alkyl adductsEnhanced stability, with rapid hydrolysis of the thiosuccinimide ring to a stable maleamic acid, preventing thiol exchange
Deconjugation in Serum (7 days at 37°C) 35-67%<20%Expected to be in the <20% rangeExpected to be in the <20% range

Data for N-Alkyl and N-Aryl Maleimides are sourced from comparative studies on antibody-drug conjugates. Data for this compound is inferred based on the known electronic effects of the methoxy group.

The electron-donating nature of the methoxy group in this compound is expected to slightly decrease the intrinsic reactivity of the maleimide towards thiols compared to N-aryl maleimides bearing electron-withdrawing substituents. However, N-aryl maleimides as a class react significantly faster than N-alkyl maleimides.[1] Furthermore, the resulting thiosuccinimide conjugate from N-aryl maleimides exhibits substantially improved stability against deconjugation in physiological conditions compared to their N-alkyl counterparts. This enhanced stability is crucial for applications like antibody-drug conjugates (ADCs), where premature drug release can lead to off-target toxicity.

Experimental Protocol: General Protein-Maleimide Conjugation

This protocol describes a general method for conjugating a maleimide-functionalized molecule to a cysteine-containing protein.

Materials:

  • Cysteine-containing protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.4)

  • This compound-functionalized molecule (e.g., drug, dye) dissolved in a minimal amount of organic solvent (e.g., DMSO, DMF)

  • Reducing agent (e.g., TCEP, DTT) if the protein has disulfide bonds that need to be reduced to free thiols

  • Quenching reagent (e.g., N-acetylcysteine, L-cysteine)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Protein Preparation: If necessary, reduce the protein's disulfide bonds by incubating with a 2-10 fold molar excess of a reducing agent like TCEP for 1-2 hours at room temperature.

  • Buffer Exchange: Remove the reducing agent by buffer exchange into a conjugation buffer (e.g., PBS, pH 7.2) using a desalting column or dialysis. The buffer should be deoxygenated to prevent re-oxidation of thiols.

  • Conjugation Reaction: Add the this compound-functionalized molecule to the protein solution at a molar ratio of 5-20 fold excess over the protein. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Quench any unreacted maleimide by adding a quenching reagent in excess (e.g., 100-fold molar excess over the maleimide compound) and incubate for 15-30 minutes.

  • Purification: Remove the excess reagents and unconjugated molecules by size-exclusion chromatography or dialysis to obtain the purified protein conjugate.

  • Characterization: Characterize the conjugate to determine the degree of labeling using methods such as UV-Vis spectroscopy, mass spectrometry, or SDS-PAGE.

Bioconjugation_Workflow Protein Cysteine-containing Protein Reduction Reduction of Disulfide Bonds (optional) Protein->Reduction Buffer_Exchange Buffer Exchange (remove reducing agent) Reduction->Buffer_Exchange Conjugation Conjugation Reaction (pH 7.2-7.4) Buffer_Exchange->Conjugation Maleimide This compound -functionalized Molecule Maleimide->Conjugation Quenching Quenching (excess thiol) Conjugation->Quenching Purification Purification (e.g., SEC) Quenching->Purification Conjugate Purified Bioconjugate Purification->Conjugate

Experimental workflow for protein bioconjugation with this compound.

II. Applications in Polymer Science

This compound serves as a monomer for the synthesis of heat-resistant polymers. The maleimide ring's rigidity and the aromatic nature of the N-substituent contribute to the high thermal stability of the resulting polymers. These polymers find applications in high-performance materials and electronics.

Synthesis and Polymerization of this compound

This compound can be synthesized and subsequently polymerized to form homopolymers or copolymerized with other monomers like methyl acrylate or ethyl acrylate to tailor the polymer properties.[2][3]

Materials:

  • Maleic anhydride

  • p-Anisidine (4-methoxyaniline)

  • Dimethylformamide (DMF)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Phosphorus pentoxide (P₂O₅)

  • Methanol

Procedure:

  • Amic Acid Formation: Dissolve maleic anhydride and p-anisidine in DMF in a 1:1 molar ratio. Stir the reaction mixture for 3 hours at 25°C.

  • Precipitation: Pour the reaction solution into crushed ice to precipitate the intermediate, p-anisylmaleamic acid.

  • Filtration and Drying: Filter the yellow solid precipitate and dry it under vacuum.

  • Recrystallization: Recrystallize the crude product from methanol to obtain pure p-anisylmaleamic acid.

  • Cyclodehydration: Treat the p-anisylmaleamic acid with a mixture of concentrated H₂SO₄ and P₂O₅ and stir for 3 hours at 50°C.

  • Final Product Precipitation: Pour the solution into crushed ice or cold water to precipitate the this compound.

  • Washing and Drying: Filter the green solid precipitate, wash with water, and dry to obtain the final product. The reported yield is around 70%.[2]

Synthesis_Workflow Reactants Maleic Anhydride + p-Anisidine (in DMF, 25°C, 3h) Amic_Acid p-Anisylmaleamic Acid (Precipitated in ice) Reactants->Amic_Acid Cyclodehydration Cyclodehydration (H₂SO₄, P₂O₅, 50°C, 3h) Amic_Acid->Cyclodehydration Final_Product This compound (Precipitated in ice) Cyclodehydration->Final_Product

Synthesis workflow for this compound.

Materials:

  • This compound

  • Tetrahydrofuran (THF)

  • 2,2'-Azobis(isobutyronitrile) (AIBN)

  • Methanol-water mixture

Procedure:

  • Reaction Setup: Dissolve this compound (0.01 mol) in 30 ml of THF in a round-bottom flask fitted with a reflux condenser.

  • Initiator Addition: Add 20 mg of AIBN as a free radical initiator.

  • Polymerization: Reflux the reaction solution at 60°C for 24 hours.

  • Polymer Precipitation: Precipitate the polymer by pouring the reaction mixture into an excess amount of a methanol-water mixture.

  • Purification and Drying: Separate the polymer, wash it with the methanol-water mixture, and dry it under vacuum at 55°C. A product yield of 52.43% has been reported for a 24-hour reaction.[2][3]

Performance of Poly(this compound)

Polymers derived from N-substituted maleimides are known for their high thermal stability. The properties of these polymers are influenced by the nature of the N-substituent.

PropertyPoly(this compound)Poly(N-phenylmaleimide) (General)
Thermal Stability (TGA) Significant weight loss starts around 220°C, with a major loss in the range of 220-550°C.[2]Generally high thermal stability, with decomposition temperatures often exceeding 300°C.
Solubility Soluble in solvents like THF, DMF, and DMSO.[3]Solubility varies with the N-substituent; often soluble in polar aprotic solvents.

While direct comparative studies with extensive quantitative data are limited, the presence of the electron-donating methoxy group on the phenyl ring can influence the polymer's properties. It may slightly decrease the glass transition temperature compared to an unsubstituted N-phenylmaleimide polymer due to increased chain flexibility. However, the overall thermal stability remains high due to the rigid polymer backbone.

III. Applications in Drug Discovery

While this compound itself is not typically a therapeutic agent, its application as a linker in bioconjugation is highly relevant to drug discovery, particularly in the development of ADCs. The stability of the linkage it forms is critical for the efficacy and safety of these targeted therapies.

There is no direct evidence of this compound modulating specific signaling pathways. Its role is primarily as a structural component in larger molecular constructs. The biological effect of such constructs is determined by the attached drug or targeting moiety.

Conclusion

This compound is a valuable reagent with distinct applications in bioconjugation and polymer science. In bioconjugation, it offers a balance of reactivity and stability, making it a suitable alternative to traditional N-alkyl maleimides for creating more robust bioconjugates. In polymer science, it serves as a monomer for the synthesis of thermally stable polymers. The choice of this compound over other substituted maleimides will depend on the specific requirements of the application, such as the desired reaction kinetics, conjugate stability, and polymer properties. Further head-to-head comparative studies would be beneficial for a more quantitative understanding of its performance relative to other N-aryl maleimides.

References

Comparative study of the optical properties of N-aryl maleimide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Optical Properties of N-Aryl Maleimide Derivatives

Introduction

N-aryl maleimide derivatives are a significant class of organic compounds widely utilized as fluorescent probes and bioconjugation reagents in chemical biology and drug delivery systems.[1] Their rigid structure and the presence of a π-conjugated system give rise to interesting photophysical properties.[2] A key advantage of these molecules is that their optical characteristics, such as absorption and emission wavelengths, Stokes shift, and fluorescence quantum yield, can be systematically tuned by introducing various substituents on the N-aryl ring.[2][3] This guide provides a comparative overview of the optical properties of several N-aryl maleimide derivatives, supported by experimental data and detailed protocols for their characterization.

Comparative Optical Properties

The photophysical properties of N-aryl maleimides are highly sensitive to the electronic nature of the substituents on the aryl ring and the polarity of the solvent.[4][5] Electron-donating groups generally lead to red-shifted absorption and emission spectra, while electron-withdrawing groups can have varied effects. Many derivatives exhibit positive solvatochromism, where the emission wavelength increases with solvent polarity.[4][5]

The following table summarizes the optical properties of selected N-aryl maleimide derivatives from recent literature.

Derivative Substituent (R)Absorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (ΦF)Solvent
Amino-chloroNot specified461-487>100[3][5]0.37Diethyl ether[6]
Amino-bromoNot specified461-487>100[3][5]0.30Diethyl ether[6]
Amino-iodoNot specified461-487>100[3][5]0.08Diethyl ether[6]
Amino-thioNot specified526-564>100[3][5]Not specifiedDiethyl ether[6]
Alkoxy-haloNot specified458-465>100[3][5]~0.28-0.30*Diethyl ether[6]
Amino-arylNot specified534-547>100[5]Not specifiedNot specified[5]

*Quantum yields for alkoxy-halo-maleimides are reported to be 20-25% lower than their amino-substituted counterparts.[6]

Experimental Protocols

Detailed and accurate experimental procedures are crucial for the reliable characterization of the optical properties of N-aryl maleimide derivatives.

General Synthesis of N-Aryl Maleimides

N-aryl maleimides are typically synthesized via a two-step procedure.[7][8]

  • Formation of N-Aryl Maleamic Acid: The corresponding aniline derivative is reacted with maleic anhydride in a suitable solvent, such as diethyl ether, at room temperature. This acylation reaction yields the N-aryl maleamic acid intermediate.[7]

  • Cyclization to N-Aryl Maleimide: The maleamic acid is then cyclized by heating in acetic anhydride with a catalyst like sodium acetate.[7][8] The mixture is refluxed, and after cooling and hydrolysis of the excess acetic anhydride with iced water, the crystalline N-aryl maleimide product is obtained, which can be further purified by recrystallization.[8]

General Synthetic Pathway for N-Aryl Maleimides cluster_step1 Step 1: Maleamic Acid Formation cluster_step2 Step 2: Cyclization Aniline Aryl Amine (R-NH2) Solvent1 Solvent (e.g., Diethyl Ether) Intermediate N-Aryl Maleamic Acid Aniline:e->Intermediate:w + MAn Maleic Anhydride MAn:e->Intermediate:w Catalyst Acetic Anhydride & Sodium Acetate (Heat) Intermediate->Catalyst Dehydration Product N-Aryl Maleimide Catalyst->Product

General Synthetic Pathway for N-Aryl Maleimides
Measurement of Optical Properties

The following protocols describe the standard procedures for measuring the key optical properties of fluorescent molecules.

a. Sample Preparation:

  • Synthesized N-aryl maleimide derivatives are dissolved in a spectroscopic grade solvent (e.g., diethyl ether, methanol, cyclohexane) to prepare a stock solution of known concentration.[6]

  • For absorption and fluorescence measurements, dilute solutions (typically in the micromolar range) are prepared from the stock solution to avoid inner filter effects.

b. UV-Visible Absorption Spectroscopy:

  • A dual-beam UV-Vis spectrophotometer is used.

  • The sample is placed in a quartz cuvette with a 1 cm path length.

  • A baseline is recorded using a cuvette containing only the pure solvent.

  • The absorption spectrum of the sample is recorded over a relevant wavelength range. The wavelength of maximum absorbance (λabs) is determined from the resulting spectrum.[9]

c. Fluorescence Spectroscopy:

  • A spectrofluorometer is used for fluorescence measurements.

  • The sample is placed in a quartz cuvette.

  • The excitation wavelength is set to the λabs determined from the absorption spectrum.[10]

  • The emission spectrum is recorded over a range of higher wavelengths. The wavelength of maximum fluorescence intensity (λem) is identified.[10][11]

  • The Stokes shift is calculated as the difference between λem and λabs.

d. Fluorescence Quantum Yield (ΦF) Determination: The relative method is commonly employed, comparing the fluorescence intensity of the sample to a standard with a known quantum yield.[12]

  • Standard Selection: A standard with an emission range overlapping that of the sample is chosen (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).[12]

  • Measurements: The absorbance and fluorescence spectra of both the sample and the standard are recorded under identical experimental conditions. The absorbance of the solutions at the excitation wavelength should be kept low (< 0.1) to minimize re-absorption.

  • Calculation: The quantum yield is calculated using the following equation: ΦF, sample = ΦF, std * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std) Where:

    • ΦF is the fluorescence quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

Workflow for Optical Property Characterization cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis A1 Dissolve sample in spectroscopic grade solvent A2 Prepare dilute solution (μM range) A1->A2 B1 Record UV-Vis Spectrum A2->B1 B2 Record Fluorescence Emission Spectrum B1->B2 Excite at λabs C1 Determine λabs and λem B2->C1 C3 Calculate Quantum Yield (Relative Method) B2->C3 C2 Calculate Stokes Shift (λem - λabs) C1->C2

Workflow for Optical Property Characterization

Conclusion

N-aryl maleimide derivatives are versatile fluorophores whose optical properties are readily tunable through chemical modification of the N-aryl substituent. The introduction of different functional groups allows for the rational design of probes with specific absorption and emission profiles, ranging from blue to yellow.[4][6] Their sensitivity to the local environment, often manifested as solvatochromism, makes them excellent candidates for sensing applications.[4][5] The synthetic and analytical protocols outlined in this guide provide a framework for the development and characterization of novel N-aryl maleimide derivatives for advanced applications in research, diagnostics, and therapeutics.

References

A Comparative Guide to the Biocompatibility of N-(4-Methoxyphenyl)maleimide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent conjugation of molecules to proteins and other biomolecules is a cornerstone of modern therapeutics and diagnostics. Maleimide-based linkers are frequently employed for their high reactivity and specificity towards thiol groups, particularly in the creation of antibody-drug conjugates (ADCs). This guide provides an objective comparison of the biocompatibility of N-(4-Methoxyphenyl)maleimide conjugates with other common alternatives, supported by experimental data and detailed methodologies.

Executive Summary

This compound, an N-aryl maleimide, offers significant biocompatibility advantages, primarily through the enhanced stability of its conjugate. Compared to traditional N-alkyl maleimides, N-aryl maleimides form more stable thioether bonds in vivo. This increased stability is crucial for therapeutic applications, as it minimizes premature drug release and potential off-target toxicity. While direct cytotoxicity data for the this compound linker itself is limited, its enhanced stability preserves the cytotoxic potency of the conjugated drug over time. The biocompatibility of these conjugates can be thoroughly assessed using a panel of in vitro assays, including tests for cytotoxicity, immunogenicity, and hemocompatibility.

Comparison of Maleimide Conjugate Performance

The primary concern with maleimide-based bioconjugates is the stability of the thiosuccinimide linkage, which is susceptible to a retro-Michael reaction. This can lead to deconjugation and premature release of the payload, especially in the presence of endogenous thiols like glutathione.

FeatureThis compound (N-Aryl) ConjugateTraditional N-Alkyl Maleimide ConjugateNext-Generation Alternatives (e.g., 5HP2Os, Vinyl Sulfones)
Conjugate Stability High. The N-aryl group accelerates the hydrolysis of the thiosuccinimide ring to a stable, ring-opened succinamic acid thioether, which is resistant to retro-Michael reaction.Moderate to Low. Prone to retro-Michael reaction and thiol exchange, leading to premature payload release.High to Very High. Form more stable covalent bonds that are not susceptible to retro-Michael reaction.
In Vivo Deconjugation Significantly lower. Studies on N-aryl maleimide ADCs show <20% deconjugation in serum over 7 days.[1][2]Higher. N-alkyl maleimide ADCs can exhibit 35-67% deconjugation under similar conditions.[1][2]Generally very low, offering superior in vivo stability.
Cytotoxicity The intrinsic cytotoxicity of the linker is not well-documented. However, the enhanced stability of the conjugate maintains the potency of the cytotoxic payload over time.Similar to N-aryl maleimides, the linker's intrinsic cytotoxicity is not the primary concern. The instability can lead to a decrease in the conjugate's potency and potential off-target toxicity from the released payload.The cytotoxicity of the linker itself is generally low. The focus is on the targeted delivery of the cytotoxic agent.
Immunogenicity All bioconjugates have the potential to be immunogenic. The linker and payload can act as haptens. Maleimide conjugation has been shown to enhance the immunogenicity of vaccine antigens.Similar to N-aryl maleimides, with the potential for an immune response against the conjugate.The immunogenicity of the linker is a key consideration in their design and selection.
Hemocompatibility Expected to be hemocompatible, but should be confirmed experimentally.Generally considered hemocompatible, but requires experimental verification.Designed to be hemocompatible for intravenous applications.

Experimental Protocols

A thorough assessment of biocompatibility is crucial for any bioconjugate intended for therapeutic use. The following are detailed methodologies for key in vitro experiments.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells in culture (e.g., target cancer cell line and a control cell line)

  • This compound conjugate and control articles

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the this compound conjugate and control articles in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium from the wells and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the conjugate concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Immunogenicity Assessment: Anti-Drug Antibody (ADA) ELISA

This protocol outlines a bridging ELISA for the detection of antibodies against the bioconjugate.

Materials:

  • Streptavidin-coated 96-well plates

  • Biotinylated this compound conjugate

  • Horseradish peroxidase (HRP)-labeled this compound conjugate

  • Serum samples from treated and control animals/patients

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • TMB substrate

  • Stop solution (e.g., 2 N H2SO4)

  • Microplate reader

Procedure:

  • Coating: Add 100 µL of biotinylated this compound conjugate (at a pre-determined optimal concentration in PBS) to each well of a streptavidin-coated plate. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate 3 times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with wash buffer.

  • Sample Incubation: Add 100 µL of diluted serum samples (and positive/negative controls) to the wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate 3 times with wash buffer.

  • Detection: Add 100 µL of HRP-labeled this compound conjugate (at a pre-determined optimal concentration) to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate 5 times with wash buffer.

  • Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Compare the absorbance of test samples to a cut-off point determined from the negative control samples.

Hemocompatibility Assessment: Hemolysis Assay (ASTM F756)

This assay determines the hemolytic potential of the bioconjugate by measuring the amount of hemoglobin released from red blood cells upon exposure.

Materials:

  • Freshly collected, anticoagulated human blood

  • Phosphate-buffered saline (PBS)

  • This compound conjugate

  • Positive control (e.g., Triton X-100)

  • Negative control (e.g., PBS)

  • Spectrophotometer

Procedure:

  • Blood Preparation: Centrifuge the anticoagulated blood to separate the plasma and red blood cells (RBCs). Wash the RBCs three times with PBS. Resuspend the RBCs in PBS to a desired concentration (e.g., 2% v/v).

  • Sample Preparation: Prepare different concentrations of the this compound conjugate in PBS.

  • Incubation: In separate tubes, mix the RBC suspension with the conjugate solutions, positive control, and negative control. Incubate the tubes at 37°C for 2-4 hours with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

  • Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

Visualizing Key Processes

To better understand the underlying mechanisms and experimental setups, the following diagrams are provided.

Caption: Reaction of a thiol with N-aryl maleimide and subsequent stabilizing hydrolysis.

Cytotoxicity_Assay_Workflow A 1. Seed Cells in 96-well Plate B 2. Add Conjugate Dilutions A->B C 3. Incubate (24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) D->E F 6. Solubilize Formazan Crystals E->F G 7. Measure Absorbance (570nm) F->G H 8. Calculate IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

ADCs_Mechanism_of_Action cluster_cell Target Cancer Cell Receptor Tumor Antigen (Receptor) Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage/ Antibody Degradation Cell_Death Cell Cycle Arrest & Apoptosis Payload_Release->Cell_Death 5. Cytotoxic Effect ADC Antibody-Drug Conjugate (ADC) ADC->Receptor 1. Binding

Caption: General mechanism of action for an antibody-drug conjugate (ADC).

Conclusion

This compound stands out as a valuable tool in bioconjugation due to the enhanced stability it imparts to the resulting conjugate. This improved stability is a critical factor in its overall biocompatibility profile, particularly for therapeutic applications where minimizing off-target effects is paramount. While direct data on the intrinsic cytotoxicity and specific signaling pathway interactions of the linker itself are scarce, the provided experimental protocols offer a robust framework for a comprehensive biocompatibility assessment of any this compound conjugate. Researchers and drug developers should prioritize these empirical evaluations to ensure the safety and efficacy of their novel bioconjugates.

References

Head-to-head comparison of different synthetic routes to N-(4-Methoxyphenyl)maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. N-(4-Methoxyphenyl)maleimide is a valuable building block in the synthesis of various compounds, including polymers and biologically active molecules. This guide provides a head-to-head comparison of different synthetic routes to this compound, offering experimental data and detailed protocols to inform your selection of the most suitable method.

The primary approach to synthesizing this compound is a two-step process. The first step involves the formation of the intermediate, N-(4-methoxyphenyl)maleamic acid, from the reaction of maleic anhydride and p-anisidine. The subsequent and differentiating step is the cyclodehydration of this intermediate to yield the final product. This comparison focuses on three distinct methods for achieving this crucial cyclodehydration.

Comparative Analysis of Synthetic Routes

The table below summarizes the key quantitative data for the different cyclodehydration methods.

ParameterRoute 1: Acetic Anhydride/Sodium AcetateRoute 2: H₂SO₄/P₂O₅Route 3: Solid Acid Catalyst
Overall Yield 75-80%[1]70%[2]>84%
Purity High (recrystallization typical)Good (recrystallization typical)[2]>99%
Reaction Time (Cyclodehydration) 30 minutes[1]3 hours[2]2-6 hours
Reaction Temperature (Cyclodehydration) 60-70°C[3]50°C[2]Reflux (Toluene)
Reagents Acetic anhydride, Sodium acetateConc. H₂SO₄, P₂O₅, DMFSulfonic acid phenyl SBA-15, Toluene
Safety & Handling Acetic anhydride is corrosive and a lachrymator.Strong acids (H₂SO₄) and a powerful dehydrating agent (P₂O₅) are highly corrosive and require careful handling.The solid acid catalyst is safer and easier to handle. Toluene is flammable.
Environmental Impact Acetic acid byproduct.Acidic waste requires neutralization.The catalyst can be recovered and reused, and toluene can be recycled.

Visualizing the Synthetic Pathways

The following diagram illustrates the general two-step synthesis and the divergence into the three compared cyclodehydration routes.

G cluster_0 Step 1: Maleamic Acid Formation cluster_1 Step 2: Cyclodehydration cluster_1a Route 1 cluster_1b Route 2 cluster_1c Route 3 MA Maleic Anhydride MA_pA N-(4-methoxyphenyl)maleamic acid MA->MA_pA pA p-Anisidine pA->MA_pA R1 Acetic Anhydride, Sodium Acetate MA_pA->R1 R2 Conc. H₂SO₄, P₂O₅ MA_pA->R2 R3 Solid Acid Catalyst (e.g., SBA-15-Ph-SO₃H) MA_pA->R3 Product This compound R1->Product R2->Product R3->Product

Caption: Synthetic pathways to this compound.

Experimental Protocols

Below are the detailed experimental protocols for the key synthetic steps.

Step 1: Synthesis of N-(4-methoxyphenyl)maleamic acid (Common to all routes)
  • In a suitable flask, dissolve maleic anhydride in a solvent such as anhydrous ether or dimethylformamide (DMF).

  • Prepare a solution of p-anisidine in the same solvent.

  • Slowly add the p-anisidine solution to the maleic anhydride solution with stirring at room temperature.

  • A precipitate of N-(4-methoxyphenyl)maleamic acid will form.

  • Continue stirring for approximately 1-2 hours to ensure the reaction goes to completion.

  • Collect the solid product by vacuum filtration and wash with cold solvent.

  • The resulting N-(4-methoxyphenyl)maleamic acid is typically used in the next step without further purification.

Step 2: Cyclodehydration
  • To a flask containing the N-(4-methoxyphenyl)maleamic acid from Step 1, add acetic anhydride and a catalytic amount of anhydrous sodium acetate.

  • Heat the mixture to 60-70°C with stirring for approximately 30 minutes.[1][3]

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude this compound.

  • Collect the product by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent such as ethanol to obtain the pure product.

  • In a flask, dissolve the N-(4-methoxyphenyl)maleamic acid from Step 1 in DMF.

  • In a separate container, carefully prepare a mixture of concentrated sulfuric acid and phosphorus pentoxide in DMF.

  • Add the acidic mixture dropwise to the solution of the maleamic acid with stirring.

  • Heat the reaction mixture to 50°C and maintain it for 3 hours with continuous stirring.[2]

  • After cooling, pour the reaction mixture into crushed ice or cold water to precipitate the product.

  • Filter the solid, wash with water until neutral, and dry.

  • Recrystallize the crude product from a suitable solvent like methanol to get pure this compound.[2]

  • In a flask equipped with a reflux condenser and a Dean-Stark trap, add the N-(4-methoxyphenyl)maleamic acid from Step 1, toluene, and the sulfonic acid phenyl SBA-15 catalyst.

  • Heat the mixture to reflux and continue for 2-6 hours, collecting the water that is formed in the Dean-Stark trap.

  • After the reaction is complete, hot filter the mixture to remove the solid catalyst.

  • The filtrate can be washed with a 15 wt% sodium carbonate solution.

  • Remove the toluene under reduced pressure to obtain the crude product.

  • The product can be further purified if necessary, though this method is reported to yield high purity product directly.

This route can also be adapted into a one-pot synthesis where maleic anhydride and p-anisidine are reacted in toluene with the solid acid catalyst, followed by azeotropic dehydration.

Conclusion

The choice of synthetic route for this compound will depend on the specific requirements of the researcher, including desired yield and purity, available equipment, and safety and environmental considerations.

  • Route 1 (Acetic Anhydride/Sodium Acetate) is a classic and reliable method that provides good yields.

  • Route 2 (H₂SO₄/P₂O₅) is also effective, though it involves the use of highly corrosive reagents.

  • Route 3 (Solid Acid Catalyst) presents a more modern, greener alternative with high reported yields and purity, and the potential for catalyst recycling, making it suitable for larger-scale and industrial applications.

References

Safety Operating Guide

Proper Disposal of N-(4-Methoxyphenyl)maleimide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of N-(4-Methoxyphenyl)maleimide, ensuring the safety of laboratory personnel and minimizing environmental impact.

This compound is a chemical compound utilized in research and development. Proper disposal is crucial to prevent potential hazards to human health and the environment. This guide provides a comprehensive overview of the necessary procedures for its safe disposal.

Key Safety and Handling Information

Hazard Identification: this compound can cause skin and serious eye irritation.[1] It may also be harmful if swallowed and poses long-lasting harmful effects to aquatic life.

Personal Protective Equipment (PPE): When handling this compound, it is imperative to wear appropriate personal protective equipment, including:

  • Protective gloves[1]

  • Safety glasses or goggles[1]

  • Protective clothing[1]

First Aid Measures:

  • If on skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.[1]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1][2]

  • If swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[2]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Physical State Solid (Crystal - Powder)[1]
Color White to Pale yellow[1]
Melting Point 135 - 137 °C / 275 - 278.6 °F[2]
Molecular Formula C11H9NO3
CAS Number 1081-17-0[3]

Step-by-Step Disposal Protocol

Adherence to the following step-by-step protocol is mandatory for the safe disposal of this compound. This procedure is designed to comply with general laboratory safety standards and environmental regulations.

1. Waste Identification and Labeling:

  • All waste containing this compound must be clearly labeled as "Hazardous Waste."
  • The label must include the full chemical name, "this compound," without abbreviations.
  • Include the date of waste generation and the name of the principal investigator or responsible person.

2. Container Selection and Management:

  • Use the original container or a compatible, leak-proof secondary container for waste collection.
  • Ensure the container is kept securely capped at all times, except when adding waste.

3. Waste Segregation and Storage:

  • Store this compound waste separately from incompatible materials.
  • Designate a specific, well-ventilated "Satellite Accumulation Area" within the laboratory for hazardous waste storage.
  • Do not store flammable waste with oxidizers.[4]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
  • Crucially, do not dispose of this compound down the drain or in the regular trash. [5]

5. Spill Management:

  • In the event of a spill, ensure the area is well-ventilated.
  • For solid spills, carefully collect the material and place it into a labeled hazardous waste container.
  • Clean the affected area thoroughly.

6. Empty Container Disposal:

  • Thoroughly empty all contents from the original container.
  • Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
  • Collect the rinsate as hazardous chemical waste.[4]
  • After triple-rinsing, deface or remove the original label. The rinsed container can then be disposed of as non-hazardous waste or recycled according to your institution's guidelines.[4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generation label_waste Step 1: Identify & Label as 'Hazardous Waste' start->label_waste spill_management Contingency: Spill Management start->spill_management select_container Step 2: Select & Manage Compatible Container label_waste->select_container segregate_storage Step 3: Segregate & Store in Satellite Accumulation Area select_container->segregate_storage empty_container_disposal Step 5: Empty Container Triple-Rinse Procedure select_container->empty_container_disposal arrange_disposal Step 4: Arrange for Professional Disposal (EHS/Contractor) segregate_storage->arrange_disposal end End: Proper Disposal Complete arrange_disposal->end spill_management->segregate_storage Contain & Label Spill Waste empty_container_disposal->segregate_storage Collect Rinsate

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling N-(4-Methoxyphenyl)maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This document provides immediate, essential safety protocols and logistical plans for N-(4-Methoxyphenyl)maleimide, a compound requiring careful management due to its potential hazards.

Hazard Identification and Personal Protective Equipment

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Body PartPersonal Protective Equipment (PPE)Specifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or punctures before each use. Change gloves immediately if contaminated.[5][6]
Eyes & Face Safety glasses with side shields or chemical splash gogglesMust meet appropriate national standards (e.g., ANSI Z87.1 in the US). A face shield may be necessary for splash risks.[6][7]
Body Laboratory coatA flame-resistant lab coat should be worn and fully buttoned to provide maximum coverage.[6]
Respiratory Fume hood or local exhaust ventilationAlways handle the compound in a well-ventilated area. If ventilation is inadequate or when handling large quantities, a NIOSH-approved respirator may be necessary.[7]

Operational Plan: Safe Handling and First Aid

A systematic approach to handling this compound from receipt to disposal is critical to minimize exposure risk.

Step-by-Step Handling Procedures:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[7] The work area, preferably within a chemical fume hood, should be clean and uncluttered.

  • Weighing and Transfer: When weighing the solid, do so in a fume hood to avoid inhalation of any dust particles. Use appropriate tools (e.g., spatula, weigh paper) to handle the compound, minimizing the creation of dust.

  • In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure the container is appropriately labeled with the chemical name and any hazard warnings.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[7] Decontaminate all work surfaces.

First Aid Measures:

In the event of exposure, immediate action is crucial.

Table 2: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[4][7]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Disposal Plan: Deactivation and Waste Management

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure laboratory safety. The reactive maleimide group should be deactivated prior to disposal.[5][8]

Experimental Protocol for Deactivation of Maleimide Waste:

  • Prepare a Quenching Solution: In a designated waste container, prepare a quenching solution with a thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (DTT).[5][8]

  • Deactivation Reaction: Add the this compound waste (in solution) to the quenching solution. The thiol will react with the maleimide group, rendering it less reactive.

  • Incubation: Allow the mixture to react for a sufficient amount of time (e.g., several hours) to ensure complete deactivation.

Waste Segregation and Disposal:

  • Deactivated Liquid Waste: Collect the deactivated solution in a clearly labeled, sealed, and chemically compatible waste container. Dispose of it as hazardous chemical waste through your institution's environmental health and safety office.[5][8] Do not pour down the drain.[5]

  • Solid Waste: Unused or spilled solid this compound should be collected in a sealed container and disposed of as hazardous chemical waste.[5]

  • Contaminated Materials: All items, such as gloves, pipette tips, and lab paper, that have come into contact with the compound should be collected in a sealed bag and disposed of as hazardous waste.[5][8]

Workflow for Safe Handling and Disposal

cluster_handling Safe Handling Protocol cluster_disposal Disposal Protocol prep Preparation (Fume Hood, PPE, Emergency Equipment) weigh Weighing & Transfer (Minimize Dust) prep->weigh solution Solution Preparation (Slow Addition) weigh->solution post Post-Handling (Decontaminate, Wash Hands) solution->post deactivate Deactivation of Maleimide (React with Thiol) post->deactivate Transfer Waste segregate Waste Segregation (Solid, Liquid, Contaminated) deactivate->segregate dispose Hazardous Waste Disposal (Contact EHS) segregate->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Methoxyphenyl)maleimide
Reactant of Route 2
Reactant of Route 2
N-(4-Methoxyphenyl)maleimide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。